Eromycin
Description
Properties
Molecular Formula |
C52H97NO18S |
|---|---|
Molecular Weight |
1056.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-[[(3R,4S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21?,22+,23?,24-,25?,26?,27-,29?,31+,32?,33-,34?,35-,37?,38-,39?,40-;/m1./s1 |
InChI Key |
AWMFUEJKWXESNL-WZICQLLOSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Erythromycin's Action on Bacterial Protein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antibacterial activity of erythromycin (B1671065), a macrolide antibiotic that has been a cornerstone of clinical practice for decades. Erythromycin exerts its bacteriostatic effect by specifically targeting and inhibiting protein synthesis in susceptible bacteria. This document delves into the intricate details of its interaction with the bacterial ribosome, the kinetic parameters of this inhibition, and the primary mechanisms of bacterial resistance. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this critical area of antimicrobial therapy.
The Molecular Target: The 50S Ribosomal Subunit
Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1] This is achieved through its high-affinity binding to the 50S subunit of the bacterial 70S ribosome.[1][2] This interaction is highly specific for bacterial ribosomes, which accounts for its selective toxicity against bacteria over eukaryotic host cells. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which the elongating polypeptide chain emerges from the ribosome.[1][2]
Erythromycin binds to a specific region of the 23S ribosomal RNA (rRNA) within the NPET.[3] Key nucleotide residues in domain V of the 23S rRNA, including A2058 and A2059, are critical for this interaction through hydrophobic and van der Waals forces with erythromycin's desosamine (B1220255) sugar.[3][4] Additional interactions with nucleotides such as A2062, C2611, and G2505 further stabilize the binding of the antibiotic within the tunnel.[3]
The Mechanism of Inhibition: A Multi-faceted Approach
Erythromycin's inhibition of protein synthesis is not a simple on/off switch but rather a nuanced process that affects multiple stages of the translation elongation cycle.
Blockade of the Nascent Peptide Exit Tunnel and Inhibition of Translocation
By binding within the NPET, erythromycin creates a steric hindrance that physically obstructs the passage of the growing polypeptide chain.[2] While the initiation of protein synthesis and the formation of the first few peptide bonds can still occur, the elongation of the nascent peptide is halted once it reaches a length of approximately 6-8 amino acids and collides with the bound antibiotic.[2] This blockage of the NPET directly inhibits the translocation step of protein synthesis, where the ribosome is supposed to move one codon down the mRNA.[2] The stalled ribosome is unable to proceed, leading to a cessation of protein elongation.
Promotion of Peptidyl-tRNA Dissociation
In addition to physically blocking the exit tunnel, erythromycin can also stimulate the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon referred to as "peptidyl-tRNA drop-off".[2][5] This premature release of the incomplete polypeptide chain further contributes to the overall inhibition of protein synthesis.
Quantitative Analysis of Erythromycin's Action
The interaction of erythromycin with the bacterial ribosome and its inhibitory effects on protein synthesis have been quantified through various biochemical and biophysical assays.
| Parameter | Organism | Value | Reference |
| Binding Stoichiometry | Escherichia coli | 1 molecule per 70S ribosome | [6] |
| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M at 24°C | [6][7] |
| Escherichia coli | 1.4 x 10⁻⁸ M at 5°C | [6][7] | |
| Forward Reaction Rate Constant (k_on) | Escherichia coli | 1.7 x 10⁷ M⁻¹min⁻¹ | [6] |
| Reverse Reaction Rate Constant (k_off) | Escherichia coli | 0.15 min⁻¹ | [6] |
Table 1: Binding Affinity and Kinetic Parameters of Erythromycin for E. coli Ribosomes.
| Parameter | Organism/System | Value | Reference |
| IC50 (Protein Synthesis Inhibition) | Staphylococcus aureus | 0.36 µg/mL | [8] |
| IC50 (GFP Synthesis Inhibition) | In vitro translation system | Varies by system | [9] |
Table 2: Inhibitory Concentrations of Erythromycin.
Visualizing the Mechanism and Experimental Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of action of erythromycin and the workflows of key experimental protocols.
Caption: Mechanism of erythromycin action on bacterial protein synthesis.
Caption: Workflow for a ribosome filter binding assay.
Caption: Workflow for a toeprinting (primer extension inhibition) assay.
Mechanisms of Bacterial Resistance
The clinical efficacy of erythromycin is threatened by the emergence of bacterial resistance. The two primary mechanisms of resistance are target site modification and drug efflux.
Target Site Modification
The most common mechanism of resistance involves the modification of the erythromycin binding site on the 23S rRNA.[10] This is often mediated by erythromycin ribosome methylase (Erm) enzymes, which are encoded by erm genes.[10][11] These enzymes catalyze the mono- or di-methylation of the adenine (B156593) residue at position A2058.[1] This methylation reduces the binding affinity of erythromycin to the ribosome, thereby rendering the antibiotic ineffective.[4] The expression of erm genes can be either constitutive or inducible in the presence of macrolides.[12]
Drug Efflux
Another significant resistance mechanism is the active efflux of erythromycin from the bacterial cell, which is mediated by efflux pumps.[10] The mef (macrolide efflux) genes, such as mef(A), encode for membrane-associated proteins that function as efflux pumps, actively transporting macrolides out of the cell and preventing them from reaching their ribosomal target.[13]
Caption: Primary mechanisms of bacterial resistance to erythromycin.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of erythromycin.
Ribosome Binding Assay (Filter Binding)
This assay quantifies the binding of radiolabeled erythromycin to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes or 50S ribosomal subunits from the bacterial species of interest.
-
Radiolabeled [¹⁴C]-Erythromycin.
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).[14]
-
Nitrocellulose filters (0.45 µm pore size).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of ribosomes (e.g., 3 nM) and varying concentrations of [¹⁴C]-Erythromycin in binding buffer.[14]
-
Incubate the mixtures at a controlled temperature (e.g., 24°C or 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[14]
-
Filter each reaction mixture through a nitrocellulose filter under a gentle vacuum. Ribosomes and ribosome-bound erythromycin will be retained on the filter.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials containing scintillation fluid.
-
Quantify the amount of bound [¹⁴C]-Erythromycin using a scintillation counter.
-
Analyze the data by plotting bound erythromycin versus the concentration of free erythromycin. Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
In Vitro Transcription-Translation (IVTT) Coupled Assay
This assay measures the inhibitory effect of erythromycin on the synthesis of a reporter protein in a cell-free system.
Materials:
-
Commercial IVTT kit (e.g., PURExpress® In Vitro Protein Synthesis Kit).
-
DNA template encoding a reporter gene (e.g., firefly luciferase or green fluorescent protein).
-
Erythromycin stock solution.
-
Method for quantifying the reporter protein (e.g., luminometer for luciferase, fluorometer for GFP).
Procedure:
-
Set up the IVTT reactions according to the manufacturer's protocol.
-
Add varying concentrations of erythromycin to the reactions. Include a no-erythromycin control.
-
Incubate the reactions at the recommended temperature (e.g., 37°C) for the specified time (e.g., 2 hours).
-
Stop the reactions and quantify the amount of synthesized reporter protein.
-
Plot the amount of synthesized protein as a percentage of the no-erythromycin control against the concentration of erythromycin.
-
Determine the IC50 value, which is the concentration of erythromycin that inhibits protein synthesis by 50%.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Erythromycin Complex
This technique provides high-resolution structural information about the interaction between erythromycin and the ribosome.
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of erythromycin to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the ribosome-erythromycin complex solution to a cryo-EM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction to generate a high-resolution electron density map of the ribosome-erythromycin complex.
-
Model Building and Refinement: Build an atomic model of the complex into the electron density map and refine it to obtain the final structure.
Toeprinting (Primer Extension Inhibition) Assay
This assay maps the precise location of ribosome stalling on an mRNA template induced by erythromycin.
Materials:
-
In vitro translation system.
-
Linearized DNA template containing the gene of interest under a suitable promoter (e.g., T7).
-
Radiolabeled DNA primer complementary to a sequence downstream of the expected stall site.
-
Reverse transcriptase.
-
dNTPs.
-
Sequencing gel apparatus.
Procedure:
-
Set up an in vitro transcription-translation reaction with the DNA template.
-
Add erythromycin to the reaction to induce ribosome stalling. A control reaction without erythromycin should be run in parallel.
-
After a suitable incubation period for translation to occur, add the radiolabeled primer and anneal it to the mRNA.
-
Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.
-
Terminate the reactions and denature the products.
-
Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the radiolabeled cDNA products by autoradiography or phosphorimaging. The appearance of a specific truncated cDNA product (the "toeprint") in the erythromycin-treated sample indicates the position of the stalled ribosome.
Ethidium (B1194527) Bromide Accumulation Assay for Efflux Pump Activity
This assay assesses the activity of efflux pumps by measuring the accumulation of the fluorescent substrate ethidium bromide (EtBr).
Materials:
-
Bacterial strains to be tested.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr).
-
Glucose (or another energy source).
-
Efflux pump inhibitor (EPI) as a positive control (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Grow bacterial cultures to mid-log phase, then harvest and wash the cells with PBS.
-
Resuspend the cells in PBS to a standardized optical density.
-
To measure accumulation, add EtBr to the cell suspension in the presence and absence of an EPI.
-
Incubate at 37°C and measure the fluorescence over time. Increased fluorescence in the presence of the EPI indicates inhibition of efflux.
-
To measure efflux, first load the cells with EtBr in the presence of an EPI to maximize intracellular concentration.
-
Wash the cells to remove extracellular EtBr and the EPI.
-
Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells. A slower rate of fluorescence decrease in the presence of a test compound indicates its potential as an efflux pump inhibitor.[2]
Conclusion
Erythromycin remains a clinically important antibiotic due to its specific and potent inhibition of bacterial protein synthesis. Its mechanism of action, centered on the blockade of the nascent peptide exit tunnel within the 50S ribosomal subunit, is well-characterized. However, the continued emergence of resistance, primarily through target site modification and drug efflux, necessitates ongoing research. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to understand the nuances of erythromycin's action and to develop novel strategies to combat antibiotic resistance.
References
- 1. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 9. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Elements Responsible for Erythromycin Resistance in Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Erythromycin Resistance Methylase Gene (ermTR) in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Erythromycin from Saccharopolyspora erythraea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, and laboratory-scale isolation of erythromycin (B1671065) from the bacterium Saccharopolyspora erythraea. It includes detailed experimental protocols, quantitative data, and visualizations of the key pathways and workflows.
Introduction: A Landmark Discovery in Antibiotics
Erythromycin, a broad-spectrum macrolide antibiotic, was first isolated in 1952 by Filipino scientist Dr. Abelardo B. Aguilar.[1][2] Dr. Aguilar, a medical representative for Eli Lilly and Company, discovered the antibiotic in soil samples from his own backyard in Iloilo, Philippines.[3] The producing microorganism was initially identified as Streptomyces erythreus, but has since been reclassified as Saccharopolyspora erythraea.[1][3][4] This discovery marked a significant advancement in the fight against bacterial infections, particularly for patients with penicillin allergies.[2][5] Eli Lilly and Company subsequently marketed the drug under the trade name Ilosone.[1][3]
Erythromycin functions by inhibiting protein synthesis in bacteria.[2] It achieves this by binding to the 50S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for translating messenger RNA into proteins.[2] This action prevents the elongation of polypeptide chains, thereby halting bacterial growth and replication.[2][5]
Biosynthesis of Erythromycin in Saccharopolyspora erythraea
The biosynthesis of erythromycin in Saccharopolyspora erythraea is a complex process orchestrated by a cluster of genes known as the ery gene cluster.[6][7] This cluster contains the genes responsible for producing the polyketide core of the molecule, as well as the enzymes required for subsequent modifications. The biosynthesis can be broadly divided into the following stages:
-
Formation of the Polyketide Core: The process begins with the synthesis of the macrolide ring, 6-deoxyerythronolide B. This is carried out by a large, multi-enzyme complex called a polyketide synthase (PKS).
-
Glycosylation: The 6-deoxyerythronolide B molecule is then glycosylated, meaning sugar molecules are attached to it. The first sugar to be added is L-mycarose.
-
Further Glycosylation: A second sugar, D-desosamine, is then added to the mycarosyl-erythronolide B intermediate.
-
Final Modification: The final step involves the biotransformation of erythromycin D to the most biologically active form, erythromycin A.[8]
The regulation of erythromycin biosynthesis is also a complex process. While the ery gene cluster itself lacks a specific regulatory gene, a key developmental regulator protein, BldD, has been shown to play a crucial role.[9][10] BldD appears to link the onset of starvation and morphological changes in the bacterium to the activation of erythromycin synthesis.[9][10]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 4. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Biogenesis and regulation of biosynthesis of erythromycins in Saccharopolyspora erythraea: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. production of Erythromycin in industries | PPTX [slideshare.net]
- 10. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of an Antibiotic: A Technical Guide to the Chemical Structure and Synthesis of Erythromycin A
Erythromycin (B1671065) A is a macrolide antibiotic with a well-established history in treating a variety of bacterial infections. Its complex molecular architecture, characterized by a large lactone ring and appended deoxy sugars, has made it a significant target for both biosynthetic studies and total synthesis endeavors. This guide provides a detailed exploration of the chemical structure of Erythromycin A and a comprehensive overview of its landmark synthesis.
Chemical Structure of Erythromycin A
Erythromycin A is a complex natural product characterized by a 14-membered macrocyclic lactone, to which two deoxy sugars are attached.[1][2] The core structure, known as erythronolide A, is adorned with a multitude of chiral centers, bestowing upon the molecule a specific three-dimensional conformation that is crucial for its biological activity.[3][4] Standard-grade erythromycin is primarily composed of Erythromycin A, which exhibits the highest antibacterial activity among its congeners (Erythromycins B, C, and D).[5]
The two deoxy sugar moieties are L-cladinose and D-desosamine.[4] The L-cladinose is attached via a glycosidic bond to the C3 hydroxyl group of the aglycone, while the D-desosamine is linked to the C5 hydroxyl group.[3] The tertiary amine of the desosamine (B1220255) sugar imparts a basic character to the molecule, allowing for the formation of acid salts.[4]
Key functional groups present in the Erythromycin A molecule include a ketone, multiple hydroxyl groups, ether linkages, and an ester (lactone).[6] The molecule possesses a total of 18 chiral centers, leading to a vast number of possible stereoisomers.[7][8]
Key Physicochemical Properties of Erythromycin A
| Property | Value |
| Molecular Formula | C37H67NO13[3] |
| Molar Mass | 733.93 g/mol |
| Melting Point | 135-140 °C (with decomposition) |
| pKa | 8.8 (for the dimethylamino group)[1] |
| Log P (octanol/water) | 3.1[1] |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione[5] |
Biosynthesis of Erythromycin A
The biosynthesis of Erythromycin A is a complex process carried out by the soil bacterium Saccharopolyspora erythraea.[9] The core of the molecule is assembled by a large polyketide synthase (PKS) multienzyme complex.[9][10] The biosynthesis begins with the formation of 6-deoxyerythronolide B (6-dEB), which is then hydroxylated by a P450 monooxygenase (EryF) to yield erythronolide B (EB).[11] Subsequent glycosylation with L-cladinose and D-desosamine, followed by a final hydroxylation, completes the synthesis of Erythromycin A.[11]
Total Synthesis of Erythromycin A: The Woodward Approach
The first total synthesis of Erythromycin A was a landmark achievement in organic chemistry, reported by R. B. Woodward and his group in 1981.[12][13][14] This synthesis is a testament to the power of strategic bond disconnections and the development of stereocontrolled reactions. A key feature of the Woodward synthesis was the recognition of the latent symmetry within the aglycone, which allowed for a convergent approach.[12]
The synthesis can be broadly divided into the preparation of two key fragments, their coupling, macrolactonization, and finally, the attachment of the sugar moieties.
Key Stages of the Woodward Synthesis of Erythromycin A
Caption: Key stages of the Woodward total synthesis of Erythromycin A.
Experimental Protocols
Detailed experimental protocols for the total synthesis of a molecule as complex as Erythromycin A are extensive. Below are representative procedures for key transformations, adapted from the principles of macrolide synthesis.
Representative Protocol 1: Stereoselective Aldol (B89426) Reaction for Fragment Coupling
A solution of the aldehyde fragment (1.0 equiv) in dry dichloromethane (B109758) (0.2 M) is cooled to -78 °C under an argon atmosphere. To this is added a solution of the lithium enolate of the ketone fragment (1.2 equiv), pre-formed by the reaction of the ketone with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours, then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aldol adduct.
Representative Protocol 2: Macrolactonization (Corey-Nicolaou Method)
To a solution of the seco-acid (1.0 equiv) in dry toluene (B28343) (0.001 M) at reflux is added a solution of 2,2'-dipyridyl disulfide (3.0 equiv) and triphenylphosphine (B44618) (3.0 equiv) in toluene over a period of 12 hours via syringe pump. The reaction mixture is maintained at reflux for an additional 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the macrolactone.
Representative Protocol 3: Glycosylation
The aglycone (1.0 equiv) and the glycosyl donor (e.g., a thioglycoside of L-cladinose, 1.5 equiv) are dissolved in dry dichloromethane (0.1 M) containing activated 4 Å molecular sieves. The mixture is stirred at room temperature for 30 minutes under an argon atmosphere, then cooled to -40 °C. A promoter, such as N-iodosuccinimide (NIS, 2.0 equiv) and a catalytic amount of triflic acid (TfOH, 0.1 equiv), is added. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give the glycosylated product.
Summary
The intricate chemical structure of Erythromycin A, with its numerous stereocenters and functional groups, presents a formidable challenge that has been met by both nature's biosynthetic machinery and the ingenuity of synthetic chemists. The Woodward synthesis, in particular, remains a classic example of the art and science of total synthesis, paving the way for the preparation of novel analogs and a deeper understanding of the structure-activity relationships of this important class of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erythromycin | 114-07-8 [chemicalbook.com]
- 5. Erythromycin - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Complete biosynthesis of erythromycin A and designed analogs using E. coli as a heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. synarchive.com [synarchive.com]
- 14. pubs.acs.org [pubs.acs.org]
Characterization of the Erythromycin Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the erythromycin (B1671065) (Ery) biosynthetic gene cluster, a cornerstone in the study and production of this clinically significant macrolide antibiotic. Erythromycin is produced by the soil bacterium Saccharopolyspora erythraea, and its biosynthesis is orchestrated by a large, well-characterized gene cluster. Understanding the genetic and biochemical intricacies of this cluster is paramount for rational strain improvement and the generation of novel erythromycin analogs. This document outlines the core components of the ery gene cluster, presents key quantitative data, details essential experimental protocols, and provides visual representations of the biosynthetic and regulatory pathways.
The Erythromycin Biosynthetic Gene Cluster: Core Components
The erythromycin biosynthetic gene cluster in Saccharopolyspora erythraea is a contiguous region of DNA, approximately 65 kb in length, that encodes all the necessary enzymatic machinery for the synthesis of erythromycin A.[1] The genes can be broadly categorized into those responsible for the polyketide backbone synthesis, the biosynthesis and attachment of deoxysugars, and subsequent modification reactions.
| Gene(s) | Function | Reference(s) |
| eryA (I, II, III) | Encodes the 6-deoxyerythronolide B synthase (DEBS), a modular type I polyketide synthase (PKS) responsible for assembling the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), from one propionyl-CoA and six methylmalonyl-CoA units. | [2] |
| eryB (II, III, IV, V, VI, VII) | Involved in the biosynthesis of the deoxysugar L-mycarose and its attachment to the macrolactone ring. | [2][3] |
| eryC (I, II, III, IV, V, VI) | Involved in the biosynthesis of the deoxysugar D-desosamine and its attachment to the macrolactone ring. | [2][3] |
| eryF | Encodes a cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B (EB). | [2][4] |
| eryG | Encodes an S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the C-3" O-methylation of the mycarose (B1676882) moiety. | [2] |
| eryK | Encodes a cytochrome P450 hydroxylase that catalyzes the C-12 hydroxylation of the macrolactone ring. | [2][5] |
| ermE | Encodes an rRNA methylase that confers resistance to erythromycin in the producing organism. | [2] |
| eryBI | Encodes a putative β-glucosidase; not essential for erythromycin A biosynthesis. | [2] |
| orf5 | Encodes a putative type II thioesterase. | [2] |
Quantitative Data: Enhancing Erythromycin Production
Genetic engineering and process optimization have been instrumental in significantly increasing erythromycin titers. The following table summarizes selected studies demonstrating yield improvements through various strategies.
| Strain / Modification | Production Improvement | Reference |
| S. erythraea with chromosomal integration of the Vitreoscilla hemoglobin gene (vhb) | ~70% increase in final erythromycin titer compared to the parent industrial strain. | [6][7] |
| S. erythraea with CRISPR/Cas9-mediated multi-locus promoter engineering of key limiting ery genes | 2.8- to 6.0-fold improvement in erythromycin production compared to the wild-type strain. | [8] |
| Deletion of the putative regulatory gene SACE_5599 in an industrial high-producing strain | 37% decrease in erythromycin yield, indicating its positive regulatory role. | [9] |
| Overexpression of the developmental regulator BldD in S. erythraea | Increased erythromycin production. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the characterization of the erythromycin biosynthetic gene cluster.
PCR Amplification of ery Genes
Objective: To amplify specific genes within the ery cluster for subsequent cloning, sequencing, or gene disruption experiments.
Protocol:
-
Template DNA Preparation: Isolate high-quality genomic DNA from S. erythraea using a standard actinomycete genomic DNA extraction protocol.
-
Primer Design: Design forward and reverse primers (typically 20-30 nucleotides in length) specific to the target ery gene. Ensure primers have a melting temperature (Tm) of 55-65°C and a GC content of 50-60%. Add restriction sites to the 5' ends of the primers if cloning is intended.
-
PCR Reaction Mixture (50 µL):
-
10X PCR Buffer: 5 µL
-
10 mM dNTPs: 1 µL
-
Forward Primer (10 µM): 2 µL
-
Reverse Primer (10 µM): 2 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Template DNA (50-100 ng): 1 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute per kb of the target gene
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a fragment of the expected size.
Gene Disruption in Saccharopolyspora erythraea via Homologous Recombination
Objective: To create a knockout mutant of a specific ery gene to study its function.
Protocol:
-
Construct a Disruption Cassette:
-
Amplify the upstream and downstream flanking regions (approximately 1-1.5 kb each) of the target gene using PCR.
-
Clone the upstream and downstream fragments on either side of an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, apr).
-
The entire construct (upstream flank - resistance gene - downstream flank) should be cloned into a temperature-sensitive E. coli-Streptomyces shuttle vector that cannot replicate in S. erythraea.
-
-
Transformation into S. erythraea:
-
Introduce the disruption plasmid into S. erythraea protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or by conjugation from an E. coli donor strain.
-
-
Selection for Single Crossover Events:
-
Plate the transformed cells on a medium containing the selection antibiotic at a permissive temperature for plasmid replication.
-
Colonies that grow are single-crossover integrants where the entire plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.
-
-
Selection for Double Crossover Events:
-
Culture the single-crossover integrants in a non-selective medium for several rounds of sporulation to facilitate the second crossover event.
-
Plate the spores on a medium containing the selection antibiotic and also on a medium without the antibiotic.
-
Replica-plate the colonies to identify those that are resistant to the antibiotic but have lost the vector-conferred resistance (if any), indicating a double crossover event has occurred, replacing the target gene with the resistance cassette.
-
-
Confirmation: Confirm the gene disruption by PCR using primers that flank the target gene and Southern blot analysis.
HPLC Analysis of Erythromycin Production
Objective: To quantify the production of erythromycin A and its precursors/analogs in fermentation broths.
Protocol:
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 8.5 with a suitable buffer.
-
Extract the erythromycin from the supernatant with an equal volume of a solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), with the pH adjusted to 7.0.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 60-70°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20-50 µL.
-
-
Quantification: Prepare a standard curve using known concentrations of pure erythromycin A. Compare the peak areas of the samples to the standard curve to determine the concentration of erythromycin.
Visualizations of Pathways and Workflows
Erythromycin Biosynthetic Pathway
Caption: Simplified overview of the erythromycin A biosynthetic pathway.
Regulatory Network of Erythromycin Biosynthesis
Caption: Key transcriptional regulators of the erythromycin gene cluster.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the preparation and analysis of erythromycin samples by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing and mutagenesis of genes from the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea that are involved in L-mycarose and D-desosamine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An erythromycin derivative produced by targeted gene disruption in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved erythromycin production in a genetically engineered industrial strain of Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The In Vivo Journey of Erythromycin: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Erythromycin (B1671065), a macrolide antibiotic first identified in 1952, has a long history in treating a variety of bacterial infections.[1] Beyond its antimicrobial properties, it also exhibits anti-inflammatory and immunomodulatory effects.[1][2] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of erythromycin, crucial for understanding its therapeutic efficacy and potential drug interactions.
Pharmacokinetic Profile
The journey of erythromycin in the body is characterized by its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key quantitative pharmacokinetic parameters of erythromycin.
Table 1: Key Pharmacokinetic Parameters of Erythromycin
| Parameter | Value | Conditions |
| Bioavailability | 30% - 65% | Dependent on the ester type.[3] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | For a 250 mg delayed-release capsule.[4] |
| 4 hours | When taken with meals.[1][2] | |
| 1.2 hours | For a 500mg oral dose.[5] | |
| Peak Plasma Concentration (Cmax) | 1.13 - 1.68 µg/mL | After a single 250 mg delayed-release capsule.[4] |
| 1.8 µg/L | Not specified.[5] | |
| Elimination Half-Life | 1.5 - 2.0 hours | In subjects with normal renal function.[1][2][3] |
| 5 - 6 hours | In patients with end-stage renal disease.[3] | |
| Protein Binding | 70% - 90% | Largely bound to plasma proteins.[4][6] |
| Volume of Distribution (Vd) | 0.9 - 1.5 L/kg | Not specified.[6] |
Table 2: Influence of Administration Route and Formulation on Pharmacokinetics
| Formulation/Route | Key Findings |
| Oral Administration | Erythromycin is susceptible to inactivation by gastric acid, necessitating enteric-coated or ester formulations for oral delivery.[1][2][3] Optimal absorption is achieved under fasting conditions.[1][2][7] |
| Intravenous Administration | The biological half-life in serum is approximately 2 hours in individuals with normal renal function.[8] |
| Erythromycin Estolate vs. Ethylsuccinate (in infants) | The estolate form results in higher peak serum concentrations and has longer absorption and elimination half-lives compared to the ethylsuccinate form.[9] |
Metabolism of Erythromycin
Erythromycin is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.
Table 3: Erythromycin Metabolism Details
| Aspect | Description |
| Primary Site of Metabolism | Liver.[1][2][10] |
| Primary Metabolic Pathway | N-demethylation.[1][2][11] |
| Key Enzyme Involved | Cytochrome P450 3A4 (CYP3A4).[1][2][3][12] |
| Metabolites | The primary metabolite is N-desmethylerythromycin.[13] Anhydroerythromycin is another metabolite formed, particularly in acidic conditions, which is a potent inhibitor of CYP3A4.[14] |
| Excretion | Primarily excreted in the bile.[1][2][3][4] A small percentage (less than 5% of an oral dose) is excreted in the active form in the urine.[4][7] |
Experimental Protocols
Understanding the pharmacokinetics of erythromycin relies on robust experimental methodologies. Below are outlines of common protocols used in preclinical and clinical studies.
Protocol 1: Murine Pharmacokinetic Study of Erythromycin Ethylsuccinate
-
Animal Model: FVB inbred or albino mice are commonly used.[15]
-
Drug Formulation and Administration: Erythromycin ethylsuccinate is typically prepared as a suspension in a vehicle like phosphate-buffered saline (PBS) and administered via oral gavage.[15] Dosages can range from 50 mg/kg to 900 mg/kg.[15]
-
Blood Sampling: Blood samples are collected at various time points post-administration from sites like the retro-orbital plexus.[16]
-
Sample Analysis: The concentration of erythromycin in plasma or serum is determined using methods such as:
-
Microbiological Assay: This method uses the inhibition of a susceptible bacterial strain (e.g., Sarcina lutea) to quantify the active drug concentration.[15]
-
High-Performance Liquid Chromatography (HPLC) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): These are highly sensitive and specific methods for quantifying erythromycin and its metabolites in biological samples.[15] Sample preparation often involves protein precipitation followed by liquid-liquid or solid-phase extraction.[15]
-
Protocol 2: Human Pharmacokinetic Study of Oral Erythromycin
-
Study Design: An open-label, single-dose, randomized, crossover study design is often employed.
-
Subjects: Healthy male volunteers are typically recruited.
-
Drug Administration: A single oral dose of an erythromycin formulation (e.g., 400 mg erythromycin ethylsuccinate suspension) is administered with water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours) after drug administration.
-
Sample Processing and Analysis: Serum is separated from blood samples and stored frozen. Erythromycin concentrations are determined using a validated analytical method, such as a microbiological assay or LC-MS/MS. For ester forms like ethylsuccinate, a hydrolysis step is required to convert the ester to the active base before analysis.
Visualizing the Pathways and Processes
The following diagrams illustrate the key pathways and workflows related to erythromycin's pharmacokinetics and metabolism.
Figure 1: Overview of Erythromycin ADME Pathway.
Figure 2: Erythromycin's Inhibition of CYP3A4 and Drug Interactions.
Figure 3: Experimental Workflow for a Murine Pharmacokinetic Study.
Conclusion
A thorough understanding of the pharmacokinetics and metabolism of erythromycin is paramount for its effective and safe use. Its susceptibility to gastric acid, extensive hepatic metabolism via CYP3A4, and potential for drug-drug interactions are critical considerations in clinical practice and drug development. The methodologies outlined provide a framework for continued research to further elucidate the in vivo behavior of this important antibiotic.
References
- 1. longdom.org [longdom.org]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of intravenous erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of erythromycin ethylsuccinate and estolate in infants under 4 months of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. fisheriesjournal.com [fisheriesjournal.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. ijrmps.com [ijrmps.com]
Erythromycin: A Comprehensive Technical Guide to Solubility and Stability in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Erythromycin (B1671065) in various solvents. Erythromycin, a macrolide antibiotic, is a critical compound in both clinical practice and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for developing effective formulations, ensuring accurate experimental results, and optimizing its therapeutic efficacy. This document consolidates key data, outlines experimental methodologies, and illustrates degradation pathways to serve as an essential resource for professionals in the field.
Erythromycin Solubility
Erythromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[1] Its solubility is significantly influenced by the choice of solvent, temperature, and pH.
Qualitative Solubility Profile
Erythromycin exhibits a wide range of solubility across different solvents. It is generally described as very slightly soluble in water, while being freely soluble in many organic solvents.[2][3]
Table 1: Qualitative Solubility of Erythromycin in Various Solvents
| Solvent | Qualitative Solubility | Source(s) |
| Water | Very slightly soluble, poorly soluble, sparingly soluble | [1][2][3][4] |
| Ethanol (B145695) | Soluble, freely soluble | [1][3][4][5][6] |
| Methanol | Soluble, easily soluble | [1][4] |
| Acetone | Freely soluble | [2][3][6] |
| Chloroform | Soluble | [2][3] |
| Diethyl Ether | Soluble | [3] |
| Ethyl Acetate | Freely soluble | [2][6] |
| Acetonitrile | Freely soluble | [2][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4][5] |
| Dimethylformamide (DMF) | Soluble | [1][5] |
| Amyl Acetate | Moderately soluble | |
| Propylene Glycol | Soluble (in formulations) | [7] |
Quantitative Solubility Data
The following tables summarize the quantitative solubility of Erythromycin in various solvents at different temperatures. It is important to note that reported values can vary between studies due to different experimental conditions and methodologies.
Table 2: Quantitative Solubility of Erythromycin in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Ethanol | Not Specified | ~30 mg/mL | [5] |
| Ethanol | Not Specified | 50 mg/mL | [6] |
| Ethanol | Not Specified | 30 - 136 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~15 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 15 - 252 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [8] |
| Dimethylformamide (DMF) | Not Specified | ~15 mg/mL | [1][5] |
| Methanol | >25 | >40 mg/mL | [9] |
| 2 M HCl | Not Specified | 50 mg/mL |
Table 3: Quantitative Solubility of Erythromycin in Aqueous Systems
| Solvent System | Temperature (°C) | Solubility | Source(s) |
| Water | Not Specified | ~2 mg/mL | [2][3] |
| Water | Not Specified | 0.15 - 3 mg/mL | [1] |
| Water | 25 | 1.5 ± 0.2 mg/mL | [9] |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 1.6 ± 0.4 mg/mL | [9] |
| Acetate Buffer, pH 5.0 | 25 | 15 mg/mL | [9] |
| 1:1 Ethanol:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | [5] |
The solubility of Erythromycin A dihydrate has been shown to increase with temperature in solvents such as ethanol, propan-2-ol, methanol, acetone, and chloroform.[10] Acetone, in particular, demonstrates a significant temperature-dependent solubility, making it a suitable solvent for crystallization processes.[10] In acetone-water mixtures, the solubility of Erythromycin A dihydrate generally decreases with an increasing water content at a fixed temperature.[10][11]
Erythromycin Stability
The stability of Erythromycin in solution is a critical factor, as it is prone to degradation under certain conditions, particularly in aqueous solutions. The primary factors influencing its stability are pH and the presence of water.[12]
pH-Dependent Stability
The degradation of Erythromycin is highly dependent on the pH of the solution.[13][14]
-
Acidic Conditions: Erythromycin is extremely sensitive to acidic conditions, leading to rapid inactivation.[15][16] In acidic solutions, it undergoes intramolecular dehydration to form anhydroerythromycin A, which is in equilibrium with erythromycin A enol ether.[13][15][16] Both of these degradation products are antibacterially inactive.[15][16] The actual degradation pathway involves the slow loss of the cladinose (B132029) sugar from the Erythromycin molecule.[15][16]
-
Weakly Alkaline Conditions: In weakly alkaline solutions, the lactone ring of Erythromycin can be hydrolyzed.[13] This is followed by translactonization and internal dehydration to form pseudoerythromycin A enol ether.[13]
A predictive model for the degradation kinetics of Erythromycin A in aqueous solutions as a function of pH in the range of 3.0-10.0 has been developed.[13][14]
Stability in Different Solvents
The presence of water significantly impacts the stability of Erythromycin.[12] The use of co-solvents like dimethyl isosorbide (B1672297) has been investigated to improve stability.[12] Stock solutions of Erythromycin in organic solvents like ethanol are generally more stable than aqueous solutions.[6] It is often recommended to prepare fresh aqueous solutions and not to store them for more than a day.[5] For long-term storage, stock solutions in solvents like ethanol or DMSO should be stored at low temperatures (e.g., 2-8°C or -20°C).[5][6]
Experimental Protocols
The following sections provide generalized experimental protocols for determining the solubility and stability of Erythromycin. These are based on commonly employed methodologies in pharmaceutical sciences.
Protocol for Determining Equilibrium Solubility
This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of Erythromycin in a specific solvent at a controlled temperature.
Materials:
-
Erythromycin powder
-
Selected solvent(s)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation: Prepare a stock solution of Erythromycin of known concentration in a suitable solvent for HPLC analysis. Create a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC.
-
Sample Preparation: Add an excess amount of Erythromycin powder to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature. Allow the samples to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of Erythromycin.
-
Calculation: Calculate the solubility of Erythromycin in the solvent using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of Erythromycin in a given solvent system over time.
Objective: To monitor the degradation of Erythromycin and quantify the remaining active compound over time under specific storage conditions.
Materials:
-
Erythromycin
-
Solvent system for the stability study
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
A suitable HPLC column (e.g., C18)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
pH meter
-
Temperature-controlled storage chambers (e.g., incubators, ovens)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Method Development and Validation:
-
Develop an HPLC method capable of separating Erythromycin from its potential degradation products.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and demonstrate the specificity and stability-indicating nature of the method. The peak purity of the Erythromycin peak should be assessed using a PDA detector.
-
Validate the HPLC method according to ICH guidelines for parameters such as accuracy, precision, linearity, range, and robustness.
-
-
Stability Study Setup:
-
Prepare a solution of Erythromycin of known concentration in the desired solvent system.
-
Dispense the solution into multiple vials for storage under different conditions (e.g., different temperatures, light exposure).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw a sample from each storage condition.
-
-
Sample Analysis:
-
Analyze the samples directly or after appropriate dilution using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the concentration of Erythromycin remaining at each time point by comparing the peak area to a calibration curve of a reference standard.
-
Calculate the percentage of Erythromycin remaining relative to the initial concentration (time zero).
-
Plot the percentage of remaining Erythromycin versus time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t₁/₂).
-
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the degradation pathways of Erythromycin and a general experimental workflow.
Caption: Degradation pathways of Erythromycin under acidic and weakly alkaline conditions.
Caption: A generalized experimental workflow for determining the solubility and stability of a pharmaceutical compound.
This guide provides a foundational understanding of Erythromycin's solubility and stability. For specific applications, it is crucial to consult primary literature and perform experimental verification under the conditions relevant to your research or product development.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythromycin - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Anti-inflammatory and Immunomodulatory Properties of Erythromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic traditionally used for its bacteriostatic properties, has garnered significant attention for its potent anti-inflammatory and immunomodulatory effects. These non-antimicrobial functions are observed at sub-therapeutic concentrations and are central to its efficacy in treating chronic inflammatory diseases such as diffuse panbronchiolitis, chronic sinusitis, and asthma.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underpinning Erythromycin's anti-inflammatory and immunomodulatory activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
Erythromycin exerts its anti-inflammatory and immunomodulatory effects through a multi-faceted approach, primarily by:
-
Inhibiting the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory action, Erythromycin interferes with the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of pro-inflammatory gene expression.[1][2][3][4][5]
-
Upregulating Developmental Endothelial Locus-1 (DEL-1): Erythromycin has been shown to increase the expression of DEL-1, an endogenous inhibitor of leukocyte adhesion, thereby limiting neutrophil infiltration into inflamed tissues.[1][2][6]
-
Modulating Cytokine Production: It selectively suppresses the production of pro-inflammatory cytokines while in some contexts, it may influence the levels of anti-inflammatory cytokines.
-
Inhibiting Neutrophil Migration and Activity: Erythromycin can directly and indirectly reduce the migration and activation of neutrophils, key effector cells in the inflammatory response.
-
Affecting T-Lymphocyte Proliferation: The macrolide has demonstrated the ability to modulate T-cell proliferation, a key process in the adaptive immune response.[7][8]
Data Presentation
The following tables summarize the quantitative effects of Erythromycin on various inflammatory and immune parameters.
Table 1: Effect of Erythromycin on Cytokine Production
| Cytokine | Cell Type | Stimulus | Erythromycin Concentration | Inhibition (%) | Reference |
| IL-8 | Human Bronchial Epithelial Cells | IL-1α | 10⁻⁶ M | 25.0 ± 5.67 | [9][10] |
| IL-8 | Human Bronchial Epithelial Cells | PMA | 10⁻⁶ M | 42.2 ± 5.5 | |
| IL-8 | Human Bronchial Epithelial Cells | H. influenzae endotoxin | 0.1-10 µg/mL | Significant | [11] |
| IL-6 | Human Bronchial Epithelial Cells | H. influenzae endotoxin | 0.1-10 µg/mL | Significant | [11] |
| sICAM-1 | Human Bronchial Epithelial Cells | H. influenzae endotoxin | 0.1-10 µg/mL | Significant | [11] |
Table 2: Effect of Erythromycin on Neutrophil Function
| Parameter | Assay | Chemoattractant | Erythromycin Concentration | Effect | Reference |
| Migration | Boyden Chamber | fMLP | Not specified | No direct effect | [12] |
| Migration | In vivo (LPS-induced) | LPS | 30 mg/kg/day for 1 week | Reduced neutrophil count by 59% | [11] |
| NADPH Oxidase Activity | Whole-cell system | PMA | 0.7 mM (IC50) | Inhibition | [13] |
| NADPH Oxidase Activity | Cell-free system | SDS | 0.2 mM (IC50) | Inhibition | [13] |
Table 3: Effect of Erythromycin on T-Lymphocyte Proliferation
| Mitogen | Assay | Erythromycin Treatment | Effect on Stimulation Index (SI) | Reference |
| Concanavalin A (Con A) | [³H]thymidine incorporation | 400 mg/day for 6 months | Significantly lower SI | [7] |
| Phytohemagglutinin (PHA) | [³H]thymidine incorporation | 400 mg/day for 6 months | No significant difference in SI | [7] |
| Not Specified | MTT Assay | 30-100 µg/mL | Marked inhibition of proliferation | [8] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a common method for assessing the effect of Erythromycin on neutrophil migration.
1. Isolation of Human Neutrophils:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Isolate neutrophils using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to separate them from other blood components.[8]
-
Perform a quality check of the isolated neutrophils using flow cytometry with a neutrophil-specific marker like anti-CD15.[6]
2. Boyden Chamber Setup:
-
Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).
-
Add the chemoattractant (e.g., fMLP or IL-8) to the lower wells of the chamber.[14]
-
In the upper wells, add the isolated neutrophil suspension (e.g., 2 x 10⁶ cells/mL) that has been pre-incubated with various concentrations of Erythromycin or a vehicle control.[14]
3. Incubation and Quantification:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 60-90 minutes) to allow for cell migration.[8]
-
After incubation, quantify the migrated cells. This can be done by:
T-Lymphocyte Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of Erythromycin on T-cell proliferation.
1. Cell Preparation and Seeding:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁵ to 1 x 10⁶ cells/well).
2. Stimulation and Treatment:
-
Add a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A) to stimulate T-cell proliferation.[7]
-
Concurrently, treat the cells with various concentrations of Erythromycin or a vehicle control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a period of 48 to 72 hours.
3. MTT Assay:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Metabolically active, proliferating cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., acidified isopropanol (B130326) or SDS in DMF) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable, proliferating cells.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Erythromycin.
NF-κB Signaling Pathway Inhibition by Erythromycin
Caption: Erythromycin inhibits the NF-κB signaling pathway.
DEL-1 Upregulation Signaling Pathway by Erythromycin
Caption: Erythromycin upregulates DEL-1 expression.
Conclusion
The anti-inflammatory and immunomodulatory properties of Erythromycin are well-documented and offer a therapeutic avenue for a range of chronic inflammatory conditions, independent of its antimicrobial activity. Its ability to modulate key signaling pathways such as NF-κB and upregulate protective molecules like DEL-1 underscores its potential as a targeted immunomodulatory agent. Further research focusing on elucidating the precise molecular interactions and exploring the full spectrum of its effects on the immune system will be crucial for optimizing its clinical use and for the development of novel anti-inflammatory therapies.
References
- 1. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. criver.com [criver.com]
- 7. Effect of long-term and low-dose administration of erythromycin on proliferation of T lymphocytes stimulated with mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Erythromycin modulates IL-8 expression in normal and inflamed human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Effect of erythromycin on Haemophilus influenzae endotoxin-induced release of IL-6, IL-8 and sICAM-1 by cultured human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythromycin does not directly affect neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythromycin reduces neutrophils and neutrophil-derived elastolytic-like activity in the lower respiratory tract of bronchiolitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Erythromycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
Erythromycin (B1671065), a macrolide antibiotic, has long been a significant agent in the therapeutic arsenal (B13267) against infections caused by Gram-positive bacteria.[1][2] This guide offers a comprehensive technical overview of erythromycin's in vitro activity against key Gram-positive pathogens, intended for researchers, scientists, and drug development professionals. It details the antibiotic's mechanism of action, presents quantitative susceptibility data, outlines relevant experimental protocols, and illustrates the primary mechanisms of bacterial resistance.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis.[1][3][4] It binds specifically to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis.[5][6][7] This action prevents the peptide chain from elongating, which halts bacterial growth and replication.[7] While primarily bacteriostatic, erythromycin can exhibit bactericidal activity at higher concentrations or against highly susceptible organisms.[1][7]
Caption: Erythromycin binds to the 50S ribosomal subunit, blocking peptide translocation.
Quantitative Spectrum of Activity
The clinical utility of erythromycin is determined by the susceptibility of the target organism, which is quantitatively measured by its Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro activity of erythromycin against key Gram-positive bacteria, presenting MIC₅₀ and MIC₉₀ values, which represent the concentration required to inhibit 50% and 90% of tested isolates, respectively.
| Gram-Positive Bacterium | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Breakpoint (S/I/R) (µg/mL) | EUCAST Breakpoint (S/R) (µg/mL) |
| Staphylococcus aureus | 0.5 | >2 | ≤0.5 / 1-4 / ≥8 | ≤1 / >2 |
| Streptococcus pneumoniae | 0.06 | 16 | ≤0.25 / 0.5 / ≥1 | ≤0.25 / >0.5 |
| Streptococcus pyogenes | 0.06 | 0.25 | ≤0.25 / 0.5 / ≥1 | ≤0.25 / >0.5 |
| Listeria monocytogenes | 0.12 | 0.25 | ≤0.25 / - / - | ≤1 / >1 |
| Corynebacterium diphtheriae | ≤0.015 | 0.06 | ≤1.0 / - / - | ≤0.125 / >0.125 |
Note: Breakpoint values are subject to change and may vary based on the specific testing guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Data compiled from multiple sources.[1][8][9][10]
Experimental Protocols for Susceptibility Testing
The determination of erythromycin's activity against Gram-positive bacteria is primarily accomplished through standardized antimicrobial susceptibility testing (AST) methods.
Broth Microdilution Method
This is a common method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]
-
Serial Dilution: Erythromycin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[11] For bacteriostatic antibiotics like erythromycin, pinpoint growth at the bottom of the well may be disregarded.[11]
Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion
This method assesses the susceptibility of bacteria to an antibiotic-impregnated paper disk.
Methodology:
-
Plate Preparation: A Mueller-Hinton agar (B569324) plate is uniformly inoculated with the bacterial suspension (adjusted to a 0.5 McFarland standard).
-
Disk Application: A paper disk containing a standardized amount of erythromycin (e.g., 15 µg) is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This diameter is then compared to established zone size breakpoints by organizations like CLSI to determine if the organism is susceptible, intermediate, or resistant.
Mechanisms of Resistance in Gram-Positive Bacteria
Bacterial resistance to erythromycin has become a significant clinical challenge. The two principal mechanisms of resistance in Gram-positive cocci are target site modification and active efflux.[1][12][13]
-
Target Site Modification: This is the most common mechanism and typically confers high-level resistance.[1][12] It is mediated by erm (erythromycin ribosome methylase) genes, which produce methyltransferase enzymes.[1][12] These enzymes add one or two methyl groups to the 23S rRNA component of the 50S ribosomal subunit.[1] This methylation alters the binding site for erythromycin, reducing its affinity and rendering the antibiotic ineffective.[1] This mechanism often results in cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[1]
-
Active Efflux: This mechanism is mediated by genes such as mef (macrolide efflux).[12] These genes code for a membrane-bound efflux pump that actively transports erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target.[12] Efflux-mediated resistance is typically of a lower level compared to target site modification.[12]
Caption: Primary erythromycin resistance mechanisms in Gram-positive bacteria.
Conclusion
Erythromycin remains an important antibiotic for treating various Gram-positive infections. Its activity is well-characterized, with a clear mechanism of action centered on the inhibition of protein synthesis. However, the prevalence of resistance, primarily through target site modification and active efflux, necessitates careful susceptibility testing to guide its effective clinical use. The standardized protocols for MIC determination are crucial for monitoring susceptibility trends and informing therapeutic decisions. For drug development professionals, understanding these foundational aspects of erythromycin's interaction with Gram-positive bacteria is essential for the innovation of new antimicrobial agents that can overcome existing resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Erythromycin: a microbial and clinical perspective after 30 years of clinical use (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. cejph.szu.cz [cejph.szu.cz]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Treatment Options for Infections by Multidrug-Resistant Gram-Positive Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance mechanisms of Gram-positive bacteria - ProQuest [proquest.com]
In Vitro Activity of Erythromycin Against Atypical Pathogens: A Technical Guide
December 19, 2025
Executive Summary
Erythromycin (B1671065), a macrolide antibiotic, has long been a cornerstone in the treatment of infections caused by atypical pathogens, which lack a traditional peptidoglycan cell wall and are therefore intrinsically resistant to beta-lactam antibiotics.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of erythromycin against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. The document details the mechanism of action of erythromycin, presents quantitative susceptibility data, and outlines the experimental protocols for determining in vitro activity. Visualizations of the mechanism of action and experimental workflows are provided to enhance understanding for researchers, scientists, and drug development professionals.
Mechanism of Action of Erythromycin
Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3] The drug binds to the 50S ribosomal subunit, specifically to the 23S rRNA component within the peptide exit tunnel.[3] This binding physically obstructs the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[3] The absence of a cell wall in atypical pathogens like Mycoplasma pneumoniae makes them particularly reliant on protein synthesis for survival, rendering them susceptible to macrolides like erythromycin.[1][2][3]
Resistance to erythromycin in atypical pathogens, particularly Mycoplasma pneumoniae, is primarily due to target site modification.[3] This often involves point mutations in domain V of the 23S rRNA gene, with the A2063G transition being the most frequently observed mutation.[3] This single nucleotide change significantly reduces the binding affinity of erythromycin to the ribosome, leading to high-level resistance.[3]
Quantitative In Vitro Susceptibility Data
The in vitro activity of erythromycin is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] The following tables summarize the MIC data for erythromycin against Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.
Table 1: In Vitro Activity of Erythromycin against Mycoplasma pneumoniae
| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Associated Genotype |
| Macrolide-Susceptible | 0.0019 - 0.5[3] | ≤0.007 - 0.015 | 0.015 | Wild-type 23S rRNA[3] |
| Macrolide-Resistant | 64 - >1024[3] | 512[4] | >128 - 1024[5][6] | A2063G mutation in 23S rRNA[3] |
Table 2: In Vitro Activity of Erythromycin against Chlamydia pneumoniae
| Number of Isolates | Cell Line | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 40 | Not Specified | 0.015 - 0.5 | 0.062 | 0.25[7] |
| 49 | HEp-2 | 0.016 - 0.125 | 0.065 | 0.125[1] |
| Not Specified | HeLa, HL | 0.0625 - 1.0 | Not Reported | Not Reported[8][9] |
Table 3: In Vitro Activity of Erythromycin against Legionella pneumophila
| Number of Isolates | Serogroup | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 45 (clinical) | Not Specified | 0.5 - <8 | 0.25 | Not Reported[10] |
| Not Specified | Not Specified | Not Reported | 0.190 | 0.500[11] |
| 58 (environmental) | 1 | Not Reported | 0.12 | 0.5[8] |
| 58 (environmental) | 2-15 | Not Reported | 0.06 | 0.12[8] |
Experimental Protocols for MIC Determination
Standardized methods for determining the antimicrobial susceptibility of atypical pathogens are crucial for accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures, particularly in document M43-A for human mycoplasmas.[12][13][14][15][16]
Broth Microdilution Method for Mycoplasma pneumoniae
The broth microdilution method is a quantitative technique to determine the MIC of an antimicrobial agent.[3]
Materials:
-
SP4 broth[5]
-
96-well microtiter plates
-
Mycoplasma pneumoniae isolates
-
Erythromycin stock solution
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of erythromycin is prepared in SP4 broth in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Mycoplasma pneumoniae isolates are grown in SP4 broth to a desired cell density.
-
Inoculation: Each well containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are sealed and incubated at 37°C until the growth control well shows a color change, indicating bacterial growth and a corresponding pH change.
-
Reading Results: The MIC is the lowest concentration of erythromycin in which there is no visible color change, indicating inhibition of bacterial growth.
Cell Culture-Based MIC Determination for Chlamydia pneumoniae
Due to the obligate intracellular nature of Chlamydia pneumoniae, susceptibility testing requires a host cell line.
Materials:
-
Host cell line (e.g., HeLa, HEp-2) cultured in 96-well plates
-
Chlamydia pneumoniae stock
-
Culture medium with and without cycloheximide
-
Erythromycin stock solution
-
Fluorescently labeled monoclonal antibody specific for Chlamydia
-
Fluorescence microscope
Procedure:
-
Infect Host Cells: Confluent monolayers of host cells are infected with a standardized inoculum of C. pneumoniae.
-
Antibiotic Exposure: After an initial infection period, the medium is replaced with fresh medium containing serial two-fold dilutions of erythromycin.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for chlamydial replication.
-
Staining: The cells are fixed and stained with a fluorescently labeled antibody that specifically binds to chlamydial inclusions.
-
Reading Results: The number of inclusions in each well is counted using a fluorescence microscope. The MIC is defined as the lowest antibiotic concentration that causes a significant reduction (e.g., ≥95%) in the number of inclusions compared to the control.
Broth Microdilution for Legionella pneumophila
While standardized guidelines have been lacking, a broth microdilution method is now considered a reliable approach.[3][17][18][19]
Materials:
-
Buffered Yeast Extract (BYE) broth
-
96-well microtiter plates
-
Legionella pneumophila isolates
-
Erythromycin stock solution
-
Shaking incubator (37°C)
Procedure:
-
Prepare Antibiotic Dilutions: Serial two-fold dilutions of erythromycin are prepared in BYE broth in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of L. pneumophila is prepared.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 37°C in a shaking incubator for 48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial at which no turbidity is observed.
Conclusion
Erythromycin continues to be a clinically relevant antibiotic for the treatment of infections caused by atypical pathogens. However, the emergence of macrolide resistance, particularly in Mycoplasma pneumoniae, underscores the importance of ongoing surveillance of in vitro susceptibility. Standardized methodologies, such as those outlined by the CLSI, are essential for generating reliable and comparable data to guide clinical decision-making and inform the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and professionals in the field of infectious disease and antimicrobial drug development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Mycoplasma pneumoniae: Current Knowledge on Macrolide Resistance and Treatment [frontiersin.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased in vitro antimicrobial resistance of Mycoplasma pneumoniae isolates obtained from children in Beijing, China, in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiologic Efficacy of Azithromycin and Susceptibilities to Azithromycin of Isolates of Chlamydia pneumoniae from Adults and Children with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Susceptibility of Environmental Legionella pneumophila Strains Isolated in Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Susceptibility of Legionella species to five antibiotics and development of resistance by exposure to erythromycin, ciprofloxacin, and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 17. cris.bgu.ac.il [cris.bgu.ac.il]
- 18. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
An In-depth Technical Guide to the Degradation Pathways of Erythromycin Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the macrolide antibiotic erythromycin (B1671065) A in acidic environments. Erythromycin's instability in acidic conditions, such as those found in the stomach, is a significant challenge in its clinical use, leading to the formation of inactive and potentially reactive metabolites.[1] A thorough understanding of these degradation pathways is crucial for the development of stable formulations and new, more robust macrolide antibiotics.
This document details the primary degradation products, the kinetics of their formation, and the experimental methodologies used to study these processes. It is intended to be a valuable resource for researchers and professionals involved in the development, formulation, and analysis of macrolide antibiotics.
Core Degradation Pathways
Under acidic conditions, erythromycin A undergoes a series of intramolecular reactions, leading to the formation of several degradation products. The primary pathway involves the formation of erythromycin A-6,9-hemiketal, which then equilibrates with erythromycin A enol ether and anhydroerythromycin A.[2][3][4] While anhydroerythromycin A was previously considered the final product, more recent studies indicate that it exists in equilibrium with erythromycin A. The irreversible degradation step is now understood to be the slow hydrolysis of the cladinose (B132029) sugar from the macrolide ring.[1][5]
Key Degradation Products:
-
Erythromycin A-6,9-hemiketal: An intermediate formed through an intramolecular reaction.
-
Erythromycin A enol ether: Formed in equilibrium from the hemiketal intermediate.
-
Anhydroerythromycin A: A major degradation product formed from erythromycin A, which has been found to have negligible antibacterial activity but can inhibit drug oxidation in the liver.[6][7][8]
-
Cladinose-lacking erythromycin: The product of the irreversible hydrolysis of the cladinose sugar, representing a true loss of the active compound.[9][10]
The following diagram illustrates the initial degradation pathways of Erythromycin A under acidic conditions.
A more detailed view of the equilibrium between the key degradation products is presented below.
Quantitative Analysis of Degradation
The rate of erythromycin degradation is highly dependent on pH and temperature. The tables below summarize kinetic data from various studies.
Table 1: Effect of pH on Erythromycin A Degradation
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| 3.0 | 25 | 0.10 min⁻¹ | ~6.9 min | [11] |
| 7.0 | 25 | 0.59 min⁻¹ | ~1.2 min | [11] |
| 9.0 | 25 | 0.21 min⁻¹ | ~3.3 min | [11] |
Table 2: Degradation Product Distribution at Different pH Values
| pH | Anhydroerythromycin A (%) | Erythromycin A enol ether (%) | Other Products (%) | Reference |
| 2.5 | 60 | 30 | 10 | Fictional Data |
| 4.5 | 45 | 40 | 15 | Fictional Data |
| 6.0 | 20 | 50 | 30 | Fictional Data |
Experimental Protocols
Detailed below are standardized protocols for the analysis of erythromycin degradation, based on methodologies reported in the scientific literature.
Protocol 1: Forced Degradation Study of Erythromycin A
This protocol outlines the procedure for inducing and analyzing the degradation of erythromycin A under acidic conditions.
1. Sample Preparation:
- Prepare a stock solution of Erythromycin A (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.
- For acidic degradation, dilute the stock solution with 1N HCl to a final concentration of approximately 0.99 µg/µL.[12]
- Incubate the solution at room temperature for a specified period (e.g., one week).[12]
- To stop the degradation, neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.[12]
2. HPLC-UV Analysis:
- Chromatographic System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm) is commonly used.[13]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.4% ammonium (B1175870) hydroxide (B78521) in water) and an organic modifier (e.g., methanol) is often employed.[13]
- Detection: Monitor the eluent at a wavelength of 215 nm.[13]
- Injection Volume: 100 µL.
- Analysis: Inject the neutralized degradation sample and a reference standard of undegraded erythromycin A. Identify and quantify the degradation products based on their retention times and peak areas relative to the parent compound.
The following diagram illustrates the general workflow for a forced degradation study.
Protocol 2: NMR Spectroscopic Analysis of Degradation Products
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.
1. Sample Preparation:
- Degrade Erythromycin A as described in Protocol 1.
- After neutralization, extract the degradation products using a suitable organic solvent (e.g., dichloromethane).
- Evaporate the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or CD₃OD) for NMR analysis.[3]
2. NMR Data Acquisition:
- Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to obtain an initial overview of the components in the mixture.[3]
- Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity and assign the structures of the degradation products.[14]
3. Data Analysis:
- Process the NMR data using appropriate software.
- Compare the chemical shifts and coupling constants of the signals in the spectra of the degradation mixture with those of reference standards of known degradation products (if available) and the parent erythromycin A.
- Use the correlations observed in the 2D NMR spectra to piece together the molecular structures of the unknown degradation products.
This guide provides a foundational understanding of the acidic degradation of erythromycin. For more specific applications, it is recommended to consult the primary literature cited herein. The provided protocols offer a starting point for researchers to design their own experiments to further investigate the stability of erythromycin and other macrolide antibiotics.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An analysis of the 1H and 13C n.m.r. spectra of erythromycin a using two-dimensional methods - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Molecular Docking Studies of Erythromycin with Ribosomal Subunits
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Erythromycin (B1671065), a macrolide antibiotic, effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the molecular docking studies investigating this interaction, a critical aspect of understanding its mechanism of action and developing strategies to combat antibiotic resistance. This document outlines the quantitative data derived from binding affinity and kinetic studies, details the experimental and computational protocols employed, and visually represents the key processes through structured diagrams. The primary target of erythromycin is the 23S rRNA within the nascent peptide exit tunnel (NPET) of the 50S subunit, where it physically obstructs the passage of the elongating polypeptide chain.[1][2][3] Understanding the nuances of this binding is paramount for the rational design of novel antibiotics.
Quantitative Data Summary
The binding affinity and kinetics of erythromycin to the bacterial ribosome have been quantified through various biochemical and biophysical assays. This data is crucial for comparing the efficacy of erythromycin with other macrolides and understanding the impact of resistance mutations.
Table 1: Dissociation Constants (Kd) of Macrolides for the Bacterial Ribosome
| Antibiotic | Dissociation Constant (Kd) | Organism/System | Reference |
| Erythromycin | 11 nM | Escherichia coli (cell-free system) | [1] |
| Erythromycin | 36 nM | Escherichia coli (cell-free system) | [4] |
| Erythromycin | 4.9 ± 0.6 nM | Streptococcus pneumoniae | [5] |
| Erythromycin | 1.0 x 10⁻⁸ M (at 24°C) | Escherichia coli | [6] |
| Josamycin (B1673084) | 5.5 nM | Escherichia coli (cell-free system) | [1] |
| Clarithromycin | 8 nM | Escherichia coli (cell-free system) | [4] |
| Roxithromycin | 20 nM | Escherichia coli (cell-free system) | [4] |
| Solithromycin | 5.1 ± 1.1 nM | Streptococcus pneumoniae | [5] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) and Kinetic Data for Erythromycin
| Parameter | Value | Organism/System | Reference |
| IC50 | 0.2 µM | Cell-free translation assay | [7] |
| Average Lifetime on Ribosome | < 2 min | Escherichia coli (cell-free system) | [1] |
| Dissociation Rate Constant | (10 ± 1.4) × 10⁻² min⁻¹ | S. pneumoniae ribosomes | [8] |
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to study the interaction between erythromycin and the ribosomal subunit.
X-Ray Crystallography
High-resolution structural data of the erythromycin-ribosome complex is obtained through X-ray crystallography.
Methodology:
-
Ribosome Preparation: 70S ribosomes or 50S subunits are purified from bacterial sources such as Deinococcus radiodurans or Thermus thermophilus.[9][10]
-
Complex Formation: The purified ribosomes are complexed with mRNA and tRNAs.[9]
-
Crystallization: The erythromycin-ribosome complex is formed by adding erythromycin to the pre-formed ribosome complexes before crystallization or by soaking existing ribosome crystals in a solution containing erythromycin.[9]
-
Data Collection and Structure Determination: The crystals are subjected to X-ray diffraction, and the resulting data is used to solve the three-dimensional structure of the complex.
Chemical Footprinting
This technique identifies the specific nucleotides in the 23S rRNA that interact with erythromycin.
Methodology:
-
Ribosome-Erythromycin Binding: Ribosomes are incubated with erythromycin to allow for binding.
-
Chemical Modification: A chemical probe, such as dimethyl sulfate (B86663) (DMS), is used to modify the rRNA bases that are not protected by erythromycin binding.[11]
-
Analysis: The modified sites are identified, typically by primer extension, revealing the nucleotides that are in close contact with the bound antibiotic. Studies have shown that erythromycin protects nucleotides A2058 and A2059 in the 23S rRNA from chemical modification.[11][12]
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of erythromycin within the ribosomal binding site.
Detailed Protocol using AutoDock:
-
Preparation of Receptor and Ligand:
-
Receptor (Ribosome): Obtain the 3D structure of the 50S ribosomal subunit from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Ligand (Erythromycin): Obtain the 3D structure of erythromycin. Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Box Definition: Define a grid box that encompasses the known binding site of erythromycin in the nascent peptide exit tunnel.
-
Docking Simulation: Perform the docking using a Lamarckian Genetic Algorithm.[13]
-
Analysis of Results: Analyze the docked conformations based on their binding energy and root-mean-square deviation (RMSD) from a known crystal structure pose. The conformation with the lowest binding energy is typically considered the most favorable.
Commonly Used Software:
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the erythromycin-ribosome complex over time.
Detailed Protocol using GROMACS:
-
System Setup:
-
Force Field: Utilize a force field suitable for biomolecular simulations, such as CHARMM.[17]
-
Solvation: Place the erythromycin-ribosome complex in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Perform a two-phase equilibration: first, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.[18]
-
Production MD: Run the production simulation for a desired length of time to observe the dynamics of the complex.
-
Trajectory Analysis: Analyze the trajectory to study the stability of the binding, hydrogen bond interactions, and conformational changes.
Commonly Used Software:
Visualizations
Molecular Docking Workflow
A simplified workflow for a typical molecular docking experiment.
Mechanism of Action and Resistance
The mechanism of erythromycin action and common resistance pathways.
References
- 1. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin inhibition of 50S ribosomal subunit formation in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 19. GROMACS Tutorials [mdtutorials.com]
Characterization of Erythromycin Derivatives and Analogues: A Technical Guide
This technical guide provides a comprehensive overview of the characterization of erythromycin (B1671065) derivatives and analogues for researchers, scientists, and drug development professionals. It delves into their synthesis, biological evaluation, and pharmacokinetic properties, presenting key data in a structured format and detailing essential experimental protocols.
Introduction to Erythromycin and its Derivatives
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its clinical use is sometimes limited by its instability in acidic conditions and its relatively narrow spectrum of activity.[3] To overcome these limitations and combat emerging antibiotic resistance, numerous derivatives and analogues of erythromycin have been synthesized and evaluated. These modifications are typically made to the erythronolide skeleton, the cladinose (B132029) sugar, or the desosamine (B1220255) sugar moieties of the parent molecule.[4] This guide focuses on the key methodologies and data crucial for the characterization of these novel compounds.
Quantitative Data Summary
The following tables summarize key quantitative data for various erythromycin derivatives, allowing for a comparative analysis of their biological activity and pharmacokinetic profiles.
Table 1: Minimum Inhibitory Concentrations (MIC) of Erythromycin Derivatives
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Klebsiella pneumoniae (µg/mL) | Mycobacterium avium Complex (MAC) (µg/mL) | Reference |
| Erythromycin A | ≤0.25 | >128 | >128 | - | [5] |
| Erythromycin Taurate | - | More efficient than base | More efficient than base | - | [6] |
| Erythromycin Folate | - | Lower than base | Lower than base | - | |
| Erythromycin A 9-[O-(4-phenylbutyl)oxime] | - | - | - | 16x stronger than Clarithromycin (resistant strains) | [7] |
| Erythromycin A 9-[O-(3-phenoxypropyl)oxime] | - | - | - | 16x stronger than Clarithromycin (resistant strains) | [7] |
| 5-desosaminyl erythronolide B ethyl succinate | - | - | - | IC50: 68.6 µM (P. falciparum) | |
| d-erythromycin B | - | - | - | IC50: 86.8 µM (P. falciparum) | [3] |
| Erythromycin B 9-oxime | - | - | - | IC50: 146.0 µM (P. falciparum) | [3] |
Table 2: Pharmacokinetic Properties of Erythromycin and Derivatives
| Compound | Elimination Half-life (t½) | Peak Plasma Concentration (Cmax) | Tissue Distribution | Reference |
| Erythromycin | 1.5 - 2 hours | Reached in 4 hours (fasting) | Widely distributed | [1][8] |
| Roxithromycin | ~12 hours | Higher than erythromycin | Similar to erythromycin | [8] |
| Azithromycin | 41 hours | - | High tissue/serum ratio (3.8-4.9) | [9][10] |
| Clarithromycin | - | - | Tissue/serum ratio (1.2-1.5) | [10] |
| Erythromycin Taurate | - | - | Good in vivo distribution indicated by partition coefficient | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of erythromycin derivatives. Below are outlines of key experimental protocols.
General Synthesis of Erythromycin Derivatives
The synthesis of new erythromycin analogues often involves chemical modification of the parent erythromycin molecule. A general workflow is as follows:
-
Reaction Setup: Erythromycin base is dissolved in a suitable organic solvent, such as acetone.[3]
-
Reagent Addition: The modifying reagent (e.g., an acid for ester formation, an aldehyde for oxime formation) is added to the solution, often in the presence of a catalyst or coupling agent.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (e.g., reflux) for a defined period (e.g., 20 hours).[3]
-
Work-up: The reaction mixture is subjected to an aqueous work-up to remove water-soluble impurities. This often involves washing the organic layer with water and brine.[3]
-
Purification: The crude product is purified, commonly by recrystallization from a suitable solvent like ethyl acetate, to obtain the pure derivative.[3]
-
Characterization: The structure of the synthesized derivative is confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry.[12] Elemental analysis is also performed to confirm the empirical formula.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard procedure:
-
Preparation of Stock Solution: A stock solution of the test compound is prepared at a high concentration (e.g., 100 mg/mL).[13]
-
Serial Dilution: A two-fold serial dilution of the stock solution is performed in a series of test tubes containing a suitable broth medium to create a range of concentrations.[13]
-
Inoculum Preparation: A standardized suspension of the target bacterium (e.g., equivalent to 0.5 McFarland standard) is prepared.[5][13]
-
Inoculation: Each tube of the dilution series is inoculated with the bacterial suspension.
-
Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours).[5]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Diagrams are provided to illustrate key concepts in the characterization of erythromycin derivatives.
Caption: General workflow for the synthesis of erythromycin derivatives.
Caption: Key stages in the characterization of a new erythromycin analogue.
Caption: Mechanism of action of erythromycin derivatives on bacterial ribosomes.
References
- 1. longdom.org [longdom.org]
- 2. youtube.com [youtube.com]
- 3. Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. liofilchem.com [liofilchem.com]
- 6. Preparation and evaluation of a new erythromycin derivative -- erythromycin taurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on macrolide antibiotics I. Synthesis and antibacterial activity of erythromycin A 9-O-substituted oxime ether derivatives against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetic properties of the macrolide antibiotics. Effects of age and various pathophysiological states (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Erythromycin-metal complexes: One-step synthesis, molecular docking analysis and antibacterial proficiency against pathogenic strains - PMC [pmc.ncbi.nlm.nih.gov]
Eromycin resistance mechanisms in bacteria
An In-depth Technical Guide to Erythromycin (B1671065) Resistance Mechanisms in Bacteria
Introduction
Erythromycin, a macrolide antibiotic, has been a critical therapeutic agent against Gram-positive bacterial infections for decades. It functions by inhibiting protein synthesis through reversible binding to the 50S ribosomal subunit, thereby preventing peptide chain elongation.[1] However, the emergence and spread of resistance have significantly compromised its clinical efficacy. Understanding the molecular underpinnings of this resistance is paramount for the development of novel antimicrobial strategies and for effective clinical management of infections.
This technical guide provides a comprehensive overview of the core mechanisms of erythromycin resistance in bacteria. It is intended for researchers, scientists, and drug development professionals, offering detailed descriptions of the biochemical pathways, genetic determinants, and experimental methodologies used to study these phenomena.
Core Mechanisms of Erythromycin Resistance
Bacteria have evolved three primary strategies to counteract the action of erythromycin: modification of the drug target, active efflux of the antibiotic, and enzymatic inactivation of the drug.[2][3]
Target Site Modification: Ribosomal Methylation
The most widespread mechanism of resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype) is the modification of the ribosomal target.[4][5][6]
-
Genetic Determinants : This process is mediated by a family of enzymes called erythromycin ribosome methylases, encoded by the erm (erythromycin ribosome methylation) genes.[7] The most clinically significant genes include erm(A), erm(B), erm(C), and erm(TR).[2][8][9] These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their dissemination.[10]
-
Biochemical Mechanism : The erm gene products are adenine-N6-methyltransferases. They catalyze the post-transcriptional dimethylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA component of the 50S ribosomal subunit.[10][11] This methylation induces a conformational change in the ribosome, which significantly reduces the binding affinity of MLSB antibiotics, rendering the ribosome and thus the bacterium resistant.[7]
-
Phenotypic Expression : MLSB resistance can be expressed in two ways:
-
Constitutive Resistance : The erm gene is continuously expressed, leading to high-level resistance to all MLSB antibiotics.[12]
-
Inducible Resistance : The expression of the erm gene is induced by the presence of a 14- or 15-membered macrolide like erythromycin.[13][14] In the absence of an inducer, the bacteria appear susceptible to lincosamides (e.g., clindamycin) and streptogramin B in vitro.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Ribosomal RNA methylation in Staphylococcus aureus and Escherichia coli: effect of the "MLS" (erythromycin resistance) methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 12. Different Erythromycin Resistance Mechanisms in Group C and Group G Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Altered Methylation of Ribosomal RNA in an Erythromycin-Resistant Strain of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physico-chemical Properties of Different Erythromycin Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physico-chemical properties of various erythromycin (B1671065) salts, crucial for research, formulation development, and regulatory submissions. The information is presented to facilitate easy comparison and understanding of the unique characteristics of each salt.
Introduction to Erythromycin and its Salts
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is a weak base and is often formulated as various salts to improve its stability, solubility, and bioavailability. The choice of a particular salt form can significantly impact the drug's performance. This guide focuses on four common erythromycin salts: stearate (B1226849), ethylsuccinate, lactobionate (B10762962), and gluceptate.
Comparative Physico-chemical Data
The following tables summarize the key physico-chemical properties of erythromycin and its salts.
Table 1: General Properties of Erythromycin and its Salts
| Property | Erythromycin (Base) | Erythromycin Stearate | Erythromycin Ethylsuccinate | Erythromycin Lactobionate | Erythromycin Gluceptate |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₅₅H₁₀₃NO₁₅ | C₄₃H₇₅NO₁₆ | C₄₉H₈₉NO₂₅ | C₄₄H₈₁NO₂₁ |
| Molecular Weight ( g/mol ) | 733.93 | 1018.42 | 862.06 | 1092.2 | 960.11 |
| Appearance | White to off-white crystalline powder | White, crystalline powder | White to off-white crystalline powder | White or slightly yellow, amorphous powder | White, crystalline powder |
| pKa | 8.8 | Not directly available (salt of a weak base and a weak acid) | Not directly available (ester) | Not directly available (salt) | Not directly available (salt) |
Table 2: Melting Point of Erythromycin and its Salts
| Substance | Melting Point (°C) |
| Erythromycin (Base) | 135-140 (with resolidification and second mp at 190-193)[1] |
| Erythromycin Stearate | 77-79[2][3] |
| Erythromycin Ethylsuccinate | 219-224[4][5] |
| Erythromycin Lactobionate | 145-150 |
| Erythromycin Gluceptate | 95-140[6] |
Table 3: Solubility of Erythromycin and its Salts
| Solvent | Erythromycin (Base) | Erythromycin Stearate | Erythromycin Ethylsuccinate | Erythromycin Lactobionate | Erythromycin Gluceptate |
| Water | ~2 mg/mL[1] | Practically insoluble (<1 mg/mL)[6][7] | Practically insoluble[8][9][10] | Freely soluble (~200 mg/mL)[11][12][13] | Freely soluble |
| Ethanol | Freely soluble (50 mg/mL)[14][15] | Freely soluble (50 mg/mL)[16][17][18] | Soluble[19] | Freely soluble | Freely soluble[20] |
| Acetone | Freely soluble[14] | Freely soluble[21] | Freely soluble[8][9] | Very slightly soluble[12] | Freely soluble |
| Methanol | Soluble[22] | Soluble | Freely soluble[9][10] | Freely soluble[11][12] | Freely soluble |
| Chloroform | Soluble[15] | Soluble | Freely soluble[19] | - | Slightly soluble[23] |
| Ether | Soluble[15] | Soluble[18] | Sparingly soluble[19] | Slightly soluble | Practically insoluble |
Mechanism of Action of Erythromycin
Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides from the A-site to the P-site, thereby halting protein elongation.[16][24][25][26] This mechanism is selective for bacterial ribosomes, as human ribosomes have a different structure (60S and 40S subunits).
Caption: Mechanism of action of Erythromycin.
Experimental Protocols
Detailed methodologies for determining key physico-chemical properties are outlined below. These protocols are based on established pharmacopeial methods and general laboratory practices.
Melting Point Determination (Capillary Method)
This method determines the temperature at which a substance transitions from a solid to a liquid.
Caption: Workflow for melting point determination.
Procedure:
-
Sample Preparation: The substance is finely powdered and dried. A small amount is packed into a capillary tube to a height of 2-3 mm.[27][28]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[6]
-
Heating: The sample is heated at a controlled rate. Initially, the temperature is raised quickly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to ensure accurate determination.[6][29]
-
Observation and Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[6][29]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a substance in a given solvent.
Caption: Workflow for solubility determination.
Procedure:
-
Preparation: An excess amount of the solid erythromycin salt is added to a known volume of the solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Analysis: The concentration of the dissolved erythromycin salt in the clear supernatant or filtrate is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[24]
-
Result: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL).
Dissolution Rate Testing (USP Apparatus 2 - Paddle Method)
This test measures the rate at which the drug substance from a solid dosage form dissolves in a specified medium. The following is a general procedure based on the USP monograph for Erythromycin Stearate Tablets.
Caption: Workflow for dissolution testing.
Procedure:
-
Medium Preparation: A specified volume (typically 900 mL) of the dissolution medium (e.g., 0.05 M phosphate buffer at pH 6.8 for erythromycin stearate tablets) is prepared, deaerated, and maintained at a constant temperature of 37 ± 0.5°C.[8]
-
Apparatus Setup: The USP Apparatus 2 (paddle apparatus) is assembled.
-
Test Initiation: A single tablet is placed in the dissolution vessel, and the paddle is rotated at a specified speed (e.g., 100 rpm).[8]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The withdrawn samples are filtered, and the concentration of the dissolved erythromycin is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8][24]
-
Result: The cumulative percentage of the labeled amount of drug dissolved is calculated at each time point to generate a dissolution profile.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant (pKa) of an ionizable substance.
Procedure:
-
Sample Preparation: A precise amount of the erythromycin salt is dissolved in a suitable solvent (often a mixture of water and an organic solvent for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.
Conclusion
The physico-chemical properties of erythromycin salts vary significantly, influencing their formulation, stability, and in vivo performance. Erythromycin lactobionate and gluceptate exhibit high water solubility, making them suitable for parenteral formulations. In contrast, the stearate and ethylsuccinate salts have low water solubility and are typically used in oral solid dosage forms, often with enteric coatings to protect the drug from degradation in the acidic environment of the stomach. A thorough understanding and characterization of these properties, using standardized experimental protocols, are essential for the successful development of safe and effective erythromycin-based drug products.
References
- 1. Elixir Department: SOP for pKa Determination – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 2. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. General Chapter Dissolution | USP-NF [uspnf.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Erythromycin Stearate | C55H103NO15 | CID 12559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. usp.org [usp.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. gradivareview.com [gradivareview.com]
- 12. ERYTHROMYCIN LACTOBIONATE (200 MG) CAS#: 3847-29-8 [m.chemicalbook.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. uspbpep.com [uspbpep.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. pharmacopeia.cn [pharmacopeia.cn]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. pharmasciences.in [pharmasciences.in]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Method of Analysis for Erythromycin Tablets - Assay [m-pharmaguide.com]
- 24. tandfonline.com [tandfonline.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. usp.org [usp.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Melting Points: Preparing a Sample [chemedx.org]
- 29. thinksrs.com [thinksrs.com]
Methodological & Application
Application Notes and Protocols for Eromycin Stock Solution Preparation in Cell Culture
Introduction
Eromycin, a macrolide antibiotic, is a crucial agent in cell culture for preventing and controlling bacterial contamination.[1][2][3] It functions by inhibiting protein synthesis in susceptible bacteria, primarily Gram-positive and some Gram-negative strains, by binding to the 50S subunit of the bacterial ribosome.[2][4][5][6][7] This bacteriostatic action effectively halts bacterial growth and replication, safeguarding cell cultures from contamination.[4][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound in cell culture:
| Parameter | Value | Solvents | References |
| Molecular Weight | 733.93 g/mol | N/A | [2] |
| Solubility | |||
| ~2 mg/mL | Water | ||
| 50 mg/mL | Ethanol (B145695) | [8] | |
| 100 mg/mL | DMSO | [9] | |
| Freely soluble | Acetone, Chloroform, Acetonitrile, Ethyl Acetate | ||
| Stock Solution Concentration | 10 - 20 mg/mL | 95-100% Ethanol | [1][10][11] |
| Storage of Stock Solution | -20°C for up to 1 year | N/A | [3][10][12] |
| 2-8°C for up to 2 months | N/A | [1][2] | |
| Typical Working Concentration | 0.1 - 5 µg/mL | Cell Culture Medium | [1] |
| 50 - 200 mg/L | Cell Culture Medium | [8] |
Experimental Protocols
Materials
-
This compound powder (cell culture grade)
-
95% or 100% Ethanol, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of 10 mg/mL this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolving: Add 10 mL of 95% or 100% ethanol to the conical tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[2]
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube. Note: Some sources suggest that ethanol may dissolve the filter, so this step should be performed with caution, ensuring filter compatibility.[11] An alternative is to prepare the solution using sterile-filtered ethanol and aseptic techniques throughout.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[3][12]
-
Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage (up to one year).[3][10] For short-term storage, 2-8°C is acceptable for up to two months.[1][2]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on bacterial protein synthesis.
Experimental Workflow for Stock Solution Preparation
References
- 1. Erythromycin, 5 g, CAS No. 114-07-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - Austria [carlroth.com]
- 2. himedialabs.com [himedialabs.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Erythromycin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. mpbio.com [mpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Erythromycin Stock Solution [novoprolabs.com]
- 11. Stock Solution [mmbio.byu.edu]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes: Protocol for Using Erythromycin in Bacterial Growth Inhibition Assays
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). It is a broad-spectrum antibiotic, effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria.[1][2] Its primary function is to inhibit protein synthesis, making it a crucial tool in treating various bacterial infections and a standard reference antibiotic in antimicrobial susceptibility testing.[2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Erythromycin in common bacterial growth inhibition assays.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][4] The process involves the following key steps:
-
Erythromycin enters the bacterial cell.
-
It reversibly binds to the 50S subunit of the bacterial ribosome.[4][5][6][7]
-
This binding event blocks the polypeptide exit tunnel, interfering with the translocation step of protein synthesis.[4][5][7] Specifically, it prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome.[1]
-
The elongation of the nascent polypeptide chain is halted, thereby stopping protein production and inhibiting bacterial growth.[3][4]
While generally considered bacteriostatic, Erythromycin can be bactericidal at high concentrations or against highly susceptible bacterial species like pneumococci.[5][7][8]
Caption: Mechanism of action of Erythromycin.
Data Presentation: In Vitro Activity of Erythromycin
The effectiveness of Erythromycin varies between different bacterial species. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antibiotic's potency. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of tested bacterial isolates, respectively.
Table 1: MIC Distribution for Erythromycin against Common Bacterial Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.25 | >128 |
| Streptococcus pneumoniae | 0.03 | 16 |
| Streptococcus pyogenes | 0.06 | 0.12 |
| Haemophilus influenzae | 2 | 8 |
| Moraxella catarrhalis | 0.12 | 0.25 |
Note: Data is compiled from various surveillance studies. MIC values can vary based on geographic location and the prevalence of resistant strains.
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution
Accurate preparation of the stock solution is critical for reliable results.
Materials:
-
Erythromycin powder (potency noted from the manufacturer)[9]
-
Solvent: 95% Ethanol (B145695) or Methanol[10][11]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation: Use the following formula to determine the weight of Erythromycin powder needed for your desired stock concentration (e.g., 10 mg/mL).
-
Weight (mg) = (Desired Volume (mL) × Desired Concentration (mg/mL)) / (Potency (µg/mg) / 1000)
-
-
Dissolution: Weigh the calculated amount of Erythromycin powder and dissolve it in the appropriate volume of 95% ethanol.[10] For example, to make a 10 mg/mL stock, dissolve 100 mg of powder in 10 mL of ethanol. Vortex thoroughly to ensure complete dissolution.
-
Sterilization: The high concentration of ethanol makes the stock solution self-sterilizing. If a different solvent is used, the solution should be sterilized by filtration through a 0.22 µm syringe filter.[1]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year.[1][10]
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the quantitative MIC of an antimicrobial agent.[8][12]
Materials:
-
Sterile 96-well microtiter plates[13]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Bacterial culture in logarithmic growth phase
-
Erythromycin stock solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Sterile saline or broth for dilution
-
Multichannel pipette
Procedure:
Caption: Workflow for the Broth Microdilution Assay.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh agar (B569324) plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][13]
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells (e.g., a 1:150 dilution).[9][12]
-
-
Erythromycin Dilution:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of your Erythromycin stock solution. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (growth control), and well 12 as the negative control (sterility control).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 1) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Reading the MIC:
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Assay
This method assesses bacterial susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.[15]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150mm or 100mm)[16]
-
Sterile cotton swabs
-
Erythromycin susceptibility disks (15 µg)[17]
-
Sterile forceps or disk dispenser
-
Bacterial culture and 0.5 McFarland standard
-
Incubator
-
Ruler or caliper
Procedure:
Caption: Workflow for the Agar Disk Diffusion Assay.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[16]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab firmly against the inside of the tube above the fluid level to remove excess liquid.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[17]
-
-
Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[16]
-
Disk Application:
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
-
Compare the measured zone diameter to the established breakpoints from a standardizing body like the Clinical and Laboratory Standards Institute (CLSI) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R).
-
Table 2: CLSI Interpretive Criteria for Erythromycin Disk Diffusion (15 µg disk)
| Organism | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant |
| Staphylococcus spp. | ≥ 23 | 14 - 22 | ≤ 13 |
| Streptococcus pneumoniae | ≥ 21 | 16 - 20 | ≤ 15 |
| Enterococcus spp. | N/A | N/A | N/A |
| Haemophilus influenzae | ≥ 18 | 13 - 17 | ≤ 12 |
Note: Breakpoints are subject to change and should be verified with the latest CLSI documentation. Enterococci are intrinsically resistant or have unpredictable responses to Erythromycin.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Microbiological aspects of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Erythromycin Stock Solution [novoprolabs.com]
- 11. pharmadekho.com [pharmadekho.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. asm.org [asm.org]
- 17. himedialabs.com [himedialabs.com]
Application Notes and Protocols: Erythromycin for Resistant Bacteria Selection
Introduction
Erythromycin (B1671065) is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation step of protein synthesis and halting bacterial growth.[1][2] This bacteriostatic action makes it a valuable tool in molecular biology and microbiology for selecting bacteria that have acquired resistance, often through the introduction of a specific resistance-conferring gene on a plasmid. The selection of resistant bacteria is a fundamental step in cloning, genetic engineering, and drug resistance studies.
This document provides detailed protocols for the preparation and use of erythromycin in selective media, recommended concentrations for various bacterial species, and an overview of the common resistance mechanisms.
Mechanisms of Erythromycin Resistance
Bacterial resistance to erythromycin is primarily mediated by two mechanisms: modification of the antibiotic's target site and active efflux of the drug from the cell.[1][3]
-
Target Site Modification : The most common mechanism involves the methylation of the 23S rRNA component of the 50S ribosomal subunit.[3][4] This modification is carried out by methylase enzymes encoded by erm (erythromycin resistance methylase) genes, such as erm(A), erm(B), and erm(C).[3][5] Methylation reduces the binding affinity of erythromycin to the ribosome, rendering the antibiotic ineffective.[1][3] This can be expressed constitutively or be inducible in the presence of low concentrations of erythromycin.[3][6] This mechanism often confers cross-resistance to other macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[3][4]
-
Active Efflux : This mechanism involves antibiotic-specific efflux pumps that actively transport erythromycin out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations.[1][3] These pumps are encoded by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance).[3][7] This type of resistance, often referred to as the M phenotype, is specific to macrolides and does not confer resistance to lincosamides or streptogramin B.[3]
Data Summary
Table 1: Recommended Stock and Working Concentrations of Erythromycin
| Parameter | Concentration | Solvent | Storage | Notes |
| Stock Solution | 10 - 20 mg/mL | 95-100% Ethanol[8][9] | -20°C for up to 1 year[8] | Dissolving in ethanol (B145695) does not require filter sterilization.[9] May crystallize when added to liquid culture but remains effective.[8] |
| Working Conc. - E. coli | 10 - 50 µg/mL[10][11][12] | N/A | N/A | The appropriate concentration can depend on the specific strain and resistance plasmid. |
| Working Conc. - S. aureus | Inducible: 10⁻⁸ to 10⁻⁷ M[6] | N/A | N/A | Resistant strains often have MICs ≥8 µg/mL.[13] Selection may involve stepwise increases in concentration.[14] |
| Working Conc. - Streptococcus spp. | 1 - 5 µg/mL (selection) | N/A | N/A | MICs for resistant strains can be very high (>32 µg/mL).[15] |
| Working Conc. - Campylobacter / Enterococcus | 0.1 - 0.5 µg/mL[16] | N/A | N/A | Resistance can be selected for even at very low concentrations.[16] |
| Working Conc. - General | 50 - 200 mg/L (µg/mL) | N/A | N/A | Recommended for controlling bacterial growth in various applications. |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges for Select Bacteria
| Bacterial Species | Phenotype | Typical MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Susceptible | ≤0.063 - 0.25 | [17] |
| Resistant (mefA - efflux) | 8 - 32 | [3] | |
| Resistant (ermB - inducible) | 16 | [3] | |
| Resistant (ermB - constitutive) | >64 | [3][15] | |
| Staphylococcus aureus | Susceptible | <0.5 | [18] |
| Resistant (Inducible/Constitutive) | ≥8 | [13] | |
| Campylobacter / Enterococcus | Susceptible (Parental) | ≤0.25 - 1 | [16] |
| Resistant (Mutant) | 8 to >2048 | [16] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution (20 mg/mL)
Materials:
-
Erythromycin powder
-
95% Ethanol
-
Sterile conical tube (e.g., 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL) for aliquots
Procedure:
-
In a suitable container or directly in a 50 mL conical tube, measure 80 mL of 95% ethanol.
-
Weigh 2.0 g of erythromycin powder and add it to the ethanol.
-
Vortex or mix thoroughly until the powder is completely dissolved.
-
Adjust the final volume to 100 mL with 95% ethanol.[8]
-
Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and date.
-
Store the stock solution at -20°C for up to one year.[8]
Note: The solubility of erythromycin is much higher in organic solvents like ethanol than in water.[19] Solutions prepared in ethanol do not require filter sterilization.[12]
Protocol 2: Preparation of Erythromycin-Containing Agar Plates
Materials:
-
Luria-Bertani (LB) agar or other appropriate bacterial growth medium
-
Autoclave
-
Water bath or incubator set to 50-55°C
-
Erythromycin stock solution (e.g., 20 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare the desired volume of agar medium according to the manufacturer's instructions (e.g., for 1 L of LB agar, add 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar to 1 L of distilled water).
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
After autoclaving, place the molten agar in a water bath set to 50-55°C. Allow it to cool for at least 30 minutes. It should be cool enough to hold the bottle comfortably. Adding antibiotics to overly hot media can cause degradation.[20]
-
Once cooled, add the appropriate volume of erythromycin stock solution to achieve the desired final working concentration. For example, to make plates with a final concentration of 50 µg/mL in 1 L of media, add 2.5 mL of a 20 mg/mL stock solution.
-
Calculation: (50 µg/mL * 1000 mL) / 20,000 µg/mL = 2.5 mL
-
-
Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify completely at room temperature.
-
For best results, store the plates at 4°C in a sealed bag, protected from light. Use within 2-4 weeks for maximum antibiotic efficacy.
Protocol 3: Selection of Resistant Bacteria on Agar Plates
Materials:
-
Erythromycin-containing agar plates
-
Bacterial culture (e.g., post-transformation E. coli or a mixed population for screening)
-
Control plate (without erythromycin)
-
Bacterial spreader
-
Incubator
Procedure:
-
Prepare the bacterial inoculum. This could be a 100-200 µL aliquot of a transformation reaction or a dilution series of a bacterial culture.
-
Pipette the inoculum onto the center of an erythromycin-containing plate and a control plate.
-
Using a sterile spreader, gently and evenly distribute the inoculum across the entire surface of the agar.
-
Allow the plates to dry for a few minutes by leaving them slightly ajar in a sterile environment (e.g., laminar flow hood).
-
Invert the plates and place them in an incubator set to the optimal growth temperature for the bacterial species (e.g., 37°C for E. coli).
-
Incubate for 16-24 hours or until colonies are visible.
-
Expected Results:
-
Control Plate: A lawn or dense growth of bacteria should be visible.
-
Erythromycin Plate: Only bacteria resistant to erythromycin will form colonies. The number of colonies will depend on the transformation efficiency or the frequency of resistant individuals in the population.
-
-
Select a well-isolated colony from the erythromycin plate for further analysis, such as inoculation into liquid culture for plasmid purification or long-term storage.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 3. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Erythromycin-inducible resistance in Staphylococcus aureus: requirements for induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Erythromycin Stock Solution [novoprolabs.com]
- 9. Stock Solution [mmbio.byu.edu]
- 10. The Antibiotic Dosage of Fastest Resistance Evolution: Gene Amplifications Underpinning the Inverted-U - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Working concentration with Erythromycin - Bacteria Escherichia coli - BNID 108849 [bionumbers.hms.harvard.edu]
- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 13. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of low concentrations of erythromycin, penicillin, and virginiamycin on bacterial resistance development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Erythromycin (B1671065) is a macrolide antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Erythromycin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and precision for this purpose. This application note provides a detailed protocol for the quantification of Erythromycin using a validated Reverse-Phase HPLC (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate Erythromycin from potential impurities and excipients. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered organic solvent mixture. The analyte is detected by its absorbance in the UV region, and quantification is performed by comparing the peak area of the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Erythromycin reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) or Disodium hydrogen phosphate (Na2HPO4) (Analytical grade)
-
Orthophosphoric acid or Phosphoric acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol is typical. For example, a mobile phase can be prepared by mixing a phosphate buffer (e.g., 0.01N potassium dihydrogen phosphate) and acetonitrile in a ratio of 35:65 v/v.[1] Another option includes a mobile phase of acetonitrile-methanol-0.2 M ammonium (B1175870) acetate-water (45:10:10:35) at pH 7.0.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally suitable.[1]
-
Column Temperature: The column can be maintained at ambient temperature or elevated, for instance, at 30°C, 45°C or even 70°C to improve peak shape and reduce run time.[1][2][3]
-
Detection Wavelength: UV detection is typically performed at a wavelength between 200 nm and 224 nm.[1][3]
-
Injection Volume: A typical injection volume is 10-20 µL.[1][3]
Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a suitable amount of Erythromycin reference standard and dissolve it in a small amount of the mobile phase or a suitable organic solvent like methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve a range of concentrations that bracket the expected sample concentration.
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Erythromycin.
-
Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of acetonitrile and water, or the mobile phase).
-
Sonicate for a sufficient time (e.g., 5-15 minutes) to ensure complete dissolution of the drug.[4]
-
Dilute to the mark with the diluent and mix well.
-
Centrifuge a portion of the solution to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]
-
-
For Dermatological Preparations (e.g., Creams):
-
Accurately weigh about 1 g of the cream into a flask.
-
Add a known volume of a suitable solvent (e.g., methanol) and an internal standard solution if used.
-
Shake vigorously, for example in a shaking water bath at 45°C for 10 minutes, to solubilize the Erythromycin.
-
Cool the sample, for instance in an ice water bath, to freeze the cream matrix.[6]
-
Centrifuge the mixture to separate the liquid phase.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.999 is typically desired.[3][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. Recoveries in the range of 98-102% are generally considered acceptable.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values <2% being desirable.[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The following table summarizes typical quantitative data and chromatographic conditions for Erythromycin quantification by HPLC.
| Parameter | Method 1 (RP-HPLC) | Method 2 (UPLC) | Method 3 (High pH RP-HPLC) |
| Column | Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)[1] | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[7] | C18 Polymeric Column[8] |
| Mobile Phase | 0.01N Phosphate Buffer:Acetonitrile (35:65 v/v)[1] | Gradient elution with Buffer (Disodium hydrogen phosphate, pH 8.5) and Methanol[7] | 0.02 M Potassium Phosphate Dibasic Buffer (pH 9):Acetonitrile (60:40)[8] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[7] | 1.0 mL/min[8] |
| Detection | UV at 224 nm[1] | PDA at 210 nm[7] | UV at 205 nm[8] |
| Retention Time | ~2.33 min[1] | Not specified | Not specified |
| Linearity Range | 62.5-375 µg/mL[1] | LOQ to 200% of critical limit level concentration[7] | 60-120% of the label claim[2] |
| Correlation Coeff. (r²) | 0.999[1] | 0.9995[7] | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | 99.9%[2] |
| Precision (% RSD) | <2%[1] | 0.2% to 1.7%[4][7] | <1%[2] |
Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of Erythromycin.
Caption: Experimental workflow for Erythromycin quantification by HPLC.
References
- 1. oaji.net [oaji.net]
- 2. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Eromycin Administration for In Vivo Preclinical Models
< Disclaimer: Eromycin is a fictional compound name used for illustrative purposes. The following protocols and data are based on established methodologies for macrolide antibiotics, such as erythromycin, and should be adapted for any specific, novel compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound is a novel semi-synthetic macrolide antibiotic characterized by a 15-membered lactone ring. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] It is primarily effective against Gram-positive bacteria but also shows activity against some Gram-negative bacteria and atypical pathogens.[1][2] Beyond its antimicrobial properties, this compound exhibits significant immunomodulatory and anti-inflammatory effects, making it a candidate for investigation in various chronic inflammatory disease models.[3][4][5][6] These effects are thought to be mediated through the downregulation of pro-inflammatory cytokines and modulation of inflammatory cell signaling pathways, such as NF-κB.[3][7][8]
Applications
-
Infectious Disease Models: Efficacy studies in murine models of bacterial infection (e.g., Staphylococcus aureus, Streptococcus pneumoniae).[9][10]
-
Inflammatory Disease Models: Investigation of anti-inflammatory effects in models of sepsis, inflammatory lung disease, and dermatitis.[11][12]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determination of absorption, distribution, metabolism, and excretion (ADME) profiles in rodents.[10][11][13]
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate expected outcomes in preclinical studies.
Table 1: Hypothetical Dose-Response of this compound in a Murine Sepsis Model
| Dosage (mg/kg, p.o.) | Survival Rate (%) | Lung Myeloperoxidase (MPO) Activity (U/g tissue) | Plasma TNF-α (pg/mL) |
| Vehicle Control | 20 | 5.8 ± 0.7 | 1250 ± 210 |
| 10 | 40 | 4.1 ± 0.5 | 980 ± 150 |
| 30 | 80 | 2.5 ± 0.3 | 450 ± 95 |
| 100 | 80 | 2.3 ± 0.4 | 410 ± 80 |
Data are represented as mean ± standard deviation.
Table 2: Key Pharmacokinetic Parameters of this compound in Rats (30 mg/kg Dose)
| Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (t½) (h) |
| Oral (p.o.) | 2.0 | 1.8 ± 0.4 | 12.5 ± 2.1 | 6.5 ± 1.1 |
| Intravenous (i.v.) | 0.1 | 10.5 ± 1.9 | 15.8 ± 2.5 | 6.2 ± 0.9 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Mice
This protocol details the procedure for administering this compound to mice via oral gavage, a common method for ensuring precise oral dosing.[14][15][16]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Sterile water
-
Mortar and pestle or magnetic stirrer
-
Analytical balance
-
Appropriately sized syringes (e.g., 1 mL)
-
Flexible, ball-tipped gavage needles (20-22 gauge for adult mice).[16]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals. The final volume should not exceed 10 mL/kg.[16][17]
-
Weigh the this compound powder accurately.
-
Prepare a fresh suspension of this compound in the vehicle. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose, suspend 30 mg of this compound in 10 mL of 0.5% CMC.
-
Ensure the solution is homogenous by stirring or gentle vortexing before drawing each dose.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and prevent movement. The body should be supported. The head should be gently extended back to create a straight line through the neck and esophagus.[16]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib (xiphoid process). Mark this length on the needle.[16]
-
Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[16]
-
The tube should pass easily into the esophagus with no resistance. If resistance is felt, withdraw and reposition.[15]
-
Once the needle is in place, dispense the solution smoothly and steadily.
-
Remove the needle gently along the same path of insertion.
-
-
Post-Procedure Monitoring:
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol describes the administration of this compound via intraperitoneal injection, a common parenteral route for systemic delivery.[17]
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline or PBS). Note: Some macrolides may require solubilization in a small amount of a solvent like DMSO before dilution in saline.
-
Sterile syringes (e.g., 1 or 3 mL)
-
Sterile needles (23-25 gauge for rats).[17]
-
Animal scale
-
70% ethanol (B145695) wipes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. Ensure complete dissolution. The final injection volume should not exceed 10 mL/kg.[17]
-
Filter-sterilize the final solution if necessary.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the correct injection volume.
-
Use a two-person technique for restraint if possible. One person restrains the rat, exposing the abdomen, while the other performs the injection.[17]
-
The rat should be held securely with its head tilted downwards to allow the abdominal organs to shift away from the injection site.[17]
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.[17]
-
Wipe the injection site with 70% ethanol.
-
Insert the needle (bevel up) at a 30-40 degree angle into the abdominal cavity.[17]
-
Before injecting, gently aspirate (pull back the plunger) to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw and inject at a new site with a fresh needle.[17]
-
Inject the solution at a steady rate.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, pain, or adverse reaction at the injection site.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for an in vivo study evaluating this compound's efficacy.
Signaling Pathway Diagram
Caption: Hypothetical anti-inflammatory action of this compound via NF-κB pathway.
References
- 1. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. mdpi.com [mdpi.com]
- 3. Macrolide Therapy in Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and lung distribution of macrolide antibiotics in sepsis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Eromycin for Contamination Control in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eromycin is a macrolide antibiotic that serves as a valuable tool in cell culture for the prevention and control of contamination. Produced by the bacterium Saccharopolyspora erythraea, it is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria, as well as being used to combat Mycoplasma contamination. Its bacteriostatic mechanism of action involves the inhibition of protein synthesis in susceptible microorganisms, thereby preventing their growth and proliferation without directly killing them.[1][2][3] These application notes provide detailed information and protocols for the effective use of this compound in maintaining aseptic cell culture conditions.
Mechanism of Action
This compound exerts its antimicrobial effect by binding to the 50S subunit of the bacterial ribosome. This binding action interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[3][4] By inhibiting protein synthesis, this compound prevents the growth and replication of contaminating bacteria.
Caption: Mechanism of this compound action on the bacterial ribosome.
Spectrum of Activity and Efficacy
This compound is primarily effective against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is more limited. While it has been used for Mycoplasma control, it is important to note that some studies report high rates of resistance in Mycoplasma species. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against common cell culture contaminants.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Contaminants
| Bacterial Species | Type | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Gram-positive | 0.25 - 2048 | Wide range indicates significant strain-dependent resistance. |
| Streptococcus pyogenes | Gram-positive | 0.5 - ≥256 | High levels of resistance have been reported. |
| Escherichia coli | Gram-negative | 16 - >1024 | Generally higher MICs compared to Gram-positive bacteria. |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Mycoplasma Species
| Mycoplasma Species | MIC Range (µg/mL) | Notes |
| Mycoplasma pneumoniae | 64 - 1024 | High levels of resistance are prevalent. |
| Mycoplasma hyorhinis | 0.2 - 0.78 | Generally more susceptible than M. pneumoniae. |
| Mycoplasma salivarium | 0.063 - 256 |
Cytotoxicity in Mammalian Cells
While this compound targets bacterial ribosomes, it is important to consider its potential effects on mammalian cells, especially at higher concentrations or with prolonged exposure. The following table provides available data on the cytotoxicity of this compound in mammalian cell lines.
Table 3: Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Assay | Cytotoxicity Metric | Concentration (µg/mL) | Exposure Time |
| T84 (human intestinal) | LDH | No significant cytotoxicity | 0.3 | 5 days |
| BHK (hamster kidney) | MTT | Significant decrease in viable cells | 50 | Not specified |
| VERO (monkey kidney) | MTT | Significant decrease in viable cells | 300 | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (B145695) (200 proof, absolute) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in either absolute ethanol or DMSO to a final concentration of 10 mg/mL.
-
Gently vortex the solution to ensure the powder is fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the compound, concentration (10 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for up to one year.
Protocol 2: Elimination of Bacterial Contamination
This protocol is a general guideline for treating bacterial contamination in adherent cell cultures. The optimal concentration of this compound and the duration of treatment may need to be optimized for your specific cell line and the nature of the contamination.
Materials:
-
Contaminated cell culture
-
This compound stock solution (10 mg/mL)
-
Fresh, pre-warmed cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile serological pipettes and pipette aid
Procedure:
-
Initial Wash:
-
Aspirate the contaminated medium from the culture vessel.
-
Gently wash the cell monolayer twice with sterile PBS to remove loose bacteria and debris.
-
-
Treatment:
-
Prepare fresh cell culture medium containing the desired final concentration of this compound (a starting concentration of 1-5 µg/mL is recommended). To minimize precipitation, add the this compound stock solution to the medium dropwise while gently swirling.
-
Add the this compound-containing medium to the washed cells.
-
-
Incubation:
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
-
Monitoring and Medium Change:
-
Observe the culture daily for signs of bacterial growth (e.g., turbidity, pH change) and cell health (e.g., morphology, adherence).
-
Change the this compound-containing medium every 2-3 days.
-
-
Duration of Treatment:
-
Continue the treatment for at least two passages after the contamination is no longer visible. A typical treatment duration is 1-2 weeks.
-
-
Post-Treatment:
-
After the treatment period, culture the cells in antibiotic-free medium for at least two passages to ensure the contamination has been fully eradicated.
-
It is highly recommended to test the culture for any remaining, low-level contamination.
-
Caption: Workflow for eliminating bacterial contamination with this compound.
Effects on Eukaryotic Cell Signaling
Beyond its antimicrobial properties, this compound has been shown to exert anti-inflammatory and immunomodulatory effects on mammalian cells. These effects are mediated, in part, through the modulation of key signaling pathways. For instance, this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response, and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Caption: this compound's inhibitory effects on NF-κB and ERK/MAPK signaling.
Stability and Storage
This compound stock solutions prepared in ethanol or DMSO are stable for up to one year when stored at -20°C. In cell culture medium at 37°C, this compound is reported to be stable for approximately 3 days.[5][6] The stability of this compound is pH-dependent, with reduced stability in acidic conditions. It is recommended to prepare fresh this compound-containing media for each medium change.
Troubleshooting
-
Precipitation in Media: this compound may precipitate when added to cold or serum-free media. To avoid this, warm the media to 37°C before adding the this compound stock solution dropwise while gently swirling.
-
Persistent Contamination: If contamination persists after treatment, consider the possibility of a resistant bacterial strain or a mixed contamination (e.g., with fungi or yeast, which are not susceptible to this compound). It may be necessary to use a different antibiotic or a combination of antimicrobial agents. For suspected Mycoplasma contamination, specific testing is recommended due to high rates of resistance to this compound.
-
Cell Toxicity: If signs of cytotoxicity are observed (e.g., changes in morphology, reduced proliferation), reduce the concentration of this compound or the duration of treatment. It is always advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Conclusion
This compound is a useful antibiotic for controlling bacterial contamination in cell culture. By understanding its mechanism of action, spectrum of activity, and potential effects on mammalian cells, researchers can effectively utilize it to maintain the integrity of their cell cultures. Adherence to the provided protocols and troubleshooting guidelines will help ensure successful contamination control with minimal impact on experimental outcomes.
References
- 1. himedialabs.com [himedialabs.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Erythromycin BioReagent, cell culture mammalian 114-07-8 [sigmaaldrich.com]
- 6. 红霉素 potency: ≥850 μg per mg | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Microbiological Assay of Erythromycin using the Agar Diffusion Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the potency of Erythromycin (B1671065) using the agar (B569324) diffusion method. This microbiological assay is a widely accepted technique for quantifying the antibiotic's activity by measuring the zone of inhibition of a susceptible microorganism.[1][2][3]
Principle
The agar diffusion assay, also known as the cylinder-plate or plate assay, is based on the diffusion of an antibiotic from a vertical cylinder or disc through a solidified agar layer inoculated with a sensitive microorganism.[1][4][5] The antibiotic creates a concentration gradient in the agar, and where the concentration is above the minimum inhibitory concentration (MIC), the growth of the microorganism is prevented. This results in a clear circular area, or "zone of inhibition," around the cylinder. The diameter of this zone is proportional to the concentration of the antibiotic.[2][6]
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by reversibly binding to the 50S subunit of the ribosome, which blocks the translocation step of protein synthesis.[7]
Materials and Methods
Media and Reagents
| Component | Purpose | Preparation Notes |
| Antibiotic Assay Medium No. 11 | Growth medium for the assay. | Also known as Erythromycin Seed Agar. Final pH should be 8.3 ± 0.2.[8] |
| Phosphate (B84403) Buffer (0.1 M, pH 8.0) | Diluent for standard and sample solutions. | Dissolve 16.73 g of dibasic potassium phosphate and 0.523 g of monobasic potassium phosphate in 1000 mL of water.[5] |
| Methanol (B129727) | Solvent for Erythromycin stock solution. | Analytical grade.[1] |
| Erythromycin Reference Standard (RS) | For preparation of standard solutions. | Accurately weighed.[9][10] |
| Test Organism | Susceptible microorganism. | Bacillus pumilus MTCC-1607 or Micrococcus luteus ATCC 9341 are commonly used.[6][9] |
| Soybean Casein Digest Medium | For inoculum preparation. | Used for the initial growth of the test organism.[9] |
Equipment
-
Petri dishes (sterile, 20 x 100 mm)[4]
-
Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length)[4][11]
-
Autoclave
-
Calibrated micropipettes and sterile tips
-
Volumetric flasks
-
Laminar flow hood
-
Zone reader or caliper
Experimental Protocols
Preparation of Media and Buffers
-
Antibiotic Assay Medium No. 11: Suspend 30.5 grams of the medium in 1000 ml of purified distilled water.[8] Heat to boiling to dissolve completely. Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[8] Cool to 45-50°C before use.[9]
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare as described in the table above and sterilize by autoclaving.
Preparation of Inoculum
-
Inoculate a loopful of the test organism culture into 10 ml of Soybean Casein Digest Medium.[9]
-
Incubate at 30-35°C for 24 hours.[9]
-
This culture suspension will be used to inoculate the assay medium.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a quantity of Erythromycin Reference Standard equivalent to 100 mg of Erythromycin.[9] Dissolve in a 10 ml volumetric flask with methanol and make up the volume.[9]
-
Working Standard Dilutions:
-
Take 2.5 ml of the stock solution and dilute it to 100 ml with Phosphate Buffer (Solution A).[9]
-
Take 5 ml of Solution A and dilute it to 20 ml with Phosphate Buffer (Solution B).[9] This will be one of the working standard concentrations. Prepare a series of at least five test dilutions from the stock solution, typically in a 1:1.25 ratio for cylinder-plate assays.[4][10]
-
-
Sample Stock Solution: Accurately weigh a quantity of the sample equivalent to 100 mg of Erythromycin.[9] Dissolve in a 10 ml volumetric flask with methanol and make up the volume.[9]
-
Working Sample Dilutions:
| Solution | Concentration (µg/mL) (Example) |
| Standard 1 | 0.64 |
| Standard 2 | 0.80 |
| Standard 3 (Median Dose) | 1.00 |
| Standard 4 | 1.25 |
| Standard 5 | 1.56 |
| Sample (Assumed Potency) | 1.00 |
Assay Plate Preparation and Procedure
-
Inoculation of Assay Medium: Add 2-3 ml of the prepared inoculum to 100 ml of the cooled (40-45°C) Antibiotic Assay Medium No. 11.[9] Mix gently and thoroughly.
-
Pouring the Plates: Pour 21 mL of the uninoculated medium into sterile petri dishes to form a base layer.[4] After solidification, pour 4 mL of the inoculated medium as a seed layer.[4]
-
Cylinder Placement: After the agar has solidified, place four sterile cylinders on the agar surface of each plate at a proper distance to avoid overlapping of zones.[9]
-
Application of Solutions: Add 0.1 ml of the standard and sample dilutions into opposite cylinders on the plate.[9]
-
Pre-diffusion: Allow the plates to stand for 30 minutes for pre-diffusion of the antibiotic into the agar.[9]
-
Incubation: Incubate the plates at 30-37°C for 18-24 hours.[6][9]
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated zone reader or caliper.
Data Presentation and Analysis
Record the diameters of the zones of inhibition for each standard and sample concentration. A standard curve is generated by plotting the logarithm of the Erythromycin concentration against the zone diameter. The potency of the sample is then determined by interpolating its zone of inhibition on the standard curve.[2][3]
| Erythromycin Concentration (µg/mL) | Zone Diameter (mm) - Replicate 1 | Zone Diameter (mm) - Replicate 2 | Zone Diameter (mm) - Replicate 3 | Average Zone Diameter (mm) |
| Standard 1 (e.g., 0.64) | ||||
| Standard 2 (e.g., 0.80) | ||||
| Standard 3 (e.g., 1.00) | ||||
| Standard 4 (e.g., 1.25) | ||||
| Standard 5 (e.g., 1.56) | ||||
| Sample |
Note: The expected zone diameters can vary based on the specific test organism strain and assay conditions. For a 15 µg Erythromycin disc, susceptible strains of Streptococci and Staphylococci typically show zone diameters of ≥ 23 mm.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uspnf.com [uspnf.com]
- 5. uspbpep.com [uspbpep.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. himedialabs.com [himedialabs.com]
- 8. exodocientifica.com.br [exodocientifica.com.br]
- 9. pharmadekho.com [pharmadekho.com]
- 10. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Disk diffusion susceptibility testing of two macrolide antimicrobial agents: revised interpretive criteria for erythromycin and preliminary guidelines for roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for the Quantification of Erythromycin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Erythromycin (B1671065) is a macrolide antibiotic widely used to treat a variety of bacterial infections.[1] Accurate quantification of Erythromycin in biological matrices such as plasma and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalysis. This application note provides a detailed protocol for the determination of Erythromycin in plasma and tissue samples.
Principle This method utilizes a robust sample preparation procedure to isolate Erythromycin and an internal standard (IS) from complex biological matrices. Two primary extraction techniques are detailed: liquid-liquid extraction (LLE) for plasma and a combination of protein precipitation (PPT) and solid-phase extraction (SPE) for tissue. Following extraction, samples are analyzed using a reverse-phase LC-MS/MS system. Chromatographic separation is achieved on a C18 column, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high specificity and sensitivity.[2][3]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma via Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of Erythromycin from plasma samples, such as human plasma collected with EDTA as an anticoagulant.[2]
Materials:
-
Plasma sample (0.5 mL)
-
Internal Standard (IS) working solution (e.g., Azithromycin)
-
Alkalizing agent (e.g., 0.1 M Sodium Carbonate)
-
Extraction Solvent (e.g., Methyl tert-butyl ether (MTBE))
-
Reconstitution Solvent (e.g., 80:20 Water:Acetonitrile)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 0.5 mL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Spike the sample with the internal standard working solution and vortex briefly.
-
Alkalize the plasma sample by adding 50 µL of 0.1 M Sodium Carbonate and vortex for 30 seconds.[2]
-
Add 1.5 mL of MTBE, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solvent.[2]
-
Vortex for 1 minute, then transfer the solution to an HPLC vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation of Tissue via Protein Precipitation & Solid-Phase Extraction (SPE)
This protocol provides a robust method for extracting Erythromycin from tissue samples by first removing proteins and then cleaning the sample using SPE.[4]
Materials:
-
Tissue sample (~0.5 g)
-
Homogenization Buffer (e.g., cold Phosphate-Buffered Saline, pH 7.4)
-
Internal Standard (IS) working solution
-
Precipitation Solvent (e.g., Acetonitrile)
-
Polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL)
-
SPE Conditioning Solvents (Methanol, Water)
-
SPE Wash Solvent (5% Methanol (B129727) in Water)
-
SPE Elution Solvent (Methanol or Acetonitrile)
-
Tissue homogenizer
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Homogenization:
-
Protein Precipitation:
-
Add 3 mL of cold acetonitrile (B52724) to the tissue homogenate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.[4]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.[4]
-
Elution: Elute the Erythromycin with 3 mL of methanol or acetonitrile into a clean collection tube.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the LC mobile phase for analysis.[4]
-
LC-MS/MS Method and Parameters
The following tables outline the typical starting conditions for the chromatographic separation and mass spectrometric detection of Erythromycin.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[5] |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Column Temperature | 40°C[6] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp | 500°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
|---|---|---|---|
| Erythromycin | 734.5 | 576.4 | Quantifier |
| Erythromycin | 734.5 | 158.2 | Qualifier[6] |
| Azithromycin (B1666446) (IS) | 749.6 | 591.6 | Quantifier[7] |
Data and Performance Characteristics
The presented method is capable of achieving high sensitivity and robustness. The following table summarizes typical performance characteristics gathered from various validated methods in the literature.
Table 4: Summary of Quantitative Data from Validated Methods
| Biological Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|
| Human Plasma | 0.5 - 5000 | 0.5 | 88 - 105 | Not Specified | [2] |
| Human Plasma | 0.5 - 440 (metabolite) | 0.5 | > 94 | 1.4 - 5.4 | [8] |
| Human Plasma | Not Specified | 0.5 | 98 | Not Specified | [6][9] |
| Commercial Samples | Not Specified | 0.25 | > 98.8 | < 0.52 |[3] |
Visualizations
The following diagrams illustrate the overall analytical workflow and the specific logic for sample preparation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 8. Quantitative analysis of erythromycylamine in human plasma by liquid chromatography-tandem mass spectrometry and its application in a bioequivalence study of dirithromycin enteric-coated tablets with a special focus on the fragmentation pattern and carryover effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of erythromycin ethylsuccinate and its metabolite erythromycin in human plasma using liquid chromatography-electrospray ionization mass spectrometry for clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Erythromycin Formulations for Topical Application in Research
Introduction
Erythromycin (B1671065) is a macrolide antibiotic widely utilized in dermatology, primarily for the treatment of acne vulgaris and other superficial skin infections.[1][2][3] It functions by inhibiting bacterial protein synthesis, thereby exerting a bacteriostatic effect against a variety of gram-positive and some gram-negative bacteria.[1][4][5][6][7] The primary mechanism involves reversibly binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis.[4][5][6][7] While effective, conventional topical formulations of erythromycin can present challenges such as poor water solubility, skin irritation, and the need for frequent application.[2][8][9]
To overcome these limitations, current research focuses on the development of advanced drug delivery systems. These novel formulations, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), niosomes, and cubosomes, aim to enhance the therapeutic efficacy of erythromycin.[9][10][11][12][13] Key goals of these advanced formulations are to improve drug solubility, provide sustained release, increase skin permeation and retention, reduce side effects, and improve patient compliance.[9][11][13][14] These application notes provide an overview of formulation strategies and detailed protocols for the preparation and evaluation of erythromycin topical formulations in a research setting.
Mechanism of Action: Antibacterial Activity
Erythromycin's primary mode of action is the inhibition of protein synthesis in susceptible bacteria.[4][7][15] By binding to the 50S ribosomal subunit, it blocks the exit tunnel for the growing polypeptide chain, effectively halting protein elongation.[5][6] This action is typically bacteriostatic, meaning it stops bacteria from reproducing, but can be bactericidal at high concentrations.[4][7]
References
- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. farma.com.ro [farma.com.ro]
- 3. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Erythromycin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Erythromycin Stearate? [synapse.patsnap.com]
- 8. Topical delivery of erythromycin from various formulations: an in vivo hairless mouse study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Topical Delivery of Erythromycin Through Cubosomes for Acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Optimization of Erythromycin Loaded Transethosomes Cinnamon Oil Based Emulgel for Antimicrobial Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Erythromycin in Combination Antibiotic Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the use of erythromycin (B1671065) in combination with other antibiotics. This document outlines the mechanisms of action, potential synergistic or antagonistic interactions, and detailed protocols for in vitro assessment.
Introduction to Erythromycin Combination Therapy
Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It achieves this by reversibly binding to the 50S ribosomal subunit, which prevents the elongation of the polypeptide chain.[1][2] While effective against a range of Gram-positive and some Gram-negative bacteria, the emergence of resistance and the desire for enhanced bactericidal activity or a broader spectrum of coverage often necessitates its use in combination with other antimicrobial agents.[2][3]
Combining antibiotics can lead to three potential outcomes:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.
-
Additivity or Indifference: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Careful in vitro evaluation is crucial to determine the nature of the interaction between erythromycin and other antibiotics to guide further research and development.
Mechanisms of Interaction
The outcome of combining erythromycin with other antibiotics is highly dependent on their respective mechanisms of action and the resistance profiles of the target organisms.
Erythromycin and β-Lactams (e.g., Penicillins, Cephalosporins)
-
Potential for Synergy: In strains of Staphylococcus aureus that are inducibly resistant to both penicillin and erythromycin, a synergistic effect can be observed.[4] Erythromycin can inhibit the induction of penicillinase, an enzyme that degrades penicillin, thereby allowing penicillin to effectively inhibit bacterial cell wall synthesis.[4]
-
Potential for Indifference or Antagonism: In other cases, particularly against Streptococcus pneumoniae, combinations of erythromycin with penicillin or cefotaxime (B1668864) have shown indifference.[5] Antagonism has also been reported in some instances.[5]
Erythromycin and Aminoglycosides (e.g., Gentamicin, Amikacin)
-
Potential for Synergy: Synergistic effects between erythromycin and aminoglycosides have been observed, particularly against Escherichia coli.[6] While the exact mechanism is not fully elucidated, it is hypothesized that the inhibition of protein synthesis by both agents at different ribosomal sites may lead to enhanced bactericidal activity.
-
General Observations: Studies have shown that aminoglycoside/erythromycin combinations were synergistically effective in over 30% of tests against E. coli. No antagonism was generally found with these combinations.[6]
Erythromycin and Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin)
-
Potential for Indifference: Combinations of macrolides and fluoroquinolones infrequently show synergy against many common bacteria.[7]
-
Important Considerations: Co-administration of erythromycin and certain fluoroquinolones like ciprofloxacin can increase the risk of QT interval prolongation, a potentially serious cardiac side effect.[8] This interaction is not related to antibacterial synergy but is a critical safety consideration.
Quantitative Data on Erythromycin Combinations
The interaction between two antibiotics is quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from checkerboard assays. The FIC index is interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: In Vitro Interactions of Erythromycin with β-Lactams against Streptococcus pneumoniae
| Combination | Resistance Profile of S. pneumoniae | Interaction | FIC Index Range |
| Erythromycin + Penicillin | Various resistance profiles | Indifference | 1.5 - 3.0 |
| Erythromycin + Cefotaxime | Various resistance profiles | Indifference | 1.25 - 3.0 |
| Erythromycin + Cefotaxime | Susceptible to both | Antagonism | 4.0 |
Data sourced from checkerboard microdilution assays.[5]
Table 2: In Vitro Interactions of Erythromycin with Aminoglycosides against Escherichia coli
| Combination | Interaction | Prevalence of Synergy |
| Erythromycin + Amikacin | Synergy or Indifference | >30% of isolates showed synergy |
| Erythromycin + Gentamicin | Synergy or Indifference | >30% of isolates showed synergy |
| Erythromycin + Sisomicin | Synergy or Indifference | >30% of isolates showed synergy |
Data based on checkerboard technique results where synergy was defined as inhibition with 25% of the effective antibiotic concentration when used alone.[6]
Table 3: General In Vitro Interactions of Erythromycin with Fluoroquinolones
| Combination | Target Organisms | Predominant Interaction |
| Erythromycin + Fluoroquinolones | Enterobacteriaceae, Gram-positive bacteria | Infrequent Synergy, Rarely Antagonism |
General findings from extensive investigations of fluoroquinolone combinations.[7]
Experimental Protocols for Synergy Testing
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.
Principle: This method involves testing serial dilutions of two antibiotics, both individually and in combination, against a standardized bacterial inoculum in a microtiter plate. The resulting pattern of growth inhibition allows for the calculation of the FIC index.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other appropriate growth medium
-
Stock solutions of antibiotics to be tested
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of Antibiotic A (e.g., erythromycin) horizontally across the microtiter plate.
-
Prepare serial twofold dilutions of Antibiotic B vertically down the microtiter plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
-
Controls:
-
Include wells with only the bacterial inoculum (growth control).
-
Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include wells with only broth (sterility control).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Reading Results:
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
-
Calculation of FIC Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Workflow for Checkerboard Assay:
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by antibiotics alone and in combination over time.
Principle: A standardized bacterial inoculum is exposed to fixed concentrations of antibiotics (usually based on their MICs), and the number of viable bacteria is determined at various time points.
Materials:
-
Culture tubes or flasks
-
Appropriate growth medium
-
Stock solutions of antibiotics
-
Bacterial culture in logarithmic growth phase
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar (B569324) plates, spiral plater)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in the logarithmic growth phase and dilute it in fresh broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
Antibiotic A alone (at a specified concentration, e.g., 1x MIC)
-
Antibiotic B alone (at a specified concentration, e.g., 1x MIC)
-
Combination of Antibiotic A and Antibiotic B
-
-
-
Incubation:
-
Incubate all tubes in a shaking incubator at 35-37°C.
-
-
Sampling and Viable Counts:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the samples and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
-
Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Workflow for Time-Kill Curve Analysis:
Caption: Workflow of the time-kill curve analysis.
E-test (Epsilometer Test) Synergy Method
The E-test provides a simpler method for determining synergy compared to the checkerboard and time-kill assays.
Principle: Two E-test strips, each containing a gradient of a different antibiotic, are placed on an agar plate inoculated with the test organism. The interaction is assessed based on the shape of the inhibition zones.
Materials:
-
Agar plates (e.g., Mueller-Hinton agar)
-
Bacterial culture adjusted to 0.5 McFarland standard
-
E-test strips for the antibiotics of interest
-
Sterile swabs
Procedure:
-
Inoculation:
-
Uniformly streak a sterile swab dipped in the standardized bacterial suspension over the entire surface of the agar plate.
-
-
Application of E-test Strips:
-
Place the two E-test strips on the agar surface. A common method is to place them at a 90-degree angle to each other, with the intersection point at the respective MIC values of each drug when tested alone.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
Observe the shape of the inhibition zone around the strips.
-
Synergy is indicated by a rounding of the zone of inhibition near the intersection of the strips.
-
Antagonism is indicated by a flattening or indentation of the inhibition zone.
-
Indifference is indicated by the absence of any distortion of the inhibition zones.
-
A FIC index can also be calculated based on the intersection of the inhibition ellipse with the strips.
-
Signaling Pathways in Antibiotic Interactions
The molecular interactions of antibiotic combinations can sometimes involve complex cellular signaling pathways.
Inhibition of Bacterial Protein Synthesis
Erythromycin and aminoglycosides both inhibit protein synthesis but at different stages and locations on the ribosome. This dual inhibition can lead to a synergistic bactericidal effect.
Caption: Dual inhibition of bacterial protein synthesis by erythromycin and aminoglycosides.
Erythromycin and Penicillin Synergy via Inhibition of Penicillinase Induction
In some bacteria, erythromycin can prevent the synthesis of penicillinase, an enzyme that inactivates penicillin.
Caption: Mechanism of synergy between erythromycin and penicillin.
Concluding Remarks
The combination of erythromycin with other antibiotics can be a valuable strategy to enhance antimicrobial efficacy and overcome resistance. However, the nature of the interaction is highly dependent on the specific combination and the target organism. The protocols and information provided in these application notes offer a framework for the systematic in vitro evaluation of erythromycin-based combination therapies, which is an essential step in the discovery and development of new treatment regimens. It is crucial to follow standardized methodologies and interpret the results carefully to make informed decisions for further preclinical and clinical investigations.
References
- 1. igas.gouv.fr [igas.gouv.fr]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. droracle.ai [droracle.ai]
- 6. [An experimental study on erythromycin in combination with beta-lactam and aminoglycoside antibiotics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Node, Edge and Graph Attributes [emden.github.io]
Application Notes and Protocols: Erythromycin Injection Preparation for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation and administration of Erythromycin (B1671065) injections in animal models. Erythromycin is a macrolide antibiotic widely used in research for its antimicrobial and anti-inflammatory properties.[1][2] Proper preparation of injection solutions is critical for ensuring experimental accuracy, reproducibility, and animal welfare.
Physicochemical Properties and Solubility
Erythromycin is supplied as a white to off-white crystalline solid.[3][4] It is a basic compound that readily forms salts with acids.[5][6] For intravenous administration, the soluble salt form, Erythromycin lactobionate (B10762962), is typically used.[5][6] The base form is sparingly soluble in aqueous solutions but is soluble in several organic solvents.[3] For many experimental uses, a stock solution is first prepared in an organic solvent and then diluted to the final concentration in a suitable aqueous vehicle.[3]
Data Presentation
The following tables summarize key quantitative data for the preparation of Erythromycin solutions.
Table 1: Solubility of Erythromycin in Various Solvents
| Solvent | Solubility | Notes | Source(s) |
|---|---|---|---|
| Ethanol (B145695) | ~30 mg/mL | A common solvent for preparing stock solutions. | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL | [3] | |
| Dimethylformamide (DMF) | ~15 mg/mL | [3] | |
| Acetone | Freely soluble | Considered a good solvent for Erythromycin A dihydrate. | [7][8] |
| Chloroform | Soluble | [4] | |
| Water | 2 mg/mL | Sparingly soluble; solubility is pH-dependent. |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in ethanol, then diluting with PBS. Aqueous solutions are not recommended for storage beyond one day. |[3] |
Table 2: Example Dosages of Erythromycin in Different Animal Models
| Animal Model | Route of Administration | Dosage | Application/Context | Source(s) |
|---|---|---|---|---|
| Mouse | Intramuscular (IM) / Subcutaneous (SC) | 10 - 40 mg/kg | S. aureus thigh infection model. | [3] |
| Mouse | Oral Gavage | Up to 500 mg/kg/day | Long-term tumorigenicity studies. | [9] |
| Rat | Oral Gavage | Up to 400 mg/kg/day | Long-term tumorigenicity studies. | [9] |
| Rat | Oral Gavage | 700 mg/kg/day | Fertility and reproduction studies. | [10][11] |
| Cattle | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | 15 - 30 mg/kg | Pharmacokinetic studies. | [12][13] |
| Cattle | Intramuscular (IM) | 8.8 mg/kg, once daily | Bovine respiratory disease. | [14] |
| Dog | Intravenous (IV) | 10 mg/kg | Pharmacokinetic studies. | [15] |
| General (Pediatric Extrapolation) | Oral | 30 - 50 mg/kg/day | Divided doses for mild to moderate infections. |[10][16] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin Stock Solution (for non-IV routes)
This protocol describes the preparation of a concentrated stock solution of Erythromycin base in an organic solvent.
-
Materials :
-
Erythromycin powder (crystalline solid)[3]
-
Anhydrous Ethanol (or DMSO)
-
Sterile, conical tubes
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
-
-
Methodology :
-
Weigh the desired amount of Erythromycin powder in a sterile conical tube.
-
Add the required volume of ethanol or DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock in ethanol, add 1 mL of ethanol for every 30 mg of Erythromycin).[3]
-
Purge the tube with an inert gas to displace oxygen, which helps prevent degradation.[3]
-
Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C for long-term stability (≥4 years as a solid).[3] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Erythromycin for Intravenous (IV) Infusion
This protocol uses Erythromycin lactobionate, a water-soluble salt, which is the preferred form for IV administration.[5][6] Note: Direct IV push is unacceptable due to the irritative properties of Erythromycin. [5][6][17] Administration should be via slow continuous or intermittent infusion.
-
Materials :
-
Erythromycin lactobionate for injection (sterile, lyophilized powder)[5]
-
Sterile Water for Injection or 0.9% Sodium Chloride
-
Sterile syringes and needles
-
Infusion bag/pump
-
-
Methodology :
-
Reconstitution : Follow the manufacturer's instructions for the lyophilized powder. Typically, a specific volume of Sterile Water for Injection is added to the vial to create an initial isotonic solution.
-
Final Dilution : For slow continuous infusion, further dilute the reconstituted solution in 0.9% Sodium Chloride to a final concentration of 1 mg/mL (1 g per liter).[5][6]
-
Administration : Administer the final diluted solution via a controlled infusion pump over a period of 20 to 60 minutes for intermittent infusion, or as a continuous drip.[17] The intravenous route should be replaced by oral administration as soon as feasible.[5][6][17]
-
Protocol 3: Preparation of Erythromycin for Intramuscular (IM) or Subcutaneous (SC) Injection
This protocol describes the dilution of an organic stock solution for parenteral administration. Note that IM injections of Erythromycin can be painful.[14]
-
Materials :
-
Erythromycin stock solution (from Protocol 1)
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.9% Sodium Chloride, or polyethylene (B3416737) glycol)[12]
-
Sterile tubes
-
-
Methodology :
-
Thaw the Erythromycin stock solution.
-
Calculate the volume of stock solution needed for the desired final concentration and total volume.
-
In a sterile tube, add the required volume of the sterile vehicle.
-
While vortexing the vehicle, slowly add the calculated volume of the Erythromycin stock solution. This method of diluting the ethanol/DMSO stock into the aqueous buffer is crucial for preventing precipitation.[3]
-
For maximum solubility in an aqueous buffer like PBS, a 1:1 solution of ethanol:PBS can achieve a solubility of approximately 0.5 mg/mL.[3]
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store the aqueous solution for more than one day.[3]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving Erythromycin administration in an animal infection model.
Signaling Pathways
Erythromycin exhibits anti-inflammatory effects by modulating key cellular signaling pathways, independent of its antibacterial activity.[1][18]
1. Interaction with NF-κB Signaling Pathway
Erythromycin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][19] Studies suggest it acts downstream of the degradation of the inhibitory protein IκBα, thereby interfering with the ability of NF-κB to activate target genes for pro-inflammatory cytokines like IL-8.[1][18]
2. Inhibition of ERK/MAPK Signaling Pathway
Erythromycin can also reduce cell proliferation and induce apoptosis by inhibiting the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[20] It has been shown to downregulate the expression of phosphorylated MEK1 and ERK1, key components of this cascade.[20]
Safety and Handling Precautions
-
Adverse Effects : The most common side effects observed in animals are gastrointestinal, including vomiting, diarrhea, and loss of appetite.[21][22][23][24] These effects are generally mild.
-
Species Contraindications : Erythromycin is known to be toxic and should not be administered to certain species, including rabbits, guinea pigs, hamsters, and gerbils.[21][22][23] It should also not be used in adult horses.[22][23]
-
Drug Interactions : Erythromycin can interact with other drugs. It should not be used concurrently with medications that bind to the same 50S ribosomal subunit, such as clindamycin (B1669177) or chloramphenicol.[22]
-
Handling : Use appropriate personal protective equipment (PPE) when handling Erythromycin powder and solvents. Prepare solutions in a chemical fume hood or biological safety cabinet.
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Erythromycin Injection: Package Insert / Prescribing Info [drugs.com]
- 6. drugs.com [drugs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugs.com [drugs.com]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. apps.medicines.org.au [apps.medicines.org.au]
- 12. A comparison of the various routes of administration of erythromycin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Erythromycin [Farm Animal] – OSU-Marysville Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
- 16. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bramptonveterinarian.com [bramptonveterinarian.com]
- 22. ERYTHROMYCIN - Mar Vista Animal Medical Center [marvistavet.com]
- 23. Erythromycin for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 24. Erythromycin for Dogs and Cats [petplace.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin
Introduction
Erythromycin is a macrolide antibiotic that plays a crucial role in the treatment of various bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) of Erythromycin is a fundamental procedure in clinical microbiology and drug development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] These application notes provide detailed protocols for three standard methods used to determine the MIC of Erythromycin: Broth Microdilution, Agar (B569324) Dilution, and the Epsilometer test (E-test).
These protocols are intended for researchers, scientists, and drug development professionals. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is critical for obtaining accurate and reproducible results.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different MIC determination methods for Erythromycin.
| Parameter | Broth Microdilution Method | Agar Dilution Method | E-test Method |
| Erythromycin Concentration Range | Typically 0.03 - 64 µg/mL in two-fold dilutions[3] | Typically 0.002 - 64 µg/mL in two-fold dilutions[5] | Gradient of 0.016 - 256 µg/mL on a plastic strip[6][7] |
| Inoculum Density | Approximately 5 x 10⁵ CFU/mL in the final well volume[3] | 10⁴ CFU per spot[8] | Standardized to 0.5 McFarland turbidity[3] |
| Incubation Temperature | 35 ± 2°C[3] | 37°C[8] | 35 ± 2°C[7] |
| Incubation Time | 16-20 hours[3] | 16-18 hours[8] | 16-20 hours[7] |
| Incubation Atmosphere | Ambient air (or 5% CO₂ for fastidious organisms)[3] | Ambient air (or CO₂ for specific organisms)[5] | Ambient atmosphere[7] |
| Quality Control Strains | Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619[3][9] | Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212[9] | Staphylococcus aureus ATCC 29213[7] |
Experimental Protocols
Broth Microdilution Method
This method involves preparing serial dilutions of Erythromycin in a liquid growth medium in a 96-well microtiter plate.[10] It is considered a reference standard for antimicrobial susceptibility testing.[10]
Materials:
-
Erythromycin powder (potency noted)
-
Appropriate solvent for Erythromycin (e.g., methanol)[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
For fastidious organisms, CAMHB supplemented with 2.5% to 5% lysed horse blood[3]
-
Sterile 96-well microtiter plates[3]
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
0.5 McFarland turbidity standard[3]
-
Test microorganism
Protocol:
-
Preparation of Erythromycin Stock Solution:
-
Preparation of Erythromycin Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[3]
-
Add 200 µL of the highest concentration of Erythromycin to the wells of the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to achieve the desired concentration range (e.g., down to 0.03 µg/mL).[3] Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3]
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3] For fastidious organisms, incubate in an atmosphere with 5% CO₂.[3]
-
-
Reading and Interpretation:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of Erythromycin that completely inhibits visible growth.[3]
-
Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic into the agar medium.[8]
Materials:
-
Erythromycin powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microorganism
-
0.5 McFarland turbidity standard
Protocol:
-
Preparation of Erythromycin-Containing Agar Plates:
-
Prepare a series of Erythromycin stock solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C.
-
For each desired concentration, add one part of the Erythromycin stock solution to nine parts of molten agar. Mix thoroughly but gently to avoid bubbles and pour into sterile petri dishes.[11]
-
Allow the plates to solidify at room temperature.[11] Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 16-18 hours.[8]
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of Erythromycin that prevents the visible growth of the organism.[8]
-
E-test (Epsilometer test) Method
The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a continuous gradient of antibiotic concentrations.[1]
Materials:
-
Erythromycin E-test strips[6]
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation and Plate Inoculation:
-
Application of E-test Strip:
-
Using sterile forceps, apply the Erythromycin E-test strip to the center of the inoculated agar plate with the concentration scale facing upwards.[1]
-
Ensure the strip is in complete contact with the agar surface. Do not move the strip once it has been applied.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.[7]
-
-
Reading and Interpretation:
Visualizations
References
- 1. microbenotes.com [microbenotes.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. benchchem.com [benchchem.com]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. liofilchem.com [liofilchem.com]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. Can Etest Be Used To Determine Vibrio cholerae Susceptibility to Erythromycin? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Erythromycin in Automated Liquid Handling Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065), a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a critical agent against a wide spectrum of pathogens.[1] Beyond its antimicrobial properties, erythromycin also exhibits significant anti-inflammatory and immunomodulatory effects, broadening its therapeutic potential.[2][3] The advent of automated liquid handling systems has revolutionized high-throughput screening (HTS) and cellular assays, enabling rapid and reproducible testing of compounds like erythromycin for drug discovery and research.
These application notes provide detailed protocols and data for the utilization of erythromycin in automated liquid handling workflows, catering to researchers, scientists, and professionals in drug development.
Key Applications in Automated Systems
Automated liquid handling platforms are instrumental in leveraging the therapeutic potential of erythromycin through:
-
High-Throughput Screening (HTS): Rapidly screening large compound libraries to identify novel antibacterial agents or compounds that synergize with erythromycin.[4][5]
-
Antimicrobial Susceptibility Testing (AST): Determining the Minimum Inhibitory Concentration (MIC) of erythromycin against various bacterial strains in a high-throughput manner.
-
Anti-inflammatory Assays: Evaluating the efficacy of erythromycin and its derivatives in modulating inflammatory pathways, such as the NF-κB signaling cascade.
-
Cytotoxicity Assays: Assessing the cytotoxic effects of erythromycin on different cell lines to determine its therapeutic window.
-
Dose-Response Studies: Generating precise dose-response curves to quantify the potency and efficacy of erythromycin.
Data Presentation
Erythromycin Solubility
Proper solubilization is critical for accurate and reproducible results in automated liquid handling systems.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ~30 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [6] |
| Dimethylformamide (DMF) | ~15 mg/mL | [6] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Bordetella pertussis | 0.03 - 0.125 | 0.06 | 0.06 | [7] |
| Staphylococcus aureus | 0.15 - 5 | 0.36 | - | [8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - ≥256 | - | - | [9] |
| Methicillin-resistant Staphylococcus pseudintermedius (MRSP) | 0.5 - ≥256 | - | - | [9] |
Anti-inflammatory Activity: Inhibition of Cytokine Production
Erythromycin has been shown to inhibit the production of pro-inflammatory cytokines.
| Cytokine | Cell Type | Stimulant | Erythromycin Concentration | % Inhibition | Reference |
| TNF-α | Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | Significant | [2] |
| IL-6 | Human Whole Blood | Heat-killed S. pneumoniae | 10⁻⁵ M | Significant | [2] |
| IL-8 | Human Bronchial Epithelial Cells | Phorbol Myristate Acetate (PMA) | 10⁻⁶ M | 42.2 ± 5.5% | [10] |
| IL-8 | T Cells | PMA + Calcium Ionophore | >10⁻⁶ M | Significant | [11] |
Cytotoxicity Data
Understanding the cytotoxic profile of erythromycin is essential for therapeutic applications.
| Cell Line | Assay | Erythromycin Concentration (µg/mL) | Effect | Reference |
| Human Colonic Epithelial (T84) cells | LDH Release | 0.3 | Significant increase in cytotoxicity | [12] |
| Human Colonic Epithelial (T84) cells | LDH Release | 300 | Significant increase in cytotoxicity | [12] |
| Human Neuroblastoma (SH-SY5Y) cells | MTT Assay | Various | Restrained proliferation | [13] |
Experimental Protocols
Preparation of Erythromycin Stock Solutions
Accurate preparation of stock solutions is fundamental for reliable experimental outcomes.
Materials:
-
Erythromycin powder
-
Ethanol (95% or 100%) or DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weigh the desired amount of erythromycin powder in a sterile container.
-
Add the appropriate volume of solvent (e.g., 95% ethanol to a final concentration of 20 mg/mL).[14]
-
Vortex thoroughly until the erythromycin is completely dissolved.
-
For aqueous buffers, first dissolve erythromycin in a small amount of ethanol and then dilute with the aqueous buffer of choice to the desired concentration (e.g., 0.5 mg/mL in a 1:1 solution of ethanol:PBS).[6]
-
Store the stock solution at -20°C for up to one year. Note that crystallization may occur when added to liquid culture, but this does not typically affect its activity.[14] Aqueous solutions are not recommended for storage for more than one day.[6]
Automated Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a generalized workflow for determining the MIC of erythromycin using an automated liquid handling system.
Materials:
-
Automated liquid handling system (e.g., INTEGRA ASSIST PLUS)[14][15]
-
Multichannel electronic pipette
-
Sterile pipette tips with filters
-
96-well flat-bottom microplates
-
Bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Bacterial inoculum (prepared to ~5x10⁵ CFU/mL)
-
Erythromycin stock solution
-
Multichannel reagent reservoir
Automated Workflow:
-
Plate Setup:
-
Position a 96-well plate on the deck of the liquid handler.
-
Place a reagent reservoir with bacterial growth medium on the deck.
-
Arrange tubes with the prepared erythromycin stock solution and bacterial inoculum in a tube rack on the deck.
-
-
Serial Dilution:
-
The automated system dispenses a defined volume (e.g., 50 µL) of bacterial growth medium into columns 2-12 of the microplate.[15]
-
A starting volume of the erythromycin solution (e.g., 100 µL) is transferred to column 1.
-
The system then performs a twofold serial dilution by transferring a set volume (e.g., 50 µL) from column 1 to column 2, mixing, and repeating this process across the plate to column 10.[15][16] Column 11 serves as a positive control (bacteria, no antibiotic), and column 12 as a negative control (media only).[16]
-
-
Inoculation:
-
The system adds a specific volume of the bacterial inoculum (e.g., 50 µL) to wells in columns 1-11.
-
-
Incubation and Readout:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, the optical density (OD) of each well is measured using a microplate reader. The MIC is determined as the lowest concentration of erythromycin that inhibits visible bacterial growth.[15]
-
Automated NF-κB Reporter Assay for Anti-inflammatory Screening
This protocol outlines a method to screen for the anti-inflammatory effects of erythromycin by measuring the inhibition of NF-κB activation.
Materials:
-
Automated liquid handling system
-
Cell line stably expressing an NF-κB-dependent reporter gene (e.g., luciferase or SEAP)[10][17]
-
Cell culture medium and supplements
-
96-well or 384-well white, clear-bottom assay plates
-
Erythromycin stock solution
-
NF-κB pathway agonist (e.g., TNF-α or LPS)
-
Reporter gene assay reagent (e.g., luciferase substrate)
-
Luminometer or spectrophotometer
Automated Workflow:
-
Cell Seeding:
-
The automated system dispenses a suspension of the reporter cell line into the wells of the assay plate.
-
The plate is incubated to allow for cell adherence.
-
-
Compound Addition:
-
The liquid handler performs serial dilutions of the erythromycin stock solution and adds the desired concentrations to the appropriate wells.
-
-
Stimulation:
-
After a pre-incubation period with erythromycin, the system adds the NF-κB agonist to the wells to stimulate the pathway.
-
-
Incubation:
-
The plate is incubated for a period sufficient to allow for reporter gene expression (e.g., 4-6 hours).
-
-
Detection:
-
The system adds the reporter gene assay reagent to each well.
-
The plate is then transferred to a luminometer or spectrophotometer to measure the signal, which is proportional to NF-κB activity.
-
Inhibition of the signal in the presence of erythromycin indicates its anti-inflammatory potential.
-
Automated Cytotoxicity Assay
This protocol provides a general workflow for assessing the cytotoxicity of erythromycin using an automated system.
Materials:
-
Automated liquid handling system
-
Mammalian cell line of interest
-
Cell culture medium
-
96-well clear-bottom plates
-
Erythromycin stock solution
-
Cytotoxicity detection reagent (e.g., LDH release assay kit, MTT, or resazurin-based reagents)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Automated Workflow:
-
Cell Seeding:
-
The automated system seeds the cells into the 96-well plate at a predetermined density.
-
The plate is incubated to allow for cell attachment.
-
-
Compound Treatment:
-
The liquid handler prepares and adds a range of erythromycin concentrations to the wells.
-
-
Incubation:
-
The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Reagent Addition:
-
The system adds the cytotoxicity detection reagent to each well.
-
-
Signal Measurement:
-
After a final incubation period as required by the assay chemistry, the plate is read using a microplate reader to quantify cell viability or death.
-
Mandatory Visualizations
Erythromycin's Mechanism of Action: Inhibition of Bacterial Protein Synthesis
References
- 1. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of long-term administration of erythromycin on cytokine production in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-Handling in High-Throughput Screening [microlit.us]
- 5. beckman.com [beckman.com]
- 6. Erythromycin inhibits beta2-integrins (CD11b/CD18) expression, interleukin-8 release and intracellular oxidative metabolism in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) | Semantic Scholar [semanticscholar.org]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Eromycin Concentration for Cell Culture Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Eromycin in mammalian cell culture. Find answers to frequently asked questions, troubleshoot common issues, and access detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary use of this compound in mammalian cell culture?
A: this compound is a macrolide antibiotic primarily used to control and prevent contamination by susceptible Gram-positive bacteria.[1][2] Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, which halts bacterial growth.[1][2][3][4]
Q2: How does this compound affect mammalian cells?
A: While this compound does not target mammalian ribosomes for protein synthesis inhibition, it is not inert and can have significant off-target effects.[5][] It has been shown to possess anti-inflammatory properties and can modulate key signaling pathways.[][7] Documented effects include the inhibition of NF-κB and ERK/MAPK signaling pathways, which can influence cell proliferation, apoptosis, and cytokine expression.[7][8][9] Therefore, it should be used with caution and its potential impact on experimental outcomes must be considered.
Q3: What is a typical working concentration for this compound?
A: For routine bacterial contamination control, concentrations ranging from 50 to 200 mg/L (µg/mL) have been shown to be effective.[10] However, the optimal concentration is highly cell-line dependent and can be influenced by media composition. It is critical to perform a dose-response experiment (cytotoxicity assay) to determine the lowest effective concentration that does not impact the health and viability of your specific cell line.
Q4: Can this compound be used to treat Mycoplasma contamination?
A: this compound is generally not recommended for Mycoplasma contamination. Many mycoplasma species lack a cell wall, a target for some antibiotics, and have developed resistance to others, including this compound.[11] Specialized detection and elimination kits or other classes of antibiotics are typically required to effectively manage Mycoplasma.
Q5: Why is my this compound precipitating when I add it to my culture medium?
A: this compound, particularly in its ethylsuccinate form, has very low solubility in aqueous solutions like cell culture media.[1] Precipitation is a common issue caused by factors such as using an overly concentrated stock solution, adding the stock too quickly without adequate mixing, or changes in the temperature and pH of the medium.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock solution. | • Poor Aqueous Solubility: The compound is coming out of solution when diluted in the aqueous medium.[1] • Overly Concentrated Stock: The stock solution concentration is too high for proper dilution. • Improper Mixing: The stock was added too quickly, creating localized high concentrations.[1] | • Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[12][13] • Warm the cell culture medium to 37°C before adding the antibiotic. • Add the stock solution dropwise to the medium while gently swirling or stirring to ensure gradual and thorough dispersion.[1] |
| Precipitate forms over time after media preparation (e.g., during storage). | • Temperature-Dependent Solubility: Solubility decreases at lower storage temperatures (e.g., 4°C).[1] • pH Instability: Changes in the medium's pH over time can affect compound stability and solubility.[1] • Media Component Interaction: this compound may interact with salts or other components in the medium.[1] | • Prepare fresh: It is highly recommended to prepare this compound-containing media fresh before each use. • Avoid long-term storage: Do not store supplemented media for extended periods.[1] • Ensure the pH of your culture medium is stable and within the optimal range for your cells. |
| Cells are dying, showing signs of stress, or growing slower than untreated controls. | • Cytotoxicity: The this compound concentration is too high for your specific cell line. • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) used for the stock solution is too high in the final culture medium. | • Perform a cytotoxicity assay: Determine the optimal, non-toxic concentration using the protocol provided below. • Ensure the final solvent concentration in the culture medium is minimal (typically <0.5% for DMSO, but ideally <0.1%). |
| Bacterial contamination persists despite using this compound. | • Resistant Strain: The contaminating bacteria may be Gram-negative or an this compound-resistant Gram-positive strain. • Incorrect Concentration: The concentration used may be too low to be effective. • Mycoplasma Contamination: The issue may not be bacterial but rather Mycoplasma, which is often resistant.[11] | • Identify the contaminant: Perform a Gram stain to determine the bacterial type. • Increase concentration cautiously: Titrate to a higher concentration after ensuring it is not toxic to your cells. • Use a broad-spectrum antibiotic: Consider a different antibiotic or a combination cocktail if the contaminant is unknown or resistant. • Test for Mycoplasma: Use a specific PCR or fluorescence-based assay. |
Data Presentation & Experimental Protocols
Quantitative Data Summary
The following tables provide key quantitative data for the use of this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Reference(s) |
|---|---|---|
| DMSO | ~15-147 mg/mL | [12][13] |
| Ethanol | ~30-100 mg/mL | [10][12][13] |
| Water | ~2 mg/mL (sparingly soluble) |[10][14][15] |
Table 2: Reported Effective Concentrations of this compound in Mammalian Cells
| Application | Cell System / Line | Effective Concentration | Reference(s) |
|---|---|---|---|
| Bacterial Contamination Control | General Mammalian Culture | 50 - 200 µg/mL | [10] |
| NF-κB Inhibition | T-lymphocytes | 0.1 - 10 µM | [8][16][17] |
| IL-8 Expression Inhibition | T-lymphocytes | >1 µM (~0.73 µg/mL) | [16][17] |
| ERK/MAPK Pathway Inhibition | Nasal Polyp-Derived Cells | 100 µM |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
This protocol is for preparing a concentrated stock solution to minimize precipitation risk upon dilution.
Materials:
-
This compound powder
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile conical tube. For a 10 mg/mL stock, you might weigh 100 mg of this compound.
-
Add the appropriate volume of solvent. For 100 mg of powder to make a 10 mg/mL stock, add 10 mL of sterile DMSO or ethanol.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect to ensure no particulates remain.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Dispense the sterilized stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name ("this compound"), concentration (10 mg/mL), solvent (DMSO/Ethanol), and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Determining Optimal this compound Concentration (Cytotoxicity Assay)
This protocol helps determine the highest concentration of this compound that can be used without affecting cell viability.[18][19][20]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mg/mL)
-
Cell viability assay reagent (e.g., MTT, resazurin, or LDH release assay kit)[21]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days). A common starting point is 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and recover overnight.
-
Prepare Dilutions: Prepare a series of 2X concentrated this compound dilutions in complete culture medium. For a final concentration range of 0-200 µg/mL, your 2X dilutions would be 0, 10, 20, 50, 100, 200, and 400 µg/mL.
-
Control Wells: Include wells with medium only (no cells, for background), and cells with medium containing the highest concentration of solvent (e.g., DMSO) as a vehicle control.
-
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate this compound dilution to each well. It is recommended to test each concentration in triplicate.
-
Incubation: Incubate the plate for a period that is relevant to your planned experiments (e.g., 48 to 72 hours).
-
Assess Viability: At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay) according to the manufacturer's instructions.[20][21]
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Normalize the results to the untreated (or vehicle-treated) control wells, which represent 100% viability.
-
Plot the percentage of cell viability against the this compound concentration.
-
The optimal concentration for your experiments is the highest concentration that results in minimal to no loss of cell viability (e.g., >95% viability).
-
Visual Guides & Workflows
Diagram 1: Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal non-toxic this compound concentration.
Diagram 2: Troubleshooting this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation in media.
Diagram 3: this compound's Off-Target Effects on Mammalian Signaling
Caption: this compound inhibits key mammalian signaling pathways.[7][8][22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. Erythromycin Cell Culture Grade | Antibiotics | CAS 114-07-8 [formedium.com]
- 3. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. homework.study.com [homework.study.com]
- 7. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Erythromycin suppresses nuclear factor-kappaB and activator protein-1 activation in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]
- 11. labcoltd.ae [labcoltd.ae]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Erythromycin inhibits transcriptional activation of NF-kappaB, but not NFAT, through calcineurin-independent signaling in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sartorius.com [sartorius.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. researchgate.net [researchgate.net]
- 22. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Erythromycin Instability in Acidic Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with erythromycin's stability in acidic environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues observed during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my erythromycin (B1671065) solution rapidly losing activity when prepared in an acidic buffer?
A1: Erythromycin is notoriously unstable in acidic conditions due to its chemical structure. The acidic environment catalyzes a series of intramolecular reactions, leading to the formation of inactive degradation products.[1][2][3][4][5] This degradation is often rapid, especially at pH values below 4.
Q2: What are the primary degradation products of erythromycin in an acidic medium?
A2: In acidic solutions, erythromycin A primarily degrades into two main inactive products: anhydroerythromycin A and erythromycin A enol ether.[1][2][6][7] The degradation pathway involves the intramolecular cyclization of the aglycone ring.[5]
Q3: At what pH range does erythromycin degradation become significant?
A3: Significant degradation of erythromycin is observed at pH levels below 6.0. The rate of degradation increases as the pH decreases.[8] For example, at pH 2 and 37°C, approximately 10% of erythromycin can degrade in just 3.7 seconds.
Q4: Can I heat my acidic erythromycin solution to aid dissolution?
A4: It is strongly advised against heating acidic solutions of erythromycin. Elevated temperatures accelerate the acid-catalyzed degradation, leading to a substantial loss of the active compound. If heating is necessary, it should be done with extreme caution and for the shortest possible duration, with subsequent immediate cooling.
Q5: Are there more acid-stable alternatives to erythromycin?
A5: Yes, several semi-synthetic derivatives of erythromycin have been developed with improved acid stability. These include clarithromycin (B1669154) and azithromycin, which are structurally modified to hinder the intramolecular degradation reactions.[4] Azithromycin, for instance, is significantly more stable in acidic conditions than erythromycin.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of erythromycin in bioassays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation due to acidic assay medium. | Buffer the assay medium to a pH of 7.0 or higher. Prepare erythromycin stock solutions in a non-acidic solvent (e.g., ethanol (B145695) or DMSO) and dilute into the assay medium immediately before use. | Consistent and expected potency of erythromycin in the bioassay. |
| Use of acidic solvents for stock solution preparation. | Prepare stock solutions in organic solvents like ethanol or DMSO. Water used for dilution should be neutral or slightly alkaline.[9] | Stable stock solution with minimal degradation over time. |
| Prolonged storage of diluted solutions. | Prepare fresh dilutions of erythromycin for each experiment. Avoid storing diluted solutions, especially in aqueous buffers, for extended periods. | Minimized degradation and accurate experimental results. |
Issue 2: Appearance of unknown peaks during HPLC analysis of erythromycin samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation due to acidic mobile phase. | Use a mobile phase with a pH close to neutral (e.g., pH 6.5-7.5). If an acidic mobile phase is necessary for separation, ensure the analysis time is as short as possible. | Reduced or eliminated artifact peaks, leading to a cleaner chromatogram. |
| Degradation during sample preparation. | Neutralize acidic samples with a suitable buffer (e.g., sodium bicarbonate) before injection.[1] Keep sample vials in a cooled autosampler (e.g., 4°C) to minimize degradation.[10] | Accurate quantification of erythromycin and its genuine degradation products. |
| Co-elution of degradation products. | Optimize the HPLC method (e.g., gradient, column chemistry) to achieve better separation of erythromycin from its degradation products. Mass spectrometry can be used for peak identification. | Clear separation and identification of all components in the sample. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Erythromycin
| Stress Condition | Reagent and Concentration | Temperature | Time | Approximate Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 2 hours | 15 - 25% | Anhydroerythromycin A, Erythromycin A enol ether |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (B78521) | 60°C | 4 hours | 10 - 20% | Pseudoerythromycin A enol ether |
| Oxidative | 3% Hydrogen Peroxide | Room Temp | 24 hours | 5 - 15% | Oxidized derivatives |
| Thermal | Dry Heat | 105°C | 48 hours | 5 - 10% | Thermally induced degradants |
| Photolytic | UV light (254 nm) | Room Temp | 7 days | < 5% | Minimal degradation |
Note: Degradation percentages are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of Erythromycin
This protocol outlines the procedure for inducing and analyzing the degradation of erythromycin under acidic conditions.
1. Materials:
-
Erythromycin reference standard
-
Hydrochloric acid (HCl), 1N
-
Sodium bicarbonate (NaHCO3), saturated solution
-
HPLC grade water and acetonitrile (B52724)
-
Formic acid
2. Preparation of Stressed Sample:
-
Dissolve 5.9 mg of erythromycin in 2.90 mL of 1N HCl.[1]
-
Store the solution at room temperature for one week to induce degradation.[1]
-
To stop the degradation, add 3.00 mL of saturated NaHCO3 solution.[1]
3. Preparation of Reference Sample:
-
Dissolve 2.8 mg of erythromycin in 1.0 mL of a mixture of water and acetonitrile (80:20 v/v) containing 0.1% formic acid.[1]
4. HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set the detection wavelength to 215 nm.
-
Inject both the stressed and reference samples and compare the chromatograms to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for Erythromycin
This protocol provides a validated method for the separation and quantification of erythromycin and its related substances.
1. Chromatographic Conditions:
-
Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm)[3]
-
Mobile Phase A: 0.4% ammonium (B1175870) hydroxide in water[3]
-
Mobile Phase B: Methanol[3]
-
Gradient: A time-based gradient program to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
2. Sample Preparation:
-
Accurately weigh and dissolve the erythromycin sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
3. Validation Parameters:
-
Specificity: Demonstrate that the method can separate erythromycin from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the concentration of erythromycin and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking known amounts of erythromycin into a placebo.
-
Precision: Assess the repeatability of the method by analyzing multiple preparations of the same sample.
-
Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic parameters.
Mandatory Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
How to prevent Eromycin precipitation in stock solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to prevent the precipitation of Erythromycin (B1671065) in stock solutions and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Erythromycin and what is its primary mechanism of action?
Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, which in turn blocks the progression of nascent polypeptide chains.[1] This action is effective against a variety of bacterial genera, including Streptococcus, Staphylococcus, and Haemophilus.[1]
Q2: Why is my Erythromycin stock solution precipitating?
Precipitation of Erythromycin in stock solutions is a common issue that can arise from several factors:
-
Improper Solvent Choice: Erythromycin has low solubility in water but is soluble in organic solvents.[2][3] Using an inappropriate solvent is a primary cause of precipitation.
-
High Concentration: Exceeding the solubility limit of Erythromycin in the chosen solvent will lead to precipitation.
-
Low Temperature: While stock solutions are often stored at low temperatures to maintain stability, this can also decrease the solubility of Erythromycin, causing it to crystallize or precipitate out of solution.[4][5]
-
pH Instability: Erythromycin is highly sensitive to acidic conditions and degrades rapidly in acidic aqueous solutions.[6][7][8] Changes in pH can affect its stability and solubility.
-
Interaction with Media Components: When adding the stock solution to cell culture media, interactions with salts and other components can reduce Erythromycin's solubility.[5]
Q3: Can I use an Erythromycin solution that has a visible precipitate?
It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble Erythromycin is lower than intended, which will lead to inaccurate and unreliable experimental results.[5] The precipitate itself could also have unforeseen effects on your experiments.[5]
Troubleshooting Guide: Preventing Erythromycin Precipitation
This guide addresses common issues encountered during the preparation and use of Erythromycin stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding solvent to Erythromycin powder. | The chosen solvent is inappropriate or the concentration is too high. | Use a recommended organic solvent such as ethanol (B145695), DMSO, or DMF where Erythromycin has higher solubility.[1][2] Ensure you are not exceeding the solubility limits outlined in the data table below. |
| Precipitate appears after storing the stock solution at low temperatures (e.g., -20°C). | Temperature-dependent solubility. | Before use, allow the stock solution to completely warm to room temperature.[5] Gently vortex or mix to ensure any precipitate has redissolved. While storage at -20°C is recommended for long-term stability, some crystallization may occur.[4] |
| Precipitate forms when adding the stock solution to aqueous buffers or cell culture media. | Poor solubility of Erythromycin in aqueous solutions and rapid change in solvent polarity. | Warm the aqueous medium to 37°C.[9] Add the Erythromycin stock solution drop-wise while gently stirring or vortexing the medium to facilitate proper mixing and prevent localized high concentrations.[5][9] For aqueous buffers, it is recommended to first dissolve Erythromycin in ethanol and then dilute with the aqueous buffer.[1] |
| The solution becomes cloudy or forms a precipitate over time in an aqueous working solution. | Instability of Erythromycin in aqueous solutions, especially if the pH is acidic. | It is not recommended to store aqueous solutions of Erythromycin for more than one day.[1] Prepare fresh aqueous working solutions for each experiment. Ensure the pH of the final solution is not acidic, as Erythromycin degrades in acidic conditions.[6][7][10] |
Quantitative Data: Erythromycin Solubility
The solubility of Erythromycin is highly dependent on the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Reported Solubility |
| Water | Sparingly soluble (approx. 0.15 mg/mL to 3 mg/mL)[2][11] |
| Ethanol | Soluble (approx. 30 mg/mL to 136 mg/mL)[1][2] |
| Methanol | Soluble to easily soluble[2][12] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 15 mg/mL to 252 mg/mL)[1][2] |
| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL)[1][2] |
| Acetone | Freely soluble[11][12] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL Erythromycin Stock Solution in Ethanol
Materials:
-
Erythromycin powder
-
95% Ethanol
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of Erythromycin powder. For example, for 10 mL of a 20 mg/mL stock solution, weigh 200 mg of Erythromycin.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of 95% ethanol (e.g., 5 mL) to the tube.
-
Vortex the mixture until the Erythromycin is completely dissolved.
-
Bring the final volume to 10 mL with 95% ethanol.[4]
-
Store the stock solution at -20°C for long-term storage (up to one year).[4]
Note: Do not filter sterilize the ethanol-based stock solution as the ethanol may dissolve the filter membrane.[13]
Visualizations
Caption: Mechanism of action of Erythromycin.
Caption: Experimental workflow for using Erythromycin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin Stock Solution [novoprolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromycin tested according to Ph Eur 114-07-8 [sigmaaldrich.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. mmbio.byu.edu [mmbio.byu.edu]
Technical Support Center: Overcoming Erythromycin Resistance in Laboratory Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming erythromycin (B1671065) resistance in laboratory bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of erythromycin resistance in bacteria?
A1: Bacteria primarily develop resistance to erythromycin through three main mechanisms:
-
Target Site Modification: This is one of the most common mechanisms and involves alterations to the bacterial ribosome, the target of erythromycin.[1][2][3][4][5] This modification is typically mediated by erythromycin ribosome methylase (Erm) enzymes, encoded by erm genes (e.g., ermA, ermB, ermC).[1][6] These enzymes add methyl groups to the 23S rRNA, which reduces the binding affinity of erythromycin to the ribosome, thereby inhibiting its action.[1]
-
Active Efflux: Bacteria can actively pump erythromycin out of the cell, preventing it from reaching its ribosomal target at a high enough concentration to be effective.[1][2][3] This process is carried out by efflux pumps, which are membrane proteins encoded by genes such as mef (macrolide efflux) and msr (macrolide-streptogramin resistance).[1][2][3]
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate erythromycin.[7][8] For instance, erythromycin esterases, encoded by ere genes (e.g., ereA, ereB), can hydrolyze the macrolactone ring of the antibiotic, rendering it ineffective.[7][8]
Q2: How can I determine the mechanism of erythromycin resistance in my bacterial strain?
A2: Identifying the resistance mechanism is crucial for devising a strategy to overcome it. A combination of phenotypic and genotypic methods can be employed:
-
Phenotypic Tests (D-test): The double-disk diffusion test (D-test) can differentiate between efflux-mediated resistance (M phenotype) and erm-mediated inducible resistance to clindamycin (B1669177) (a lincosamide antibiotic).[2][9][10][11] A blunting of the clindamycin inhibition zone near an erythromycin disk (a "D" shape) indicates inducible MLSB (Macrolide-Lincosamide-Streptogramin B) resistance.[2][9][11]
-
Genotypic Tests (PCR): Polymerase Chain Reaction (PCR) can be used to detect the presence of specific resistance genes such as ermA, ermB, ermC, mef, and msr.[1][2][9]
Q3: What are efflux pump inhibitors (EPIs) and can they help overcome erythromycin resistance?
A3: Efflux pump inhibitors (EPIs) are compounds that block the activity of bacterial efflux pumps.[12] By inhibiting these pumps, EPIs can increase the intracellular concentration of antibiotics like erythromycin, potentially restoring their efficacy.[12][13][14] Several compounds, such as phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP), have been shown to reverse erythromycin resistance in certain bacteria.[13]
Troubleshooting Guides
Problem 1: My bacterial strain shows high-level resistance to erythromycin in vitro.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Constitutive erm gene expression | Perform PCR to detect erm genes (ermA, ermB, ermC). | Presence of erm genes suggests target site modification is the likely cause of high-level resistance. |
| Multiple resistance mechanisms | Test for the presence of both erm and efflux pump genes (mef, msr). | The presence of multiple resistance genes can lead to an additive or synergistic increase in resistance levels.[7] |
| Ribosomal mutations | Sequence ribosomal protein genes (e.g., L4 and L22) and 23S rRNA genes.[5][15][16] | Identification of mutations known to confer erythromycin resistance. |
Problem 2: My experiment to reverse erythromycin resistance with an efflux pump inhibitor (EPI) is not working.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Resistance is not mediated by an efflux pump | Confirm the resistance mechanism using PCR for efflux pump genes and phenotypic tests like the D-test. | If efflux pump genes are absent, or if the phenotype is indicative of target site modification, an EPI will not be effective. |
| The specific efflux pump is not inhibited by the chosen EPI | Test a panel of different EPIs with varying mechanisms of action. | Different pumps may have different inhibitor specificities. A broader range of EPIs may identify one that is effective. |
| Suboptimal EPI concentration | Perform a dose-response experiment by titrating the concentration of the EPI in combination with a fixed concentration of erythromycin. | This will help determine the optimal, non-toxic concentration of the EPI required for synergy. |
| EPI is not stable under experimental conditions | Verify the stability of the EPI in your specific culture medium and conditions (pH, temperature). | Degradation of the EPI will lead to a loss of activity. |
Data Presentation
Table 1: Effect of Potential Inhibitors on Erythromycin Minimum Inhibitory Concentration (MIC) against S. aureus Isolates.
This table summarizes the fold decrease in erythromycin MIC in the presence of various potential inhibitors against different MLSB phenotypes of S. aureus.
| Inhibitor | D phenotype (Isolate 10, 14, 27) Fold Decrease in MIC | D+ phenotype (Isolate 13, 28) Fold Decrease in MIC |
| Quinine | 4-8 | 4-8 |
| Fosfomycin | 2-4 | 2-4 |
| Doxorubicin | 8-32 | 8-16 |
| Neomycin | 8 | 8 |
Data adapted from a study on potential inhibitors of erythromycin resistance. The D and D+ phenotypes represent different expressions of inducible clindamycin resistance.[1]
Table 2: Erythromycin MICs for Oral Bacteria with Different Resistance Genes.
This table shows the range of erythromycin MICs observed in oral bacteria carrying either methylase (erm) or efflux (mef) genes.
| Resistance Gene | Number of Isolates | Erythromycin MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |
| Methylase (erm) | 27 | >2 - 128 | 64 | 128 |
| Efflux (mef) | 55 | 1 - >128 | 4 | 16 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively.[17]
Experimental Protocols
1. Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of erythromycin.
-
Materials:
-
Erythromycin powder
-
Appropriate solvent for erythromycin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
-
Procedure:
-
Prepare a stock solution of erythromycin.
-
Perform serial two-fold dilutions of the erythromycin stock solution in CAMHB directly in the 96-well plate.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted erythromycin.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[18]
-
2. Double-Disk Diffusion Test (D-Test) for Inducible Clindamycin Resistance
This protocol is used to detect inducible MLSB resistance.
-
Materials:
-
Mueller-Hinton agar (B569324) plate
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Erythromycin (15 µg) disk
-
Clindamycin (2 µg) disk
-
-
Procedure:
-
Inoculate the Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn of growth.
-
Place the erythromycin and clindamycin disks on the agar surface at a distance of 15-26 mm (edge to edge) from each other.[1][11]
-
Incubate the plate at 35°C for 16-24 hours.
-
Interpretation:
-
Positive D-test: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk indicates inducible resistance.[2][9][11]
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates susceptibility to clindamycin and suggests an alternative resistance mechanism, such as an efflux pump.[2]
-
-
Mandatory Visualizations
Caption: Overview of the main mechanisms of erythromycin resistance in bacteria.
Caption: Experimental workflow for the Double-Disk Diffusion (D-Test).
References
- 1. mdpi.com [mdpi.com]
- 2. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Macrolide resistance due to erm(55) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of two different mechanisms to erythromycin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Testing for Induction of Clindamycin Resistance in Erythromycin-Resistant Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of efflux pump inhibitors on erythromycin, ciprofloxacin, and tetracycline resistance in Campylobacter spp. isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Erythromycin resistance due to a mutation in a ribosomal RNA operon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic Basis of Erythromycin Resistance in Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Eromycin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to Eromycin solubility in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound, a macrolide antibiotic, is widely used in research to study bacterial protein synthesis and for its anti-inflammatory properties.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[3] This poor water solubility can lead to precipitation when preparing stock solutions or adding it to aqueous cell culture media, resulting in inaccurate concentrations and unreliable experimental outcomes.[4][5]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is sparingly soluble in water but freely soluble in organic solvents.[6][7] Commonly used solvents for preparing stock solutions include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[8][9]
Q3: What is the recommended method for preparing an this compound stock solution?
A3: To minimize precipitation, it is recommended to first dissolve this compound in an organic solvent like absolute ethanol or DMSO to create a concentrated stock solution.[8][10] This stock solution can then be further diluted with the aqueous buffer or cell culture medium of choice.[8]
Q4: My this compound precipitated after adding it to my cell culture medium. What went wrong?
A4: Precipitation of this compound in aqueous solutions is a common issue and can be caused by several factors:
-
Poor Aqueous Solubility: this compound is inherently not very soluble in water.[4]
-
Improper Stock Solution Preparation: Using a solvent in which this compound is not fully dissolved or creating an overly concentrated stock solution can lead to precipitation upon dilution.[4]
-
Incorrect Dilution Technique: Adding the stock solution too quickly without proper mixing can cause localized high concentrations, leading to precipitation.[4]
-
Temperature and pH: The solubility and stability of this compound are influenced by the temperature and pH of the medium.[4][11] this compound is unstable in acidic solutions (pH less than 5.5) and more stable at a pH of 6-8.[12][13]
-
Media Composition: High concentrations of salts and other components in cell culture media can decrease the solubility of this compound.[4]
Q5: Can I use the media if a small amount of precipitate is visible?
A5: It is generally not recommended to use media with any visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is lower than intended, which will lead to inaccurate and unreliable experimental results.[4] The precipitate itself could also have unknown cytotoxic effects on the cells.[4] It is best to discard the media and prepare a fresh batch.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions prepared in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year.[4][14] Aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve. | Inappropriate solvent. | Use an appropriate organic solvent such as absolute ethanol or DMSO.[8][10] |
| Insufficient mixing. | Gently vortex or swirl the tube until the powder is completely dissolved.[4] Sonication can also be used to aid dissolution.[15] | |
| Precipitate forms immediately upon adding the stock solution to the media. | Stock solution is too concentrated. | Prepare an intermediate dilution of the stock solution in the same solvent before adding it to the media.[4] |
| Rapid addition of stock solution. | Add the stock solution dropwise to the media while gently swirling or stirring to allow for gradual dispersion.[4] | |
| Inadequate mixing. | Ensure thorough mixing after adding the stock solution to the media. | |
| Precipitate forms over time in the supplemented media. | Poor stability of this compound in the media. | Prepare freshly supplemented media for each experiment. Avoid storing supplemented media for extended periods.[4] |
| pH of the medium is not optimal. | Ensure the pH of your cell culture medium is stable and within the optimal range of 6-8 for this compound stability.[12] | |
| Interaction with media components. | Consider using a different basal medium formulation or a serum-free medium to see if the issue persists.[4] | |
| Inconsistent experimental results. | Inaccurate concentration of soluble this compound due to precipitation. | Follow the recommended protocols for preparing and using this compound solutions to avoid precipitation.[4] |
| Degradation of this compound. | Ensure proper storage of stock solutions and prepare fresh dilutions for each experiment. This compound is unstable in acidic conditions.[11][13] |
Quantitative Data
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [8] |
| 50 mg/mL | [16] | |
| 100 mg/mL | [17] | |
| 136 mg/mL | [15] | |
| 1 g in 100 mL | [18] | |
| DMSO | ~15 mg/mL | [8] |
| 100 mg/mL | [17] | |
| 147 mg/mL | [17] | |
| 250 mg/mL | [15] | |
| Dimethyl formamide (B127407) (DMF) | ~15 mg/mL | [8] |
| Water | Sparingly soluble | [8] |
| 2 mg/mL | [7][16] | |
| 3 mg/mL | [15] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| 2 M HCl | 50 mg/mL | [16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
Materials:
-
This compound powder
-
Absolute ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 100 mg of this compound powder and transfer it to a sterile 15 mL conical tube.[4]
-
Add 10 mL of absolute ethanol or DMSO to the tube.[4]
-
Gently vortex or swirl the tube until the powder is completely dissolved.[4]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.[4]
-
Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.[4]
-
Label the aliquots with the compound name, concentration (10 mg/mL), solvent, and date of preparation.
Protocol 2: Adding this compound Stock Solution to Cell Culture Medium
Materials:
-
This compound stock solution (10 mg/mL)
-
Pre-warmed cell culture medium
-
Sterile serological pipettes and pipette aid
Procedure:
-
Warm the required volume of cell culture medium to 37°C in a water bath.[4]
-
In a sterile environment, transfer the desired volume of pre-warmed medium to a sterile container.
-
Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.[4]
-
To achieve the desired final concentration, add the appropriate volume of the stock solution to the pre-warmed medium. It is crucial to add the stock solution dropwise while gently swirling the medium to ensure gradual and thorough mixing.[4]
-
Once the stock solution is added, continue to mix the medium gently for a few more seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation. If the medium is clear, it is ready for use.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the transcriptional activation of NF-κB.[1][19]
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. carlroth.com [carlroth.com]
- 10. Stock Solution [mmbio.byu.edu]
- 11. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Erythromycin Stock Solution [novoprolabs.com]
- 15. Erythromycin | Antibiotic | Antibacterial | ribosome | TargetMol [targetmol.com]
- 16. powder, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 17. selleckchem.com [selleckchem.com]
- 18. himedialabs.com [himedialabs.com]
- 19. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Eromycin assay variability and how to reduce it
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Eromycin assays.
I. Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving common issues encountered during this compound assays.
A. Microbiological Assay (Agar Diffusion) Troubleshooting
Issue: Inconsistent or incorrect zone of inhibition diameters.
A common problem in microbiological assays is variability in the size of the zones of inhibition, which can lead to inaccurate potency determination. The following guide will help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent zone diameters.
Question: What should I do if I observe no zones of inhibition?
Answer:
-
Confirm Antibiotic Activity: Ensure that the this compound standard and sample have been stored correctly and have not expired. Improper storage can lead to degradation of the antibiotic.
-
Check Test Organism Susceptibility: Verify that the correct test organism is being used and that it is susceptible to this compound.
-
Review Inoculum Preparation: An overly dense inoculum can prevent the formation of inhibition zones. Ensure the inoculum density matches the recommended McFarland standard.
-
Verify Media and pH: Check that the correct agar medium was used and that its pH is within the optimal range for this compound activity.[1]
-
Confirm Incubation Conditions: Ensure that the plates were incubated at the correct temperature and for the appropriate duration.
Question: Why are my zone edges blurry or irregular?
Answer:
-
Check for Contamination: Contamination with other microorganisms can interfere with the growth of the test organism and lead to irregular zone edges.
-
Ensure Proper Agar Solidification: Allow the agar to solidify completely before applying the antibiotic discs or cylinders.
-
Standardize Inoculum Spreading: Ensure that the inoculum is spread evenly over the entire surface of the agar.
-
Check for Moisture on Agar Surface: Excess moisture on the agar surface can cause the antibiotic to spread unevenly. Ensure plates are adequately dried before use.[2]
B. HPLC Assay Troubleshooting
Issue: Inconsistent peak areas or retention times.
Variability in peak areas and retention times in HPLC analysis of this compound can lead to inaccurate quantification. This guide provides a systematic approach to troubleshooting these issues.
Caption: Troubleshooting workflow for inconsistent HPLC results.
Question: Why am I seeing peak tailing in my chromatogram?
Answer:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Assess Column Health: A degraded or contaminated guard or analytical column can cause peak tailing. Try replacing the guard column or cleaning/replacing the analytical column.[3]
-
Evaluate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is appropriate for the column and analyte.
-
Look for Secondary Interactions: Residual silanol (B1196071) groups on the column can interact with basic compounds like this compound, causing tailing. Consider using a column with better end-capping or adding a competing base to the mobile phase.
Question: What causes a drifting baseline?
Answer:
-
Check for Column Bleed: This can occur with new columns or when operating at high temperatures. Condition the column according to the manufacturer's instructions.
-
Ensure Proper Column Equilibration: Insufficient equilibration time with the mobile phase can cause the baseline to drift.[4]
-
Verify Mobile Phase Quality: Contaminated or improperly mixed mobile phase can lead to a drifting baseline. Prepare fresh mobile phase and ensure all components are fully dissolved and mixed.[4]
-
Inspect for Leaks: A leak in the system can cause pressure fluctuations that manifest as a drifting baseline.[4]
-
Check Detector Lamp: An aging or unstable detector lamp can also be a source of baseline drift.[4]
II. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound assays?
A1: For microbiological assays , key sources of variability include the preparation and handling of the microbial culture (inoculum density), the composition and physical characteristics of the agar medium (pH, depth), incubation conditions (temperature, time), and the preparation and application of standard and sample solutions.[5] For HPLC assays , variability often stems from the mobile phase composition and preparation, instrument performance (pump, injector, detector), column condition, and sample preparation.[3][6]
Q2: How can I minimize variability in my this compound assays?
A2: To minimize variability, it is crucial to:
-
Standardize Procedures: Follow validated Standard Operating Procedures (SOPs) for all aspects of the assay.
-
Use Calibrated Equipment: Regularly calibrate and maintain all equipment, including pipettes, balances, incubators, and the HPLC system.
-
Properly Handle Standards: Store this compound reference standards under the recommended conditions (typically -20°C or below, protected from light and moisture) and handle them carefully to avoid degradation.
-
Control Environmental Factors: Maintain consistent temperature and humidity in the laboratory.
-
Automate where Possible: Use automated systems for tasks like sample application or zone reading to reduce human error.
Q3: What is the optimal pH for this compound stability in solution?
A3: this compound is unstable in acidic conditions.[7] For assays, it is generally recommended to use a buffered solution with a pH of at least 5.5, and ideally around pH 7.0 or higher, to ensure its stability.[7] For HPLC methods, running at a higher pH (e.g., pH 9) can improve chromatography.[8]
Q4: How should this compound reference standards be stored?
A4: this compound reference standards should be stored in a sealed container in the dark at -20°C or below to ensure stability. They are also hygroscopic, so care should be taken to avoid moisture uptake during weighing.
III. Data Presentation
The following tables summarize quantitative data on factors affecting this compound assay variability.
Table 1: Effect of Inoculum Density on Zone of Inhibition Diameter
| Inoculum Density (McFarland Standard) | Average Zone Diameter (mm) |
| 0.25 | 28 |
| 0.5 (Recommended) | 25 |
| 1.0 | 22 |
| 2.0 | 19 |
Note: Data is illustrative and based on the general principle that higher inoculum density leads to smaller zones of inhibition.[9]
Table 2: Stability of this compound in Solution at Different Temperatures and pH
| Temperature | pH | Concentration after 24 hours (% of initial) |
| 4°C | 7.0 | 98% |
| 25°C | 7.0 | 95% |
| 25°C | 5.0 | 70% |
| 40°C | 7.0 | 85% |
Note: Data is illustrative, highlighting the instability of this compound at lower pH and higher temperatures.[10][11]
IV. Experimental Protocols
A. Detailed Methodology for this compound Microbiological Assay (Cylinder-Plate Method)
This protocol outlines the cylinder-plate method for determining the potency of this compound.
Caption: Workflow for the this compound microbiological assay.
1. Media and Reagent Preparation:
-
Prepare Antibiotic Assay Medium No. 11 according to the manufacturer's instructions.[1][12] Sterilize and cool to 48-50°C.
-
Prepare a phosphate (B84403) buffer solution (e.g., 0.05 M, pH 8.0).[13]
2. Inoculum Preparation:
-
Prepare a suspension of a suitable test organism (e.g., Bacillus pumilus) in sterile saline to match a 0.5 McFarland standard.[12]
3. Plate Preparation:
-
Add a standardized amount of the inoculum to the molten agar, mix gently, and pour into sterile petri dishes to a uniform depth.
-
Allow the agar to solidify completely.
4. Standard and Sample Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve in a small amount of methanol (B129727) before diluting with the phosphate buffer to a known stock concentration.[12][13]
-
Prepare a series of working standard solutions by diluting the stock solution with the buffer.
-
Prepare the sample solution in a similar manner to achieve an expected concentration within the range of the standard curve.[12][13]
5. Assay Procedure:
-
Place sterile cylinders onto the surface of the seeded agar plates.
-
Carefully pipette a fixed volume of each standard and sample solution into the cylinders.
-
Allow the solutions to diffuse into the agar for a set period at room temperature.
6. Incubation:
7. Data Analysis:
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the zone diameters.
-
Determine the concentration of the sample solution from the standard curve and calculate the potency.
B. Detailed Methodology for this compound HPLC Assay
This protocol provides a general method for the HPLC analysis of this compound.
Caption: Workflow for the this compound HPLC assay.
1. Reagent and Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of acetonitrile (B52724), methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), adjusted to a specific pH (e.g., 7.0).[14]
-
Filter and degas the mobile phase before use.
2. Standard and Sample Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution.[14]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Prepare the sample solution by dissolving the formulation in a suitable solvent, followed by vortexing, sonication, and centrifugation to remove excipients. Filter the supernatant through a 0.45 µm syringe filter before injection.[14]
3. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.5 mL/min.[14]
-
Injection Volume: 50 µL.[14]
-
Column Temperature: 70°C.[14]
-
Detector: UV at 200 nm.[14]
4. System Suitability:
-
Before sample analysis, perform system suitability tests by making replicate injections of a standard solution to ensure the system is performing adequately. Check parameters such as peak area repeatability (RSD ≤ 2%), theoretical plates, and tailing factor.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound.
6. Calculation:
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
References
- 1. exodocientifica.com.br [exodocientifica.com.br]
- 2. apec.org [apec.org]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. globalrph.com [globalrph.com]
- 8. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omeka.ibu.edu.ba [omeka.ibu.edu.ba]
- 10. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmadekho.com [pharmadekho.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Erythromycin Cytotoxicity in Mammalian Cells
Disclaimer: The following content is for informational purposes only and does not constitute medical or professional advice. "Eromycin" is not a recognized pharmaceutical agent. This guide is based on the assumption that the user intended to inquire about Erythromycin (B1671065) .
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxic effects of Erythromycin in mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Erythromycin-induced cytotoxicity in mammalian cells?
A1: The primary mechanism of Erythromycin's antimicrobial action is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] While mammalian cells have different ribosomes (80S), high concentrations or specific cell sensitivities can lead to off-target effects. The main cytotoxic mechanisms in mammalian cells are believed to be:
-
Mitochondrial Dysfunction: Erythromycin can impair mitochondrial function by inhibiting mitochondrial protein synthesis, increasing the production of reactive oxygen species (ROS), and inducing mitochondrial membrane permeabilization, which can lead to the release of cytochrome c and trigger apoptosis.[2][3][4]
-
Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[2][5][6]
-
Hepatotoxicity: Erythromycin is primarily metabolized in the liver and has been associated with drug-induced liver injury (DILI), often presenting as cholestatic hepatitis.[7][8][9][10] This can involve disruption of hepatocyte membranes and interference with bile flow.[8][11]
-
Apoptosis Induction: By causing mitochondrial damage and oxidative stress, Erythromycin can activate intrinsic apoptotic pathways, leading to programmed cell death. This is often mediated by the activation of caspases.[2][4]
Q2: My cells show increased signs of death after Erythromycin treatment. How can I confirm it's due to apoptosis?
A2: To confirm apoptosis, you can perform a Caspase-3/7 activity assay. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. A significant increase in their activity post-treatment is a strong indicator of apoptosis. The Caspase-Glo® 3/7 Assay is a common method that measures the cleavage of a proluminescent substrate, generating a light signal proportional to caspase activity.[12]
Q3: I suspect mitochondrial damage is the root cause of the cytotoxicity. How can I test this?
A3: You can assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is an early indicator of apoptosis and mitochondrial dysfunction.[13] Assays using fluorescent dyes like JC-10 or TMRE are common.[14][15]
-
JC-10/JC-1: In healthy cells with high ΔΨm, JC-10 forms aggregates that emit red/orange fluorescence. In apoptotic cells with low ΔΨm, the dye remains as monomers in the cytoplasm and emits green fluorescence.[13][14][16] The ratio of red to green fluorescence indicates the state of mitochondrial polarization.
-
TMRE: This dye accumulates in active mitochondria. A decrease in TMRE fluorescence intensity indicates depolarization of the mitochondrial membrane.[15][17]
Q4: Are there ways to protect my cells from Erythromycin-induced oxidative stress?
A4: Yes, co-treatment with antioxidants may mitigate oxidative stress-induced cytotoxicity. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, and other antioxidants like Vitamin E have been shown to protect cells from drug-induced oxidative damage.[18][19] It is crucial to run dose-response experiments to determine the optimal, non-toxic concentration of the chosen antioxidant for your specific cell line.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action / Solution |
| Unexpectedly high cell death at low Erythromycin concentrations. | 1. Cell line is highly sensitive. 2. Incorrect drug concentration calculation. 3. Contamination of cell culture. | 1. Perform a dose-response curve (e.g., using an MTT or LDH assay) to determine the IC50 for your specific cell line.[20] 2. Double-check all calculations and ensure proper dissolution of the Erythromycin powder. 3. Check for signs of bacterial or fungal contamination. |
| High variability in cell viability results between replicates. | 1. Uneven cell seeding. 2. Inconsistent drug treatment timing or concentration. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Use precise pipetting techniques and treat all wells consistently. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Caspase assay shows no increase in apoptosis, but cells are clearly dying. | 1. Cell death is occurring via necrosis, not apoptosis. 2. Caspase activation peak was missed (too early or too late). 3. Assay reagents are compromised. | 1. Perform a cytotoxicity assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[21][22] Necrotic cells release LDH into the culture medium. 2. Conduct a time-course experiment to measure caspase activity at multiple time points post-treatment. 3. Use a positive control (e.g., staurosporine) to ensure the assay is working correctly. |
| Antioxidant co-treatment is not reducing cytotoxicity. | 1. The primary mechanism of toxicity is not oxidative stress. 2. Antioxidant concentration is too low or too high (causing its own toxicity). 3. Timing of antioxidant addition is not optimal. | 1. Investigate other mechanisms, such as direct mitochondrial toxicity or inhibition of critical cellular processes.[3][23] 2. Perform a dose-response curve for the antioxidant alone and in combination with Erythromycin. 3. Try pre-incubating cells with the antioxidant for several hours before adding Erythromycin. |
Data Summary
Erythromycin Cytotoxicity Data
Note: Specific IC50 values are highly dependent on the cell line, exposure time, and assay method. The data below is illustrative and should be determined empirically for your experimental system.
| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |
| Erythromycin | S. aureus | Growth Inhibition | - | 0.36 µg/mL | [24] |
| Erythromycin | Human Chang Liver Cells | MTT Assay | - | Least toxic of macrolides tested | [25] |
| Erythromycin | Human Colonic Epithelial Cells | TER Measurement | 48 h | >0.3 µg/mL compromises barrier | [26] |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability.[20]
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Erythromycin (and/or protective agents). Include untreated and vehicle-only controls. Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases 3 and 7.[12][27][28]
Principle: Active caspase-3/7 in apoptotic cells cleaves a specific substrate (e.g., containing the DEVD sequence), releasing a product that can be detected via luminescence, fluorescence, or colorimetry.[12][27]
Procedure (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding & Treatment: Seed and treat cells in a white-walled 96-well plate as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Compare the luminescent signal of treated samples to untreated controls.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-10 Method)
This protocol assesses mitochondrial health by measuring membrane potential.[14]
Principle: The ratiometric dye JC-10 differentially accumulates in mitochondria based on their membrane potential, fluorescing red in healthy, polarized mitochondria and green in the cytoplasm of cells with depolarized mitochondria.[14]
Procedure (for Fluorescence Microscopy):
-
Cell Seeding & Treatment: Seed cells on glass coverslips or in imaging-compatible plates and treat as required.
-
Staining: Remove the culture medium and add the JC-10 loading solution to each well.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with an appropriate assay buffer.
-
Imaging: Observe the cells under a fluorescence microscope.
-
Analysis: Healthy cells will show intense red fluorescence within the mitochondria. Apoptotic or stressed cells will exhibit a decrease in red fluorescence and an increase in green fluorescence throughout the cell. The red/green fluorescence intensity ratio can be quantified.
Visualizations
Signaling Pathways & Workflows
Caption: Proposed pathway of Erythromycin-induced apoptosis in mammalian cells.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. Toxicity of macrolide antibiotics on isolated heart mitochondria: a justification for their cardiotoxic adverse effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acute and chronic effects of erythromycin exposure on oxidative stress and genotoxicity parameters of Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Erythromycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Measurement of mitochondrial membrane potential (ΔΨm) (MMP) [bio-protocol.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of Acute and Chronic Exposure to Residual Level Erythromycin on Human Intestinal Epithelium Cell Permeability and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Erythromycin Incubation Time for Antibacterial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing erythromycin (B1671065) incubation time for antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for erythromycin susceptibility testing?
For many standard antibacterial susceptibility tests, such as broth microdilution and disk diffusion, the typical incubation period is 16-20 hours.[1][2] Some protocols may extend this to 18-24 hours.[3][4] It is crucial to adhere to the specific guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Q2: Why is the incubation time for erythromycin assays critical?
Erythromycin is a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing the bacteria.[5][6][7][8] The incubation time must be sufficient to allow for bacterial growth in the control groups (those without the antibiotic) but not so long that the antibiotic degrades or resistant subpopulations overgrow. Prolonged incubation can lead to a loss of antimicrobial activity, potentially resulting in falsely elevated Minimum Inhibitory Concentration (MIC) values.[9]
Q3: What should I do if I see no bacterial growth in my control wells/plates after the standard incubation time?
This issue typically points to a problem with the inoculum or the growth medium, rather than the incubation time itself.
-
Check the Inoculum: Ensure the bacterial suspension was prepared to the correct turbidity (e.g., 0.5 McFarland standard) and that the bacteria were viable.
-
Verify Media Preparation: Confirm that the correct medium was used (e.g., Cation-adjusted Mueller-Hinton Broth) and that it was prepared and stored correctly.[1] For fastidious organisms, ensure that necessary supplements, like lysed horse blood, were added.[1]
-
Incubation Conditions: Verify the incubator temperature (typically 35 ± 2°C) and atmosphere (e.g., ambient air or 5% CO₂ for certain organisms).[1]
Q4: My results show bacterial growth at much higher erythromycin concentrations than expected. What could be the cause?
Several factors related to incubation and experimental setup can lead to apparent resistance:
-
Extended Incubation: Incubating plates for longer than the recommended period can lead to antibiotic degradation and falsely high MICs.[9] One study noted that for Ureaplasma urealyticum, the apparent MIC increased 4- to 16-fold between days 1 and 5 of incubation.[10]
-
High Inoculum Density: An overly concentrated bacterial inoculum can overwhelm the antibiotic, leading to breakthrough growth at higher concentrations.[9][10]
-
pH of the Medium: The activity of erythromycin is pH-sensitive. A more acidic medium (lower pH) can decrease its effectiveness, resulting in higher MIC values.[10]
-
Bacterial Resistance: The bacteria may possess resistance mechanisms, such as efflux pumps or ribosomal modification, which can be confirmed with further testing.[11][12]
Q5: Can I shorten the incubation time for my erythromycin assay?
While standard protocols recommend 16-24 hours, some research suggests that shorter incubation times (e.g., 6 hours) for disk diffusion tests can produce results comparable to a 24-hour incubation period.[13] However, any deviation from standard protocols should be thoroughly validated to ensure the results are accurate and reproducible for the specific bacterial species being tested.
Data Presentation
Table 1: Quality Control Ranges for Erythromycin MIC Testing
To ensure the accuracy of your results, it is essential to test quality control (QC) strains with each batch of susceptibility tests. The resulting MIC values should fall within the acceptable ranges established by CLSI and EUCAST.
| Quality Control Strain | ATCC Number | CLSI M100-ED33 MIC Range (µg/mL) | EUCAST QC Tables v13.0 MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.12 | 0.03 - 0.12 |
Source:[1]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the principles outlined by the CLSI for determining the Minimum Inhibitory Concentration (MIC) of erythromycin.
-
Preparation of Erythromycin Stock Solution:
-
Accurately weigh an appropriate amount of erythromycin powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol) to create a high-concentration stock solution.[1]
-
Further dilute the stock solution in Cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration required for the assay.
-
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the erythromycin working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to achieve the desired concentration range. Discard 100 µL from the last dilution column.
-
Designate wells for a positive control (broth with bacteria, no antibiotic) and a negative/sterility control (broth only).[1]
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[2]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of erythromycin that completely inhibits visible growth.[1]
-
Visualizations
Erythromycin's Mechanism of Action
Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which stalls the process of creating new proteins that are essential for bacterial growth and replication.[6][7][8][11] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. liofilchem.net [liofilchem.net]
- 3. pharmadekho.com [pharmadekho.com]
- 4. researchgate.net [researchgate.net]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 7. Erythromycin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Erythromycin Stearate? [synapse.patsnap.com]
- 9. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH, inoculum size, and incubation time on the susceptibility of Ureaplasma urealyticum to erythromycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Technical Support Center: Eromycin Interference with Fluorescence-Based Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Eromycin in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A: Yes, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest as either artificially high or low fluorescence signals, leading to inaccurate data interpretation. The primary mechanisms of interference are autofluorescence and fluorescence quenching.
Q2: What is autofluorescence and how does this compound cause it?
A: Autofluorescence is the natural emission of light by a compound when it is excited by a certain wavelength of light. While this compound itself exhibits weak intrinsic fluorescence, this can be significantly enhanced under specific experimental conditions, such as acidic pH or upon exposure to UV light. If the excitation and emission spectra of this compound overlap with those of the fluorophores in your assay, it can lead to falsely elevated signals.
Q3: What is fluorescence quenching and how can this compound cause it?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This compound can act as a quencher if its absorbance spectrum overlaps with the excitation or emission spectrum of the fluorophore in your assay. In this scenario, this compound absorbs the energy from the excitation light or the emitted fluorescence, leading to a diminished signal and potentially false-negative results.
Q4: Which fluorescence-based assays are most likely to be affected by this compound interference?
A: Any fluorescence-based assay could potentially be affected, depending on the specific fluorophores and experimental conditions used. Assays that utilize blue or green fluorophores may be more susceptible to interference due to the spectral properties of this compound. Examples of potentially affected assays include:
-
Quantitative PCR (qPCR): Assays using dyes like SYBR Green or FAM.
-
Immunoassays (e.g., ELISA): Assays employing fluorescently labeled secondary antibodies.
-
Cell-Based Assays: Assays for cell viability (e.g., AlamarBlue, CellTiter-Blue), proliferation, or cytotoxicity that rely on fluorescent readouts.
-
Fluorescence Microscopy: Imaging studies using various fluorescent probes.
Q5: How can I determine if this compound is interfering with my assay?
A: The first step is to run proper controls. This includes a "compound-only" control (containing this compound but no fluorescent probe) to check for autofluorescence and a "fluorophore + compound" control to assess quenching. Detailed protocols for these checks are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Unexpectedly High Background Fluorescence
-
Possible Cause: Autofluorescence from this compound.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing this compound at the same concentration used in your experiment, but without the fluorescent reporter. Measure the fluorescence using the same instrument settings as your assay. A high signal in this control indicates autofluorescence.
-
Shift to Red-Shifted Fluorophores: If possible, switch to fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum), as these are less likely to overlap with the fluorescence spectrum of this compound.
-
Use a "Pre-read" Step: If your instrument allows, take a fluorescence reading of your plate before adding the fluorescent reagent. This background reading can then be subtracted from the final measurement.
-
Issue 2: Lower Than Expected Fluorescence Signal
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Perform a Quenching Assay: Prepare three sets of samples: a) your fluorescent probe alone, b) your fluorescent probe with this compound, and c) a blank (buffer only). If the signal in sample (b) is significantly lower than in sample (a), quenching is likely occurring.
-
Decrease the Concentration of this compound: If experimentally feasible, reducing the concentration of this compound may mitigate the quenching effect.
-
Choose a Different Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of this compound.
-
Issue 3: Inconsistent or Variable Results
-
Possible Cause: A combination of autofluorescence, quenching, or other experimental variability.
-
Troubleshooting Steps:
-
Review All Controls: Carefully examine the data from all your control wells (blanks, compound-only, positive and negative controls) to pinpoint the source of the variability.
-
Optimize Reagent Concentrations: Titrate the concentrations of your fluorescent probes and this compound to find a window where interference is minimized.
-
Ensure Proper Mixing and Incubation: Inconsistent mixing or incubation times can exacerbate interference effects.
-
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Conditions |
| UV Absorbance Maximum | ~285 | Methanol and dibasic phosphate (B84403) buffer (pH 8.0)[1] |
| UV Absorbance Maximum | ~205-214 | Methanol[2][3] |
| Fluorescence Excitation Maximum | ~412 | With sulfuric acid and UV irradiation[4][5] |
| Fluorescence Emission Maximum | ~450 and ~505 | With sulfuric acid[4][5] |
| Fluorescence Emission Maximum | ~465 | With sulfuric acid and UV irradiation[4][5] |
Table 2: Potential for Spectral Overlap with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Interference by this compound |
| DAPI | ~358 | ~461 | Moderate (potential for quenching and some autofluorescence overlap) |
| FITC / SYBR Green | ~495 | ~520 | Low to Moderate (potential for quenching) |
| Rhodamine B | ~555 | ~580 | Low |
| Texas Red | ~589 | ~615 | Very Low |
| Cy5 | ~650 | ~670 | Very Low |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
-
Preparation:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.
-
Prepare a "blank" sample containing only the assay buffer.
-
-
Measurement:
-
Dispense the this compound solution and the blank into separate wells of your assay plate.
-
Read the fluorescence using the same excitation and emission wavelengths and instrument settings (e.g., gain, exposure time) as your main experiment.
-
-
Analysis:
-
Subtract the average fluorescence of the blank from the average fluorescence of the this compound-containing wells.
-
A significant positive value indicates that this compound is autofluorescent under your assay conditions.
-
Protocol 2: Assessing this compound-Induced Quenching
-
Preparation:
-
Prepare three sets of samples in your assay buffer:
-
Set A (Fluorophore only): Your fluorescent probe at the assay concentration.
-
Set B (Fluorophore + this compound): Your fluorescent probe and this compound at their respective assay concentrations.
-
Set C (Blank): Assay buffer only.
-
-
-
Measurement:
-
Dispense the samples into your assay plate.
-
Incubate under the same conditions as your main experiment.
-
Measure the fluorescence of all wells.
-
-
Analysis:
-
Subtract the average fluorescence of the blank (Set C) from the readings of Set A and Set B.
-
If the corrected fluorescence of Set B is significantly lower than that of Set A, this compound is likely quenching your fluorophore.
-
Mandatory Visualizations
References
Best practices for storing and handling Eromycin powder
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling Eromycin powder. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a dry place, protected from light. For long-term storage, a temperature of -20°C is recommended to ensure stability. For shorter periods, storage at room temperature (20°C to 25°C or 68°F to 77°F) is also acceptable.[1]
Q2: How should I handle this compound powder safely in a laboratory setting?
A2: When handling this compound powder, it is important to use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or under a fume hood to avoid inhalation of the powder. In case of contact with skin or eyes, rinse thoroughly with water.
Q3: What is the best solvent for reconstituting this compound powder?
A3: this compound powder has low solubility in water (approximately 2 mg/mL). For research applications, especially in cell culture, it is recommended to first dissolve the powder in an organic solvent such as ethanol (B145695), DMSO, or methanol (B129727) to create a concentrated stock solution. This stock solution can then be further diluted in your aqueous experimental medium.
Q4: My this compound solution appears cloudy or has a precipitate. What should I do?
A4: Cloudiness or precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the stock solution is added too quickly to an aqueous medium. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q5: How stable is this compound in a reconstituted solution?
A5: The stability of reconstituted this compound is highly dependent on the solvent, pH, and storage temperature. Acidic solutions of erythromycin (B1671065) are unstable and lose potency rapidly. A pH of at least 5.5 is desirable for the final diluted solution.[1] Stock solutions in ethanol or DMSO are generally more stable, especially when stored at -20°C. Aqueous solutions are less stable and it is often recommended to prepare them fresh for each experiment.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. |
| Room Temperature (20-25°C) | Short-term | Keep in a dry, dark place.[1] | |
| Reconstituted Stock Solution (in Ethanol/DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| 2-8°C | Up to 2 weeks | For short-term use. | |
| Reconstituted Aqueous Solution | 2-8°C | Up to 10 days | Prepare fresh when possible for optimal activity. |
Table 2: Solubility of this compound Powder
| Solvent | Solubility | Reference |
| Water | ~2 mg/mL | |
| Ethanol | ~50 mg/mL | |
| DMSO | ~15 mg/mL | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution for Cell Culture
Materials:
-
This compound powder
-
Absolute ethanol or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. For a 10 mg/mL stock solution, you will need 100 mg of this compound for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube.
-
Add 10 mL of absolute ethanol or DMSO to the tube.
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration (10 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for up to one year.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
Methodology:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[2]
-
-
Preparation of this compound Dilution Series:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add an appropriate volume of your this compound stock solution to the first well of each row to achieve the starting concentration for your serial dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Designate a well for a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound in which there is no visible growth.[2]
-
Troubleshooting Guides
Issue: this compound powder is clumping and difficult to weigh.
-
Cause: The powder is likely hygroscopic and has absorbed moisture from the air.
-
Solution:
-
Ensure the this compound container is tightly sealed when not in use.
-
Store the powder in a desiccator to minimize moisture exposure.
-
If clumping is minor, gently break up the clumps with a sterile spatula before weighing.
-
Issue: The reconstituted this compound solution is cloudy or forms a precipitate.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. It can be caused by using an inappropriate solvent, an overly concentrated stock solution, or improper dilution technique.
-
Solution:
-
Check your solvent: Ensure you are using a suitable organic solvent like ethanol or DMSO for your stock solution.
-
Prepare an intermediate dilution: Before adding to your final aqueous medium, create an intermediate dilution of your stock solution in the same solvent.
-
Slow, dropwise addition: Add the stock solution to the medium dropwise while gently swirling or stirring the medium. This allows for gradual dispersion and prevents localized high concentrations.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Ensure pH is stable: Check that the pH of your medium is within the optimal range, as pH can affect this compound's solubility and stability.
-
Visualizations
References
Technical Support Center: High-Throughput Screening Optimization for Erythromycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing high-throughput screening (HTS) assays for Erythromycin (B1671065) and other macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Erythromycin and how does it inform HTS assay design?
A1: Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1][2] It specifically binds to the 50S subunit of the bacterial ribosome, near the polypeptide exit tunnel.[1][3][4] This binding action interferes with the translocation step of protein synthesis, ultimately halting the elongation of the polypeptide chain.[1][2] This bacteriostatic action prevents bacterial growth and replication.[2]
This mechanism suggests three primary HTS approaches:
-
Whole-cell bacterial growth inhibition assays: Directly measure the bacteriostatic effect of compounds.
-
Protein synthesis inhibition assays: A more direct measure of the specific mechanism of action. These can be cell-based or cell-free.
-
Reporter gene assays: Engineered to produce a measurable signal (e.g., light) upon inhibition of protein synthesis.
Q2: What are the common causes of false positives in HTS assays for Erythromycin?
A2: False positives in HTS for antibiotics like Erythromycin can arise from several factors:
-
Compound autofluorescence or quenching: Compounds that emit light or absorb light at the same wavelength as the assay's detection method can mimic a positive or negative result.
-
Compound precipitation: Insoluble compounds can scatter light and interfere with optical density readings in bacterial growth assays.
-
Cytotoxicity in cell-based assays: Compounds that are generally toxic to cells will inhibit growth, but not through the specific mechanism of protein synthesis inhibition.
-
Inhibition of the reporter enzyme: In reporter gene assays, compounds can directly inhibit the reporter (e.g., luciferase) rather than the intended target.
Q3: How can I identify and mitigate false negatives in my HTS campaign?
A3: False negatives, or active compounds that are missed, can be minimized by:
-
Optimizing compound concentration: Screening at a single concentration may miss compounds with lower potency. A dose-response curve is more informative.
-
Ensuring compound solubility: Poorly soluble compounds may not reach their target at an effective concentration. Using appropriate solvents like DMSO is crucial, but its final concentration should be controlled (typically not exceeding 1-5%) to avoid affecting the assay.
-
Verifying compound stability: Compounds may degrade in the assay medium over the incubation period.
-
Controlling for high inoculum density: In bacterial growth assays, an excessively high number of bacteria can overwhelm the inhibitory effect of a compound.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Bacterial Growth Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of bacterial growth by positive control (Erythromycin) | Bacterial resistance | Confirm the bacterial strain's sensitivity to Erythromycin. Use a known susceptible strain for assay development.[5] |
| High inoculum density | Standardize the bacterial inoculum concentration (e.g., ~1 x 10^6 CFU/mL).[6] | |
| Inactive Erythromycin stock | Prepare a fresh stock solution of Erythromycin and verify its activity. | |
| High variability between replicate wells | Inconsistent dispensing of bacteria or compounds | Use calibrated multichannel pipettes or automated liquid handlers. Ensure thorough mixing of bacterial culture before dispensing. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. | |
| High background signal in negative control wells | Contamination of media or reagents | Use sterile techniques and fresh, sterile media and reagents. |
| Compound precipitation interfering with OD readings | Visually inspect plates for precipitation. Consider using a different solvent or a lower compound concentration. |
Guide 2: Troubleshooting Protein Synthesis Inhibition Assays (Cell-Free)
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal in the absence of inhibitor | Inactive cell-free extract or reagents | Use a fresh batch of cell-free extract and ensure all reagents are properly stored and handled. |
| Suboptimal reaction conditions | Optimize incubation time and temperature. Ensure the correct concentrations of amino acids, ATP, and GTP. | |
| False positives | Direct inhibition of the reporter enzyme (e.g., luciferase) | Perform a counter-screen to test for direct inhibition of the reporter enzyme.[7][8] |
| Compound interference with detection | Check for compound autofluorescence or quenching at the detection wavelength. | |
| High variability | Pipetting errors | Use automated liquid handlers for precise dispensing of small volumes. |
| Incomplete mixing | Ensure thorough mixing of all components in the reaction wells. |
Experimental Protocols
Protocol 1: High-Throughput Bacterial Growth Inhibition Assay
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against a susceptible bacterial strain.
Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of a susceptible bacterial strain (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Tryptic Soy Broth) and grow overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare serial dilutions of test compounds and Erythromycin (as a positive control) in a 384-well microplate. Include wells with DMSO as a negative control.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a plate reader.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol 2: Cell-Free Protein Synthesis Inhibition Assay
Objective: To identify compounds that inhibit bacterial protein synthesis in a cell-free system.
Methodology:
-
Reaction Master Mix Preparation: Prepare a master mix containing an E. coli S30 extract, a DNA template encoding a reporter protein (e.g., firefly luciferase), amino acids, and an energy source (ATP, GTP).
-
Compound Addition: Dispense the master mix into a 96-well or 384-well plate. Add test compounds at various concentrations. Include a known inhibitor like chloramphenicol (B1208) or erythromycin as a positive control and DMSO as a negative control.[9]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to each well.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of protein synthesis for each compound relative to the negative control.
Data Presentation
Table 1: Example HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z' Factor | > 0.5 | Indicates a robust and well-separated assay window between positive and negative controls. A Z' factor of 0.855 has been reported for a P. falciparum in vitro translation assay.[7][8] |
| Signal-to-Background Ratio | > 10 | A high ratio indicates a strong signal relative to the background noise, improving hit identification. |
| Hit Rate | 0.5% - 5% | A typical hit rate for a primary screen. A hit rate of 4.5% was observed in a screen of a pathogen box library against a P. falciparum in vitro translation assay.[7][8] |
Visualizations
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Eromycin Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Eromycin (Erythromycin) production in fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for industrial this compound production?
A1: The primary microorganism used for the industrial production of this compound is the bacterium Saccharopolyspora erythraea.[1]
Q2: What are the typical components of a fermentation medium for Saccharopolyspora erythraea?
A2: A typical fermentation medium for S. erythraea includes a carbon source (like glucose, starch, or dextrin), a nitrogen source (such as soybean flour or corn steep liquor), and various mineral salts. The exact composition can be optimized for specific strains and process conditions.
Q3: What are the optimal physical parameters for this compound fermentation?
A3: Optimal fermentation conditions for this compound production generally include a temperature of 33-34°C and a pH of 6.5-7.0.[2][3] Adequate aeration and agitation are also critical to maintain sufficient dissolved oxygen levels.
Q4: How can this compound be extracted and quantified from the fermentation broth?
A4: this compound can be extracted from the fermentation broth using solvent extraction. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low this compound Yield | Suboptimal Media Composition: Imbalance in carbon and nitrogen sources, or lack of essential nutrients. | Systematically evaluate different carbon and nitrogen sources and their concentrations. Ensure the presence of necessary minerals and trace elements.[4] |
| Incorrect pH: pH drift outside the optimal range (6.5-7.0) can inhibit enzyme activity.[2][3] | Implement a pH control strategy using buffers (e.g., calcium carbonate) or automated acid/base addition.[4] | |
| Inadequate Aeration: Insufficient dissolved oxygen can limit microbial growth and secondary metabolite production. | Optimize agitation speed and aeration rate to maintain adequate dissolved oxygen levels.[4] | |
| Precursor Limitation: Insufficient supply of propionyl-CoA and methylmalonyl-CoA, the building blocks for the this compound molecule. | Implement a precursor feeding strategy, such as the addition of propanol (B110389).[5] | |
| Strain Instability/Degeneration | Nutrient Imbalance: Improper balance of nutrients in the maintenance or fermentation medium. | Ensure the use of a well-balanced medium for both culture maintenance and fermentation. Start production cultures from a single, typical colony.[6] |
| Formation of Byproducts (this compound B and C) | Suboptimal Biotransformation: Inefficient conversion of intermediate compounds to the desired this compound A. | Genetically engineer the strain to enhance the activity of tailoring enzymes like EryK and EryG.[3] |
| Culture Lysis | Late-stage Nutrient Depletion: Exhaustion of critical nutrients in the final hours of fermentation. | Implement a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation process.[7] |
Experimental Protocols
Media Optimization Protocol (One-Variable-at-a-Time Approach)
This protocol outlines a method to systematically optimize the concentration of individual media components.
-
Establish a Baseline Medium: Start with a known, standard fermentation medium for S. erythraea.
-
Vary One Component at a Time: Create a series of flasks where the concentration of a single component (e.g., glucose) is varied while all other components are kept constant.
-
Inoculation and Fermentation: Inoculate each flask with a standardized inoculum of S. erythraea and incubate under optimal fermentation conditions.
-
Sampling and Analysis: At regular intervals, take samples from each flask to measure biomass and this compound concentration.
-
Determine Optimal Concentration: Identify the concentration of the tested component that results in the highest this compound yield.
-
Repeat for Other Components: Repeat steps 2-5 for each component of the medium.
Fed-Batch Fermentation Protocol for Precursor Feeding
This protocol describes a fed-batch strategy to enhance this compound production by feeding a precursor.
-
Initial Batch Culture: Begin with a batch fermentation using an optimized medium.
-
Monitor Growth: Monitor the growth of the culture through biomass measurements.
-
Initiate Feeding: Once the culture enters the late exponential or early stationary phase (the typical onset of secondary metabolite production), begin the continuous or intermittent feeding of a precursor solution (e.g., n-propanol).[5]
-
Control Feed Rate: The feed rate should be carefully controlled to avoid toxic effects of the precursor. On-line monitoring of parameters like oxygen uptake rate can be used to adjust the feed rate.[5]
-
Continue Fermentation: Continue the fermentation with precursor feeding for the desired duration.
-
Harvest and Analysis: Harvest the broth and analyze for this compound yield.
Strain Improvement by UV Mutagenesis Protocol
This protocol provides a general method for random mutagenesis of S. erythraea using UV irradiation to screen for higher-yielding strains.
-
Prepare Spore Suspension: Prepare a dense spore suspension of S. erythraea in sterile saline.
-
UV Exposure: Expose a thin layer of the spore suspension in a petri dish to a UV lamp (254 nm). The duration of exposure should be optimized to achieve a desired kill rate (e.g., 99%).[8][9]
-
Dark Incubation: Immediately after exposure, incubate the plates in the dark to prevent photoreactivation.
-
Plating and Screening: Plate serial dilutions of the irradiated spore suspension onto a suitable agar (B569324) medium.
-
Isolate and Test Mutants: Isolate individual colonies (mutants) and screen them for this compound production in small-scale fermentations.
-
Select High-Yielding Mutants: Select the mutant strains that exhibit significantly higher this compound yields compared to the parent strain for further optimization and scale-up.
Visualizations
Caption: Simplified biosynthetic pathway of this compound A.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key regulators of this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of fermentation conditions for erythromycin-producing strain [manu61.magtech.com.cn]
- 3. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Controlling the feed rate of propanol to optimize erythromycin fermentation by on-line capacitance and oxygen uptake rate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unido.org [unido.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. uludag.edu.tr [uludag.edu.tr]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Erythromycin Bioassays
Welcome to the technical support center for Erythromycin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Erythromycin microbiological bioassay?
The Erythromycin microbiological bioassay is based on the principle of comparing the antimicrobial activity of a test sample of Erythromycin against a reference standard. The most common method is the agar (B569324) diffusion assay, where the antibiotic diffuses from a disc or cylinder into an agar medium inoculated with a susceptible microorganism. This diffusion creates a circular zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic.[1]
Q2: Which microorganisms are recommended for Erythromycin bioassays?
Several microorganisms are susceptible to Erythromycin and are commonly used in bioassays. The choice of organism can depend on the specific pharmacopeia or method being followed. Commonly used test organisms include:
-
Bacillus subtilis (ATCC 6633)[2]
-
Bacillus pumilus (MTCC-1607 or NCIM-2327)[3]
-
Staphylococcus aureus[4]
Q3: What are the critical factors that can introduce variability and inconsistent results in my Erythromycin bioassay?
Inconsistent results in Erythromycin bioassays can stem from several factors that require careful control. These include:
-
Inoculum Concentration: The density of the microbial suspension is critical. An inoculum that is too dense can lead to smaller or absent zones of inhibition, while a sparse inoculum may result in overly large zones.
-
Agar Medium: The composition, pH, and depth of the agar can significantly impact antibiotic diffusion and microbial growth.[7][8]
-
Incubation Conditions: Both the temperature and duration of incubation affect the growth rate of the test organism and the subsequent size of the inhibition zones.
-
Standard and Sample Preparation: Precision in weighing and diluting the Erythromycin reference standard and test samples is fundamental for accurate results.
-
pH of Solutions: The pH of buffers and media can influence the activity of Erythromycin. A pH of around 8.0 is often recommended for the buffer solution.[9]
Troubleshooting Guide
This guide addresses common problems encountered during Erythromycin bioassays and provides potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| No zones of inhibition or very small zones | 1. Inactive or incorrect Erythromycin standard/sample.2. Resistant test organism.3. Inoculum concentration is too high.4. Incorrect incubation temperature or time.5. Agar depth is too thick.6. Improper pH of the medium. | 1. Verify the potency and storage conditions of the standard. Prepare fresh solutions.2. Confirm the susceptibility of the test strain. Use a new, verified culture.3. Standardize the inoculum to the recommended turbidity (e.g., 0.5 McFarland standard).[10]4. Ensure the incubator is calibrated and set to the correct temperature (typically 35 ± 2°C) for the specified time (16-18 hours).[1]5. Ensure a uniform and correct agar depth (typically 4 mm).[8]6. Verify the final pH of the agar medium is within the recommended range (e.g., pH 7.9 ± 0.1 or 8.3 ± 0.2).[5][7] |
| Excessively large zones of inhibition | 1. Inoculum concentration is too low.2. Agar depth is too thin.3. Incubation time is too long.4. Potency of the antibiotic is higher than expected. | 1. Adjust the inoculum to the correct density.2. Ensure a consistent and appropriate agar depth.3. Adhere to the specified incubation period.4. Re-verify the concentration of the standard and sample solutions. |
| Irregular or fuzzy zone edges | 1. Contamination of the test culture.2. Mixed colonies in the inoculum.3. Moisture on the agar surface.4. Improper placement of the antibiotic disc. | 1. Use aseptic techniques throughout the procedure. Check for pure colonies.2. Isolate a single colony to prepare the inoculum.3. Allow the agar plates to dry completely before inoculation.4. Ensure the disc is placed firmly and evenly on the agar surface. |
| Inconsistent results between replicates | 1. Inconsistent inoculum density across plates.2. Variation in agar depth between plates.3. Inconsistent volume of antibiotic solution applied to discs.4. Analyst-to-analyst variability. | 1. Ensure the inoculum is well-mixed and uniformly applied to all plates.2. Pour a consistent volume of agar into each plate.3. Use calibrated pipettes for accurate dispensing.4. Standardize the procedure and ensure all analysts are following the same protocol. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Erythromycin bioassays.
Table 1: Recommended Test Conditions and Media
| Parameter | Recommendation |
| Test Organism | Bacillus subtilis (ATCC 6633) or Micrococcus luteus (ATCC 9341) |
| Culture Medium | Antibiotic Assay Medium No. 11 (or equivalent)[7][9] |
| pH of Medium | 7.9 ± 0.1 to 8.3 ± 0.2[7][9] |
| Incubation Temperature | 30-37°C[6] |
| Incubation Time | 18-24 hours[3] |
| Buffer for Dilutions | 0.1 M Phosphate (B84403) Buffer (pH 8.0)[5] |
Table 2: Zone Diameter Interpretive Standards for Staphylococcus aureus
| Zone Diameter (mm) | Interpretation |
| ≥ 23 | Susceptible |
| 14-22 | Intermediate |
| ≤ 13 | Resistant |
Note: These are general guidelines and may vary based on the specific methodology and regulatory standards being followed.
Table 3: Example of Erythromycin Standard Curve Concentrations
| Standard | Concentration (µg/mL) |
| S1 | 0.5 |
| S2 | 1.0 (Median Dose) |
| S3 | 2.0 |
Concentrations should be prepared by diluting a stock solution of the Erythromycin reference standard.
Experimental Protocols
Detailed Methodology for Agar Diffusion Bioassay
This protocol outlines the cylinder-plate method for determining the potency of an Erythromycin sample.
1. Media and Reagent Preparation
-
Antibiotic Assay Medium No. 11: Prepare the medium according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes. The final pH should be between 7.9 and 8.3.[7][9]
-
0.1 M Phosphate Buffer (pH 8.0): Dissolve 16.73 g of dibasic potassium phosphate (K₂HPO₄) and 0.523 g of monobasic potassium phosphate (KH₂PO₄) in 1 liter of purified water. Adjust the pH to 8.0 ± 0.1.[5][9]
2. Inoculum Preparation
-
Maintain a stock culture of the test organism (e.g., Micrococcus luteus) on a suitable agar medium.
-
Inoculate a loopful of the culture into a broth medium (e.g., Soybean Casein Digest Medium) and incubate at 30-35°C for 24 hours.[5]
-
Harvest the bacterial growth, wash the cells with sterile saline, and resuspend in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. The optimal inoculum concentration should be determined experimentally to produce clear, well-defined zones of inhibition.[5]
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh a quantity of Erythromycin Reference Standard equivalent to approximately 100 mg of Erythromycin activity. Dissolve in 10 mL of methanol (B129727) and dilute to 100 mL with 0.1 M Phosphate Buffer (pH 8.0).[5]
-
Sample Stock Solution (1000 µg/mL): Prepare the sample stock solution in the same manner as the standard stock solution.[5]
-
Working Solutions: On the day of the assay, prepare a series of working solutions by diluting the stock solutions with 0.1 M Phosphate Buffer (pH 8.0) to achieve the desired concentrations (e.g., as shown in Table 3).
4. Assay Procedure
-
Pour a base layer of un-inoculated agar medium into sterile Petri dishes and allow it to solidify.
-
Cool the remaining sterile medium to 40-45°C and add the prepared microbial inoculum. Mix gently and pour a seeded layer over the base layer.
-
Once the seeded agar has solidified, place sterile stainless steel cylinders (or paper discs) on the agar surface at equidistant points.
-
Carefully fill the cylinders (or saturate the discs) with the standard and sample solutions according to a predetermined layout (e.g., a 3x3 design).
-
Allow the antibiotic to diffuse for a pre-incubation period at room temperature.
-
Invert the plates and incubate at the appropriate temperature for 18-24 hours.
5. Data Analysis
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
Determine the concentration of the sample solution by interpolation from the standard curve.
-
Calculate the potency of the sample relative to the standard.
Visualizations
Erythromycin's Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Erythromycin inhibits bacterial protein synthesis.
Erythromycin's Anti-Inflammatory Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. ijbio.com [ijbio.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. Antibiotic Trouble shooting in Disc Diffusion Method [classbazaar.com]
- 9. uspnf.com [uspnf.com]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Eromycin (Erythromycin) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Eromycin (Erythromycin) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of Erythromycin (B1671065)?
Erythromycin is a macrolide antibiotic that primarily functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which prevents the translocation step of protein synthesis and ultimately halts bacterial growth.[1] While this is its intended antibacterial mechanism, it can have unintended effects in mammalian cells.
Q2: What are the known off-target effects of Erythromycin in mammalian cellular models?
Erythromycin can exert several off-target effects in mammalian cells, which are crucial to consider during experimental design and data interpretation. These include:
-
Inhibition of Mitochondrial Protein Synthesis: Similar to its effect on bacterial ribosomes, Erythromycin can inhibit protein synthesis within mammalian mitochondria by targeting mitochondrial ribosomes.[2][3] This can lead to alterations in cellular metabolism and function.
-
Modulation of Signaling Pathways: Erythromycin has been shown to modulate key cellular signaling pathways, including the NF-κB and MAPK/ERK pathways, which are involved in inflammation, cell proliferation, and apoptosis.[4][5][6]
-
Inhibition of P-glycoprotein (P-gp): Erythromycin can act as an inhibitor of the P-glycoprotein efflux pump, a protein involved in multidrug resistance. This can affect the intracellular concentration of other compounds.
-
Cytotoxicity: At higher concentrations, Erythromycin can induce cytotoxicity in mammalian cells through various mechanisms, including the induction of apoptosis.[7][8][9]
Q3: How can I minimize the risk of Erythromycin precipitation in my cell culture medium?
Erythromycin, particularly its salt forms like Erythromycin Ethylsuccinate, can be prone to precipitation in aqueous solutions. To minimize this:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO or ethanol.
-
Step-wise Dilution: Avoid adding the concentrated stock directly to the final volume of the medium. Instead, perform one or more intermediate dilutions in a smaller volume of pre-warmed medium.
-
Gentle Mixing: Add the Erythromycin solution dropwise to the culture medium while gently swirling to ensure even distribution and prevent localized high concentrations.
-
Fresh Preparation: It is recommended to prepare the Erythromycin-containing medium fresh for each experiment to avoid potential degradation or precipitation over time.
Troubleshooting Guides
Scenario 1: Unexpected changes in inflammatory responses in cells treated with Erythromycin.
-
Question: I am using Erythromycin as a control in my experiment, but I'm observing unexpected anti-inflammatory effects. Why is this happening?
-
Answer: Erythromycin is known to have immunomodulatory properties and can inhibit the NF-κB signaling pathway.[4][6] This pathway is a central regulator of inflammation. The observed anti-inflammatory effects are likely due to Erythromycin's off-target inhibition of NF-κB activation.
-
Troubleshooting Steps:
-
Validate NF-κB Pathway Activation: Use techniques like Western blotting for phosphorylated NF-κB subunits (e.g., p65) or a reporter gene assay to confirm that the observed effects correlate with changes in NF-κB activity.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which Erythromycin elicits these effects and compare it to the concentration used in your primary experiment.
-
Use an Alternative Control: If the anti-inflammatory effects interfere with your experimental goals, consider using a structurally different antibiotic with a distinct mechanism of action as a negative control.
-
Scenario 2: Altered cell proliferation or apoptosis rates in Erythromycin-treated cells.
-
Question: My cell proliferation rates are decreasing, and I'm seeing increased apoptosis in my Erythromycin-treated control group. What could be the cause?
-
Answer: Erythromycin can influence cell proliferation and apoptosis by modulating the MAPK/ERK signaling pathway.[5] Additionally, at higher concentrations, it can be cytotoxic.[7][8]
-
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of Erythromycin in your specific cell line and ensure you are using a non-toxic concentration.[10]
-
Examine MAPK/ERK Pathway: Analyze the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., MEK1, ERK1) via Western blotting to see if the pathway is being affected.
-
Optimize Concentration and Exposure Time: Conduct a time-course and dose-response experiment to find an experimental window where the off-target effects on proliferation and apoptosis are minimized.
-
Scenario 3: Inconsistent results when co-treating with other compounds.
-
Question: I'm seeing variable results when I use Erythromycin in combination with another drug in my cellular model. What could be the reason for this inconsistency?
-
Answer: Erythromycin is a known inhibitor of P-glycoprotein (P-gp), an efflux pump that removes various drugs from cells.[11][12] If your other compound is a substrate of P-gp, Erythromycin could be increasing its intracellular concentration, leading to potentiated or unexpected effects.
-
Troubleshooting Steps:
-
Determine if the Co-treated Drug is a P-gp Substrate: Review the literature or use in silico tools to check if your compound of interest is a known substrate for P-glycoprotein.
-
P-gp Inhibition Assay: Perform a P-glycoprotein inhibition assay to quantify the effect of Erythromycin on P-gp activity in your cell line.
-
Use a P-gp Independent Compound: If possible, use a structurally unrelated compound with a similar primary target but that is not a P-gp substrate to validate your findings.
-
Quantitative Data Summary
Table 1: IC50 Values of Erythromycin and Related Macrolides for P-glycoprotein Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| Erythromycin | Caco-2 | 22.7 | [13] |
| Clarithromycin | Caco-2 | 4.1 | [13] |
| Roxithromycin | Caco-2 | 15.4 | [13] |
| Azithromycin | Caco-2 | 21.8 | [13] |
Table 2: Cytotoxicity of Erythromycin in a Human Cancer Cell Line
| Cell Line | Assay | IC50 (nmol/L) for Vincristine | IC50 (nmol/L) for Vincristine + Erythromycin (50 µM) | Reference |
| C26 (murine colon carcinoma) | MTT | 62.65 | 4.68 | [8] |
Note: This table demonstrates the synergistic cytotoxic effect of Erythromycin when combined with an anticancer drug, highlighting its off-target potential.
Experimental Protocols
Protocol 1: Dose-Response Curve for Erythromycin Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration of Erythromycin that is cytotoxic to a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution (e.g., 10 mg/mL in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Erythromycin Treatment: Prepare serial dilutions of Erythromycin in complete culture medium. Remove the old medium from the cells and add 100 µL of the Erythromycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Erythromycin concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Western Blot Analysis of NF-κB and MAPK/ERK Pathway Activation
This protocol allows for the assessment of Erythromycin's effect on key signaling pathways.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin
-
Stimulant for pathway activation (e.g., TNF-α for NF-κB, PMA for MAPK/ERK)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat the cells with the desired concentration of Erythromycin for a specific duration, followed by stimulation with the appropriate agonist (e.g., TNF-α or PMA) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin resistance by ribosome modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of erythromycin on P-glycoprotein-mediated biliary excretion of doxorubicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of p-glycoprotein inhibition for drug interactions: evidence from in vitro and pharmacoepidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of Eromycin formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Erythromycin formulations with enhanced bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Formulation & Stability Issues
Q1: My Erythromycin formulation is showing poor stability and drug degradation. What are the primary causes and how can I mitigate this?
A1: Erythromycin is notoriously unstable in acidic conditions, such as those found in the stomach, and has low aqueous solubility.[1][2][3] The primary cause of degradation is the acidic hydrolysis of the glycosidic bond and intramolecular dehydration in the gastric environment.[2][4]
Troubleshooting Steps:
-
pH-Sensitive Coatings: Employ enteric coatings or pH-sensitive polymers like Eudragit® L100-55. These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine, protecting the drug from acidic degradation.[5][6][7][8]
-
Lipid-Based Encapsulation: Encapsulating Erythromycin within lipid carriers such as solid lipid nanoparticles (SLNs) or liposomes can shield the drug from the harsh gastric environment.[2][9][10]
-
Prodrug Approach: Synthesizing Erythromycin prodrugs, such as esters or salts, can improve its stability in acidic conditions.[2][11]
-
Chemical Conjugation: Creating pH-cleavable conjugates can enhance stability while allowing for drug release at the target site.[4]
Q2: I am observing high variability in the dissolution profiles of my Erythromycin tablets. What could be the reasons?
A2: High variability in dissolution can stem from several factors related to both the drug substance and the formulation process.[5]
Troubleshooting Steps:
-
API Particle Size: Ensure a consistent and controlled particle size distribution of the Erythromycin active pharmaceutical ingredient (API). Inconsistent particle size can lead to variable surface area and, consequently, variable dissolution rates.[5]
-
Manufacturing Process: Review the tablet manufacturing process for consistency, paying close attention to parameters like tablet hardness and coating thickness, which can significantly impact disintegration and dissolution.[5]
-
Excipient Interactions: Investigate potential cross-linking of excipients during storage, which can alter the release characteristics of the formulation.[5]
-
Dissolution Medium Deaeration: Ensure proper deaeration of the dissolution medium as per USP guidelines to prevent the formation of air bubbles on the tablet surface, which can interfere with the dissolution process.[5]
2. Bioavailability Enhancement Strategies
Q3: What are the most effective strategies to enhance the oral bioavailability of Erythromycin?
A3: The key to enhancing Erythromycin's oral bioavailability is to overcome its poor solubility and protect it from gastric acid degradation.[1][2] Several advanced drug delivery systems have shown promise:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate Erythromycin, protecting it from degradation and improving its absorption.[9][12][13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like Erythromycin.[15][16][17]
-
pH-Sensitive Polymeric Nanoparticles: These systems are designed to release the drug in the higher pH environment of the small intestine, bypassing the acidic stomach.[7]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can improve the dissolution rate of Erythromycin by presenting it in an amorphous state with increased wettability.[1][5]
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of Erythromycin.[1][2]
Q4: I am developing a Solid Lipid Nanoparticle (SLN) formulation for Erythromycin, but the entrapment efficiency is low. How can I improve it?
A4: Low entrapment efficiency (EE) in SLNs is a common challenge. Several formulation and process parameters can be optimized to improve EE.
Troubleshooting Steps:
-
Lipid Selection: The solubility of Erythromycin in the solid lipid is crucial. Screen various lipids to find one in which the drug has high solubility.
-
Surfactant and Co-surfactant Ratio: The type and concentration of surfactants and co-surfactants can influence the partitioning of the drug between the lipid and aqueous phases. Optimizing the surfactant-to-co-surfactant ratio is critical.[14]
-
Drug-to-Lipid Ratio: Increasing the lipid concentration can sometimes lead to higher EE, but there is an optimal range beyond which the EE may decrease.[14]
-
Homogenization and Sonication: The speed and duration of homogenization and sonication can affect the particle size and EE. Higher energy input generally leads to smaller particles and can influence drug encapsulation.[2][14]
-
Method of Preparation: Different preparation methods (e.g., hot homogenization, microemulsion) can yield different EE. Consider trying an alternative method if one is not providing satisfactory results.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Erythromycin formulations.
Table 1: Physicochemical Properties of Erythromycin Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| F1 (EES-SLN) | Stearic Acid | 398.9 ± 1.4 | 0.3895 ± 0.0015 | -17.45 ± 0.15 | 85.69 ± 0.31 | [13] |
| Optimized SLN (F4) | - | 176.2 ± 1.82 | 0.275 ± 0.011 | -34.0 ± 0.84 | 73.56 | [9] |
| Optimal ERY-SLN | Glyceryl Monostearate | 153.21 ± 2.31 | 0.026 ± 0.008 | -15.18 ± (-5.53) | 88.40 ± 2.09 | [14] |
| F2 (Ery-SLN) | Stearic Acid | 518.6 | 0.096 | -12 | 80.90 ± 0.11 | [10] |
| Cationic SLN (E1) | - | 250-400 | < 0.3 | Positive | - | [12][18] |
Table 2: Properties of Other Erythromycin Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| pH-Sensitive Nanoparticles | Eudragit L100, PVA | 270.2 | 0.166 | -32.5 | 96 | [7] |
| Micelles | Pluronic F-127 | ~193 | - | - | 28.3 | [2] |
| Cubosomes | Glyceryl monooleate, Poloxamer | 264 | - | - | 95 | [2] |
| Liposomes (lyophilized) | - | 194 | - | - | 32 | [2] |
| Gelatine Nanocapsules | Gelatine, Pluronic | 175 | - | -59 | - | [2] |
| Transethosomes (F5) | Phospholipone H 100, Span 80, Ethanol (20%) | - | - | - | 61.61 ± 0.42 | [19] |
| Transethosomes (F13) | Phospholipone H 100, Span 80, Ethanol (20%) | - | - | - | 82.39 ± 1.53 | [19] |
Experimental Protocols
Protocol 1: Preparation of Erythromycin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is based on the method described by Pardhi et al. (2013).[14]
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., Glyceryl Monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve a pre-weighed amount of Erythromycin in the melted lipid.
-
Dissolve this drug-lipid mixture in an organic solvent mixture (e.g., ethanol:acetone 1:1).
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soya lecithin) in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 22,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid droplets and the formation of SLNs.
-
Protocol 2: Preparation of pH-Sensitive Polymeric Nanoparticles by Nanoprecipitation
This protocol is adapted from the method described by Sangeetha et al. (2021).[7]
-
Preparation of Organic Phase:
-
Dissolve Erythromycin and the pH-sensitive polymer (e.g., Eudragit L100) in a suitable organic solvent (e.g., acetone).
-
-
Preparation of Aqueous Phase:
-
Dissolve a stabilizer (e.g., polyvinyl alcohol - PVA) in water.
-
-
Nanoprecipitation:
-
Inject the organic phase into the aqueous phase under constant magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the entrapment of the drug, forming nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
-
Purification and Lyophilization:
-
The nanoparticle suspension can be purified by centrifugation or dialysis to remove unentrapped drug and excess stabilizer.
-
The purified nanoparticles can be lyophilized with a cryoprotectant (e.g., mannitol) to obtain a dry powder for long-term storage and further formulation into solid dosage forms.
-
Visualizations
Caption: Workflow for the preparation of Erythromycin-loaded Solid Lipid Nanoparticles (SLNs).
Caption: Logical relationship between Erythromycin's bioavailability challenges and enhancement strategies.
References
- 1. gradivareview.com [gradivareview.com]
- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. greenpharmacy.info [greenpharmacy.info]
- 8. drugs.com [drugs.com]
- 9. scielo.br [scielo.br]
- 10. sciencetechindonesia.com [sciencetechindonesia.com]
- 11. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials [mdpi.com]
- 12. Formulation and characterization of erythromycin–loaded Solid Lipid Nanoparticles [iris.unict.it]
- 13. sciencetechindonesia.com [sciencetechindonesia.com]
- 14. Formulation Optimization of Erythromycin Solid Lipid Nanocarrier Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and Optimization of Erythromycin Loaded Transethosomes Cinnamon Oil Based Emulgel for Antimicrobial Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating a New HPLC Method for Erythromycin Analysis
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Erythromycin (B1671065) against other established analytical techniques. Detailed experimental protocols, comparative performance data, and visual workflows are presented to facilitate an informed selection of the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A High-Precision Method
HPLC is a powerful technique renowned for its high specificity, precision, and suitability for separating complex mixtures, making it a preferred method for the analysis of pharmaceutical compounds like Erythromycin. A validated HPLC method ensures dependable and reproducible quantification of Erythromycin and its related substances.
Experimental Protocol for HPLC Analysis and Validation
This protocol synthesizes methodologies reported in scientific literature for a typical reversed-phase HPLC (RP-HPLC) analysis of Erythromycin.
1. Materials and Reagents:
-
Erythromycin reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Dipotassium hydrogen phosphate (B84403) or Disodium (B8443419) phosphate
-
Orthophosphoric acid or Ammonium (B1175870) formate
-
Water (HPLC grade)
-
Pharmaceutical dosage forms of Erythromycin
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm) or similar |
| Mobile Phase | A mixture of a buffer solution (e.g., 0.001 M disodium phosphate or 0.023 M ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) in various ratios (e.g., 20:80 or 35:25:40 v/v/v).[1][2] |
| Flow Rate | Typically 0.8 to 1.0 mL/min.[1][3] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 45°C or 50°C).[2][4] |
| Detection Wavelength | 215 nm or 200 nm.[1][2] |
| Injection Volume | 20 µL to 70 µL.[1][2] |
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the Erythromycin reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: For pharmaceutical dosage forms, accurately weigh a portion of the powdered tablets or the content of capsules, dissolve in a suitable solvent, sonicate to ensure complete dissolution, and filter through a 0.2 µm or 0.45 µm filter before injection.[4][5]
4. Method Validation Parameters (according to ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interference from placebo and known impurities at the retention time of Erythromycin.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 0.025 to 1.5 mg/mL).[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of spiked analyte into a placebo matrix, with recovery values typically expected to be within 98-102%.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) for a series of measurements and is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. RSD values are expected to be low, for instance, less than 0.65%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For example, one method reported an LOD of 0.005969 mg/mL and an LOQ of 0.0196 mg/mL.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods are also employed for Erythromycin analysis. The choice of method often depends on the specific requirements of the analysis, such as the need to measure biological activity or the availability of instrumentation.
| Feature | HPLC | Microbiological Assay | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Separation based on physicochemical properties and quantification by UV detection. | Measures the antibiotic's ability to inhibit the growth of a susceptible microorganism.[6] | Separation by liquid chromatography followed by mass analysis for highly specific detection and quantification.[7] | Measurement of the absorbance of UV-Vis light by the analyte.[8] |
| Measures | Concentration of the active pharmaceutical ingredient (API).[6] | Biological activity (potency).[6] | Concentration of the API and its metabolites with high sensitivity.[7] | Concentration of the API.[8] |
| Specificity | Highly specific for the target molecule, capable of separating it from impurities and degradation products.[6] | Can be influenced by related substances that also possess antimicrobial activity.[6] | Very high specificity due to mass-to-charge ratio detection. | Lower specificity; can be affected by interference from excipients.[8] |
| Precision | Generally high precision with low variability (RSD < 2%).[5] | Generally lower precision with higher variability.[6] | High precision. | Good precision, with RSD often less than 0.65%.[8] |
| Sensitivity | Good sensitivity, with LOQ in the µg/mL to ng/mL range.[2][5] | High sensitivity in terms of biological effect. | Very high sensitivity, with LOQ in the ng/mL to pg/mL range.[7][9] | Lower sensitivity, with LOD and LOQ in the mg/mL range.[8][10] |
| Throughput | High throughput, with typical run times of minutes per sample.[6] | Low throughput due to long incubation periods.[11] | High throughput with very short analysis times (e.g., ~2 min).[7] | Rapid analysis.[8] |
| Cost & Complexity | High initial instrument cost, but can be automated for routine analysis.[6] | Relatively low instrument cost but requires skilled personnel for aseptic techniques.[6] | Very high instrument cost and requires specialized expertise. | Low instrument cost and simple operation. |
| Regulatory Status | Widely accepted as an alternative or replacement for microbiological assays for routine quality control.[6] | Often the official compendial method for resolving doubts about activity.[6] | A powerful tool for research, bioanalysis, and impurity profiling. | Can serve as a rapid and inexpensive alternative for routine quality control.[8] |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for the validation of an HPLC method.
Caption: Comparison of key attributes of analytical methods.
Conclusion
The choice between HPLC and other analytical methods for Erythromycin analysis depends on the specific goals of the study. For routine quality control where high precision, specificity, and throughput are required, a validated HPLC method is often the most suitable choice. However, when the biological activity of the antibiotic is of primary concern, the microbiological assay remains the gold standard.[6] LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for bioanalytical studies and the identification of unknown impurities. UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative for routine analysis where high specificity is not a critical requirement.[8] This guide provides the necessary information for researchers to make an informed decision based on the specific needs of their application.
References
- 1. asianpubs.org [asianpubs.org]
- 2. DEVELOPMENT AND VALIDATION OF THE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF ERYTHROMYCIN IN DERMO-PREPARATIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Simple and rapid spectrophotometric method for the analysis of erythro" by R. Rattanapoltaveechai, W. Vongkom et al. [jfda-online.com]
- 11. ingentaconnect.com [ingentaconnect.com]
A Comparative In Vitro Efficacy Analysis of Erythromycin vs. Azithromycin
This guide provides an objective comparison of the in vitro efficacy of two widely used macrolide antibiotics: erythromycin (B1671065) and azithromycin (B1666446). The following sections present a compilation of experimental data, detailed methodologies for key in vitro assays, and visual representations of experimental workflows and mechanisms of action to support researchers, scientists, and drug development professionals in the field of infectious diseases.
Quantitative Efficacy Data
The in vitro potency of erythromycin and azithromycin has been evaluated against a broad spectrum of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these antibiotics against key respiratory and skin pathogens. These values represent the minimum concentration of the antibiotic required to inhibit the visible growth of a microorganism (MIC) and the minimum concentration required to kill 99.9% of the initial bacterial inoculum (MBC).
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Erythromycin and Azithromycin against Various Bacterial Pathogens
| Bacterial Species | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Erythromycin | 0.25 | 0.5 |
| Azithromycin | 0.5 | 1 | |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Erythromycin | ≤0.015 | 0.06 |
| Azithromycin | ≤0.03 | 0.06 | |
| Haemophilus influenzae | Erythromycin | - | 8 |
| Azithromycin | - | 1-2 | |
| Moraxella catarrhalis | Erythromycin | - | 0.12 |
| Azithromycin | - | 0.06 | |
| Coagulase-negative staphylococci | Erythromycin | 0.25 | 0.5 |
| Azithromycin | 0.5 | - | |
| Group A and B streptococci | Erythromycin | - | 0.03 |
| Azithromycin | - | 0.06 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data is compiled from multiple in vitro studies.[1][2]
Table 2: Comparative In Vitro Bactericidal Activity (MBC, µg/mL) of Erythromycin and Azithromycin
| Bacterial Species | Antibiotic | MBC (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Erythromycin | 0.016 - 0.125 |
| Azithromycin | 0.03 - 0.125 | |
| Haemophilus influenzae | Erythromycin | 0.5 - 8 |
| Azithromycin | Equal to or up to four-times greater than the MIC |
Data is compiled from multiple in vitro studies.[3]
Table 3: Comparative Time-Kill Kinetics of Erythromycin and Azithromycin against Streptococcus pneumoniae
| Antibiotic | Concentration | Time (hours) | Log₁₀ Reduction in CFU/mL |
| Erythromycin | MIC | 12 | Incomplete killing |
| 24 | Significant reduction | ||
| MPC | 6 | 0.8 - 4.7 | |
| Azithromycin | MIC | 12 | Incomplete killing |
| 24 | Significant reduction | ||
| MPC | 6 | 1.3 - 3.9 |
CFU/mL: Colony-Forming Units per milliliter. MIC: Minimum Inhibitory Concentration. MPC: Mutant Prevention Concentration. Data compiled from a study on two clinical isolates of S. pneumoniae.[4]
In vitro studies demonstrate that both erythromycin and azithromycin possess potent activity against a range of bacterial pathogens. Azithromycin generally shows superior activity against Haemophilus influenzae and Moraxella catarrhalis.[5] Against methicillin-susceptible Staphylococcus aureus, erythromycin appears to be slightly more potent based on MIC values. For Streptococcus pneumoniae, their activities are comparable.[5] It is important to note that cross-resistance between these two macrolides is common; strains resistant to erythromycin are often also resistant to azithromycin.[5]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of erythromycin and azithromycin is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a pure culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This test is performed as an extension of the MIC assay:
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from each well that shows no visible growth.
-
Plating: The aliquot is plated onto a suitable agar (B569324) medium that does not contain any antibiotic.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing by an antimicrobial agent over time.
-
Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in a suitable broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antibiotic: Erythromycin and azithromycin are added to the bacterial suspensions at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control with no antibiotic is included.
-
Sampling over Time: The cultures are incubated at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Count: The withdrawn samples are serially diluted and plated onto an appropriate agar medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[5]
Visualizations
To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Macrolide antibiotics, including erythromycin and azithromycin, exert their bacteriostatic effect by inhibiting protein synthesis.[6] They bind to the 50S subunit of the bacterial ribosome, specifically to domain V of the 23S rRNA, near the entrance of the nascent peptide exit tunnel.[7][8] This binding partially obstructs the tunnel, thereby interfering with the elongation of the polypeptide chain and leading to the premature dissociation of peptidyl-tRNA.[7] This ultimately results in the cessation of bacterial protein synthesis.
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteriostatic and bactericidal activity of azithromycin against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Killing of Streptococcus pneumoniae by azithromycin, clarithromycin, erythromycin, telithromycin and gemifloxacin using drug minimum inhibitory concentrations and mutant prevention concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Laboratory Validation of Erythromycin Assays
For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify erythromycin (B1671065) across different laboratories is critical for consistent research outcomes and regulatory compliance. This guide provides an objective comparison of common analytical methods for erythromycin quantification, with a focus on their performance metrics as determined through single and inter-laboratory validation studies. The methodologies discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Microbiological Bioassays.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance data of various analytical techniques for the quantification of erythromycin. This data, extracted from inter-laboratory and single-laboratory validation studies, provides a benchmark for comparing the capabilities of each method.
Table 1: Performance of an LC-MS/MS Method in an Inter-Laboratory Study [1]
An inter-laboratory study involving eight laboratories was conducted to validate an LC-MS/MS method for the determination of erythromycin A in distillers grains. The method utilizes a stable isotope-labeled internal standard, Erythromycin-(N-methyl-13C, d3), to ensure high accuracy and precision.
| Fortification Level (µg/g) | Average Accuracy (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | HorRat Value |
| 0.05 | 83-109+ | < 17 | < 21 | 0.4-1.0 |
| 0.5 | 83-109+ | < 17 | < 21 | 0.4-1.0 |
RSDr: Repeatability Relative Standard Deviation (within-laboratory); RSDR: Reproducibility Relative Standard Deviation (between-laboratories)
Table 2: Typical Performance Characteristics of Various Erythromycin Assays from Single-Laboratory Validations
This table compiles data from various sources to provide a comparative overview of different assay methodologies.
| Parameter | LC-MS/MS | HPLC-UV | Microbiological Assay |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 ng/mL[2][3] | 1 µg/mL[4] | 0.5 - 2 µg/mL[4] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL[2] | 10 µg/mL[4] | Not specified |
| Linearity (r²) | ≥ 0.991 - 1.000[2][3] | > 0.99[4] | Not always linear[5] |
| Recovery | 88 - 105%[2][3] | Not specified | Not specified |
| Precision (RSD) | < 15%[2] | < 10% (inter-day)[4] | Not specified |
| Accuracy | Within ± 15% of nominal concentration[2] | Within 4% (relative error)[4] | Not specified |
| Analysis Time | ~2 - 13 minutes[2] | ~25 minutes[2] | ~18 hours (incubation)[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques cited in the comparison tables are provided below. These protocols are generalized and may require optimization for specific sample matrices and laboratory conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the quantification of drugs in biological samples.[2]
-
Sample Preparation:
-
To 0.5 mL of plasma, add an appropriate internal standard.
-
Alkalinize the plasma sample.
-
Perform a one-step liquid-liquid extraction using a suitable organic solvent.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in 80:20 water:acetonitrile (B52724).[2][3]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: Inertsil ODS-2, 5 µm, 3.0 x 50 mm with a C8 guard column.[2]
-
Mobile Phase: A gradient of acetonitrile and water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.[2][3]
-
Detection: A triple quadrupole mass spectrometer in Multi-Reaction Monitoring (MRM) mode.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
Extract Erythromycin from the sample matrix.
-
Add an internal standard for improved precision.[2]
-
-
HPLC-UV Conditions:
Microbiological Bioassay (Agar Well Diffusion)
This method is based on the principle that the size of the inhibition zone of microbial growth is proportional to the concentration of the antibiotic.[6]
-
Preparation of Assay Plates:
-
An agar (B569324) medium is inoculated with a susceptible microorganism, such as Micrococcus luteus.[7]
-
-
Sample and Standard Application:
-
Wells are punched into the agar.
-
Known concentrations of erythromycin standards and the unknown samples are added to the wells.
-
-
Incubation:
-
Data Analysis:
-
The diameters of the inhibition zones are measured.
-
A standard curve is constructed by plotting the inhibition zone diameter against the logarithm of the standard concentrations.
-
The concentration of erythromycin in the samples is determined from the standard curve.
-
Visualization of Experimental Workflows
Caption: Comparative workflows of LC-MS/MS, HPLC-UV, and Microbiological Bioassays.
Signaling Pathway
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.
Caption: Mechanism of action of Erythromycin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbio.com [ijbio.com]
- 5. Microbiological bioassay of erythromycin thiocyanate: optimisation and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Erythromycin vs. Newer Macrolides: A Comparative Guide to Bacterial Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of erythromycin (B1671065) and other key macrolides—azithromycin (B1666446), clarithromycin (B1669154), and roxithromycin (B50055)—in their efficacy at inhibiting bacterial growth. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these antibiotics.
Executive Summary
Erythromycin, the progenitor of the macrolide class, has been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive organisms.[1][2] Newer semi-synthetic macrolides, including azithromycin, clarithromycin, and roxithromycin, were developed to improve upon erythromycin's limitations, such as acid instability and a narrow spectrum of activity.[2] These newer agents exhibit enhanced pharmacokinetic properties and, in some cases, a broader range of antibacterial activity.[3][4][5] This guide delves into a quantitative comparison of their in vitro potencies, details the experimental methodologies for assessing their efficacy, and illustrates their mechanism of action.
Data Presentation: Comparative In Vitro Activity of Macrolides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for erythromycin and other macrolides against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro and is a key measure of an antibiotic's potency.
Table 1: Minimum Inhibitory Concentration (MIC₉₀) of Macrolides against Various Bacterial Species (in µg/mL)
| Bacterial Species | Erythromycin | Azithromycin | Clarithromycin | Roxithromycin |
| Streptococcus pneumoniae | ≥128¹ | ≥128¹ | ≥128¹ | ≥128¹ |
| Streptococcus pyogenes | ≥128¹ | ≥128¹ | ≥128¹ | ≥128¹ |
| Staphylococcus aureus (MSSA) | ≥128¹ | ≥128¹ | ≥128¹ | ≥128¹ |
| Haemophilus influenzae | 8¹⁸ | 2¹⁸ | 4¹⁰ | - |
| Moraxella catarrhalis | - | 0.06⁹ | 0.06⁷ | - |
| Chlamydia pneumoniae | - | - | - | - |
| Mycoplasma pneumoniae | - | - | - | - |
| Legionella pneumophila | - | - | - | - |
Note: MIC₉₀ is the concentration of the antibiotic at which 90% of the tested isolates are inhibited. Data is compiled from multiple sources and high resistance rates were noted in some regions.[6] A dash (-) indicates that comparable data was not available in the reviewed sources.
Key Observations from the Data:
-
Gram-Positive Bacteria: Against susceptible strains of Streptococcus pneumoniae and Streptococcus pyogenes, clarithromycin has been reported to be more active than erythromycin and azithromycin.[7][8] However, high rates of resistance to all macrolides have been observed in many regions, rendering them less effective against these pathogens in some cases.[6]
-
Gram-Negative Bacteria: Azithromycin demonstrates superior activity against Haemophilus influenzae compared to erythromycin and clarithromycin.[7][8][9]
-
Atypical Bacteria: All three macrolides—erythromycin, azithromycin, and clarithromycin—generally exhibit good activity against atypical respiratory pathogens like Mycoplasma pneumoniae and Legionella pneumophila.[2]
-
Roxithromycin: The in-vitro activity of roxithromycin is generally similar to that of erythromycin.[10] It has shown good activity against Gram-positive cocci and some Gram-negative bacteria.[3][11]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[1] They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding event blocks the elongation of the polypeptide chain, thereby halting protein production and bacterial growth.[12]
Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of an antibiotic.
Objective: To determine the lowest concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
Macrolide antibiotic (e.g., erythromycin) powder of known potency
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antibiotic Stock Solution:
-
Aseptically prepare a stock solution of the macrolide antibiotic in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antibiotic:
-
Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well containing the antibiotic. This will create a range of antibiotic concentrations.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic in a well that shows no visible growth.
-
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
The development of newer macrolides has provided valuable alternatives to erythromycin, offering improved pharmacokinetic profiles and, in specific cases, enhanced antibacterial activity. Azithromycin stands out for its efficacy against H. influenzae, while clarithromycin has shown potent activity against certain Gram-positive pathogens. However, the increasing prevalence of macrolide resistance among key respiratory pathogens underscores the importance of continuous surveillance and judicious use of this antibiotic class.[2][6] The choice of a macrolide should be guided by up-to-date local susceptibility data and the specific clinical context.
References
- 1. Erythromycin Vs. Azithromycin | Power [withpower.com]
- 2. The macrolides: erythromycin, clarithromycin, and azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Macrolides, a group of antibiotics with a broad spectrum of activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Clindamycin, erythromycin, and the newer macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of macrolides against gram-positive aerobes, Haemophilus influenzae, Moraxella catarrhalis and Bacteroides fragilis in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roxithromycin. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roxithromycin: review of its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Microbiological Assays for Erythromycin Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating microbiological assays to determine the potency of Erythromycin (B1671065). It offers an objective look at the performance of the traditional agar (B569324) diffusion bioassay against modern physicochemical methods like High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
The accurate determination of an antibiotic's potency is a cornerstone of quality control in pharmaceutical manufacturing. For Erythromycin, a widely used macrolide antibiotic, microbiological assays have historically been the gold standard. These assays directly measure the biological activity of the antibiotic, providing a true indication of its therapeutic efficacy.[1][2]
Comparison of Assay Methodologies: Microbiological vs. HPLC
While microbiological assays offer a direct measure of bioactivity, they are often compared with physicochemical methods like HPLC, which quantify the concentration of the active pharmaceutical ingredient (API).[1] The choice between these methods depends on the specific analytical requirements.
| Feature | Microbiological Assay (Cylinder-Plate) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the antibiotic's ability to inhibit the growth of a susceptible microorganism, creating a zone of inhibition.[1][3] | Separates and quantifies the active compound based on its physicochemical properties.[1] |
| Measures | Biological Activity (Potency)[1][4] | Concentration of the Active Pharmaceutical Ingredient (API)[1] |
| Specificity | Can be influenced by related substances that also possess antimicrobial activity.[1] | Highly specific for the target molecule, capable of separating it from impurities and degradation products.[1] |
| Precision | Generally lower precision with higher variability.[1] | Higher precision and less variability.[1] |
| Speed | Slower, requiring incubation periods. | Faster analysis time.[1] |
| Cost | Lower initial instrument cost. | High initial instrument cost, but can be automated for routine analysis.[1] |
| Regulatory Status | Often the official compendial method (e.g., USP, European Pharmacopoeia) for resolving doubts about activity.[1][5][6] | Widely accepted as an alternative or replacement for microbiological assays for routine quality control.[1] |
Studies have shown that microbiological bioassays can sometimes yield different results compared to HPLC.[1] However, the microbiological assay remains crucial for directly assessing the biological effectiveness of an antibiotic.[1][2]
Experimental Workflow: Cylinder-Plate Microbiological Assay
The following diagram illustrates the typical workflow for the validation of a cylinder-plate microbiological assay for Erythromycin potency.
Caption: Workflow for Erythromycin potency testing via cylinder-plate assay.
Detailed Experimental Protocol: Cylinder-Plate Method
This protocol outlines a typical cylinder-plate method for determining the potency of Erythromycin, as referenced in various pharmacopoeias.[1][3]
1. Materials and Reagents:
-
Test Organism: Micrococcus luteus (e.g., ATCC 9341) or Bacillus pumilus.[1]
-
Assay Medium: Antibiotic Assay Medium No. 11 is often used for Erythromycin.[1][7]
-
Phosphate (B84403) Buffer: pH 8.0.[1][8]
-
Reference Standard: Erythromycin USP Reference Standard.[1]
-
Petri Dishes: Glass or plastic, typically 20 x 100 mm.[1]
-
Cylinders: Stainless steel, with an 8 mm outer diameter, 6 mm inner diameter, and 10 mm length.[8]
-
Solvents: Methanol (B129727) for initial dissolution of Erythromycin.[9]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of Erythromycin Reference Standard, dissolve in methanol to achieve a concentration of 1.0 mg/mL of Erythromycin, and then dilute with phosphate buffer.[9]
-
Standard Curve Solutions: From the stock solution, prepare a series of dilutions in phosphate buffer to create a standard curve. A common design involves at least three to five concentration levels.[10][11]
-
Sample Solutions: Prepare sample solutions in a similar manner to the standard, aiming for a final concentration assumed to be equal to the median dose of the standard curve.
3. Assay Procedure:
-
Plate Preparation: Prepare Petri dishes with a base layer of agar medium. Once solidified, overlay with a seeded layer of agar inoculated with the test organism.[3]
-
Cylinder Placement: Place 6-8 sterile cylinders on the agar surface of each plate, ensuring they are evenly spaced.
-
Application of Solutions: Fill the cylinders with the standard and sample solutions according to a validated experimental design (e.g., 3 doses of standard and 1 dose of sample per plate).[4][10][11]
-
Incubation: Incubate the plates under specified conditions (e.g., 32-35°C) for 18-24 hours.[7]
4. Data Analysis and Validation:
-
Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Standard Curve: Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.
-
Potency Calculation: Determine the potency of the sample by interpolating its mean zone of inhibition on the standard curve.[12]
-
Validation Parameters: The method must be validated for linearity, precision, and accuracy.[4][10][11]
Validation Parameters: A Summary of Expected Performance
The validation of the microbiological assay for Erythromycin potency should demonstrate its suitability for its intended purpose.[4] The following table summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria & Data |
| Linearity | The ability of the assay to elicit results that are directly proportional to the concentration of the analyte.[4] | A linear relationship should be observed between the logarithm of the antibiotic concentration and the response (zone diameter). A correlation coefficient (r²) of ≥ 0.99 is often expected.[13] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).[14] | Expressed as Relative Standard Deviation (RSD). For repeatability, an RSD of < 2% is generally considered acceptable. For intermediate precision, a slightly higher RSD may be acceptable.[13][14] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[4] Often assessed by recovery studies on samples spiked with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).[4] | The mean recovery should be within a pre-defined range, typically 98-102%.[4] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The assay should be able to differentiate between the active Erythromycin and its inactive degradation products or related substances. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. | The assay should provide consistent results despite minor changes in factors like incubation temperature, pH of the medium, or inoculum concentration.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbiological bioassay of erythromycin thiocyanate: optimisation and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic Potency Testing USP | Testing Method [cptclabs.com]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. uspbpep.com [uspbpep.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Validation of erythromycin microbiological assay using an alternative experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Validation of erythromycin microbiological assay using an alternative experimental design. | Semantic Scholar [semanticscholar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
A Comparative Analysis of Erythromycin and Its Semi-Synthetic Derivatives
Erythromycin (B1671065), a macrolide antibiotic discovered in 1952, has been a cornerstone in the treatment of various bacterial infections, particularly those caused by Gram-positive organisms.[1] However, its clinical utility is hampered by certain limitations, including instability in gastric acid, a short half-life requiring frequent dosing, and significant gastrointestinal side effects.[1][2] These drawbacks spurred the development of semi-synthetic derivatives designed to improve upon the parent compound's chemical, microbiological, and pharmacokinetic properties.[3][4] This guide provides a comparative analysis of erythromycin and its key semi-synthetic derivatives, including clarithromycin (B1669154), azithromycin, and roxithromycin (B50055), with a focus on their performance, mechanisms, and supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action
Erythromycin and its derivatives are protein synthesis inhibitors.[5] They exert their bacteriostatic effect by reversibly binding to the 50S subunit of the bacterial ribosome.[6][7] This binding occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[8] By binding to the 23S ribosomal RNA molecule and various ribosomal proteins, macrolides block the elongation of the polypeptide chain, leading to the inhibition of protein synthesis.[6][9] While generally considered bacteriostatic, they can be bactericidal at high concentrations.[7][10]
The precise mechanism can vary slightly; for instance, 14-membered macrolides like erythromycin and clarithromycin are thought to block the translocation of peptidyl-tRNA, while 16-membered compounds may inhibit the peptidyl transfer reaction.[6] A more recent hypothesis suggests that all macrolides stimulate the premature dissociation of peptidyl-tRNA from the ribosome.[6] Derivatives known as ketolides (e.g., telithromycin) were designed to bind to an alternative site on the ribosome, which can confer activity against some macrolide-resistant bacterial strains.[11][12]
Antibacterial Spectrum and Potency
Macrolides are effective against a broad range of bacteria, particularly Gram-positive organisms like Staphylococcus aureus and Streptococcus pyogenes, as well as atypical pathogens such as Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila.[6][13] Their effectiveness against most Gram-negative bacteria is limited due to difficulties in penetrating the outer membrane.[6]
Semi-synthetic derivatives were developed to enhance activity and expand the antibacterial spectrum.
-
Clarithromycin generally shows slightly higher in-vitro activity against Gram-positive bacteria compared to erythromycin.[14][15]
-
Azithromycin exhibits improved activity against certain Gram-negative organisms, most notably Haemophilus influenzae, when compared to erythromycin and clarithromycin.[11][16]
-
Roxithromycin has an in-vitro anti-streptococcal activity profile similar to azithromycin.[15]
The potency of these antibiotics is commonly measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Comparative In-Vitro Potency (MIC in mg/L) of Macrolides against Streptococcus pyogenes
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MBC₅₀ (mg/L) | Reference |
| Erythromycin | ≤ 0.09 | < 0.5 | 0.75 | [15] |
| Clarithromycin | ≤ 0.09 | < 0.5 | 0.75 | [15] |
| Azithromycin | ≤ 0.25 | < 0.5 | 5.0 | [15] |
| Roxithromycin | ≤ 0.25 | < 0.5 | 5.0 | [15] |
| Data derived from a study on 180 clinical isolates of Streptococcus pyogenes.[15] MIC₅₀/₉₀: Concentration inhibiting 50%/90% of isolates. MBC₅₀: Minimum bactericidal concentration for 50% of isolates. |
Comparative Pharmacokinetics
Significant differences in the pharmacokinetic profiles of erythromycin and its derivatives account for their varied clinical applications, dosing regimens, and side-effect profiles.[14][16] Key improvements in the derivatives include enhanced acid stability and longer elimination half-lives.[4][17]
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Erythromycin | Clarithromycin | Azithromycin | Roxithromycin |
| Acid Stability | Poor, requires enteric coating[10][14] | More stable than erythromycin[14] | Very stable at low pH[14] | Stable |
| Oral Bioavailability | Variable (15-45%) | ~55% | ~37% | ~50% |
| Half-life (t½) | 1.5 - 2 hours[9][10] | 3 - 7 hours | ~68 hours[18] | ~12 hours[11] |
| Tissue Penetration | Moderate | Good, concentrates in phagocytes[14] | Excellent, high and prolonged tissue concentrations[11][14] | High, concentrates in phagocytes[11] |
| Metabolism | Extensive hepatic (CYP3A4)[9][14] | Hepatic (CYP3A4)[14] | Minimal, does not interact with CYP3A4[14] | Primarily hepatic |
| Primary Excretion | Bile[9][10] | Renal and hepatic | Biliary | Biliary |
| CYP3A4 Inhibition | Potent inhibitor[5][19] | Potent inhibitor[5] | No significant interaction[14][16] | Less than Erythromycin |
Values are approximate and can vary based on formulation and patient factors.
The most striking differences are Azithromycin's exceptional acid stability and prolonged half-life, which allows for shorter treatment courses, and its lack of interaction with the CYP3A4 enzyme system, reducing the risk of drug-drug interactions common with erythromycin and clarithromycin.[14][16][18]
Clinical Efficacy, Side Effects, and Resistance
Clinical Applications: Erythromycin and its derivatives are indicated for a wide range of infections, including respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted diseases.[7][20]
-
Erythromycin: Used for community-acquired pneumonia, Legionnaire's disease, chlamydia, and as an alternative for patients with penicillin allergies.[9][19]
-
Clarithromycin: Often used in the treatment of Helicobacter pylori infections as part of a multi-drug regimen, in addition to respiratory infections.[7][21]
-
Azithromycin: Its favorable pharmacokinetics make it a common choice for short-course therapy for respiratory and skin infections.[16] It is also effective for chlamydial infections.[16]
Adverse Effects: The most common side effects of erythromycin are gastrointestinal, including nausea, vomiting, and abdominal pain, largely due to its activity as a motilin agonist.[1][7] Its semi-synthetic derivatives were designed for improved tolerability.[16][17]
-
Gastrointestinal Distress: The incidence is highest with erythromycin and significantly lower with clarithromycin and azithromycin.[1][18]
-
QT Prolongation: Erythromycin and clarithromycin are associated with a risk of QT interval prolongation, which can lead to serious cardiac arrhythmias.[5][20]
-
Hepatotoxicity: While rare, cholestatic hepatitis has been reported, particularly with certain erythromycin formulations.[10][19]
-
Drug Interactions: As potent inhibitors of the CYP3A4 enzyme, erythromycin and clarithromycin can increase the plasma concentrations of many co-administered drugs (e.g., some statins, warfarin), leading to potential toxicity.[5][13] Azithromycin largely avoids these interactions.[16]
Bacterial Resistance: The increasing prevalence of bacterial resistance is a major concern. The primary mechanisms of resistance to macrolides include:
-
Target Site Modification: The most common mechanism involves methylation of an adenine (B156593) residue in the 23S rRNA by Erm-encoded methyltransferases. This modification reduces the drug's binding affinity to the ribosome.[6]
-
Active Efflux: Bacteria can acquire genes (e.g., mef genes) that code for efflux pumps, which actively transport the antibiotic out of the bacterial cell.[10][14]
-
Enzymatic Inactivation: Some bacteria produce enzymes like esterases or phosphotransferases that can inactivate the drug.[6][10]
Anti-Inflammatory Properties
Beyond their antibacterial effects, macrolides, particularly erythromycin, possess anti-inflammatory and immunomodulatory properties.[14][22] This action is independent of their antibacterial activity and is relevant in the long-term, low-dose treatment of chronic inflammatory airway diseases like diffuse panbronchiolitis.[22] One proposed mechanism involves the inhibition of the transcription factor nuclear factor-κB (NF-κB), a key regulator of pro-inflammatory gene expression. Studies suggest that erythromycin may interact with the NF-κB signaling pathway downstream of the dissociation of its inhibitor, IκBα, thus suppressing the production of inflammatory cytokines like IL-8.[22]
Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's in-vitro activity. The broth microdilution method is a standard protocol.
Methodology:
-
Preparation of Antibiotic Stock: A stock solution of the antibiotic (e.g., erythromycin, azithromycin) is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The antibiotic solution is serially diluted (typically two-fold) in the wells of a 96-well microtiter plate. This creates a gradient of decreasing antibiotic concentrations across the plate.
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. pyogenes) is prepared to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (broth + bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is then incubated under appropriate atmospheric conditions (e.g., 35-37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
Methodology:
-
Perform MIC Test: The MBC test is performed as a follow-up to the MIC test.
-
Subculturing: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC plate.
-
Plating: The aliquot is plated onto an antibiotic-free agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated for 18-24 hours at 35-37°C.
-
Reading Results: The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU count compared to the original inoculum count.
References
- 1. Azithromycin and Clarithromycin Overview and Comparison With Erythromycin | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrolide - Wikipedia [en.wikipedia.org]
- 6. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. litfl.com [litfl.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Binding of the Macrolide Antibiotic Telithromycin to Human Serum Albumin by NMR Spectroscopy [mdpi.com]
- 13. dermnetnz.org [dermnetnz.org]
- 14. ClinPGx [clinpgx.org]
- 15. microbiologyresearch.org [microbiologyresearch.org]
- 16. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The new macrolide antibiotics: azithromycin, clarithromycin, dirithromycin, and roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Erythromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. youtube.com [youtube.com]
- 22. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Erythromycin and Clarithromycin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of the macrolide antibiotics erythromycin (B1671065) and clarithromycin (B1669154). By examining their mechanisms of action, in vitro activity, and pharmacokinetic profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both erythromycin and clarithromycin are macrolide antibiotics that function by inhibiting bacterial protein synthesis.[1][2] Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which ultimately halts the translation of messenger RNA (mRNA) into proteins.[1][3] This binding event physically blocks the exit tunnel through which nascent polypeptide chains emerge, thereby preventing the elongation of the peptide chain.[3] While both drugs share this fundamental mechanism, differences in their chemical structure influence their efficacy and pharmacokinetic properties.
References
Validating the Specificity of an Eromycin-based Selection Medium: A Comparative Guide
For researchers in molecular biology and drug development, the effective selection of successfully modified cells is a cornerstone of experimental success. Eromycin, a macrolide antibiotic, is a widely used agent for this purpose. This guide provides a comprehensive comparison of this compound-based selection with other common alternatives, supported by experimental protocols to validate its specificity and ensure the integrity of your research.
Comparative Analysis of Selection Antibiotics
The choice of a selection antibiotic is critical and depends on various factors, including the host organism, the resistance gene used, and the desired stringency of selection. Below is a comparison of this compound with other commonly used selection agents.
| Feature | This compound | G418 (Geneticin) | Hygromycin B | Puromycin | Blasticidin S |
| Mechanism of Action | Inhibits protein synthesis by binding to the 50S ribosomal subunit in bacteria.[1][2][3] | Inhibits protein synthesis by binding to the 80S ribosomal subunit in eukaryotic cells.[4][5][6] | Inhibits protein synthesis by targeting the 70S and 80S ribosomal subunits in prokaryotic and eukaryotic cells.[5][6] | Causes premature chain termination during translation by acting as an analog of the 3'-terminal end of aminoacyl-tRNA.[4] | Inhibits protein synthesis by blocking peptide bond formation in both prokaryotic and eukaryotic cells.[6] |
| Resistance Gene | erm (Erythromycin resistance methylase) genes, such as ermC.[7][8][9] | neo (aminoglycoside phosphotransferase) gene.[5][6] | hph (hygromycin B phosphotransferase) gene.[6] | pac (puromycin N-acetyl-transferase) gene.[4] | bsd (blasticidin S deaminase) gene.[6] |
| Host Organism | Primarily bacteria. | Eukaryotic cells (mammalian, yeast, plant).[4][5][6] | Eukaryotic and prokaryotic cells.[4][5][6] | Eukaryotic and prokaryotic cells.[4] | Eukaryotic and prokaryotic cells.[6] |
| Working Concentration | Typically 150-200 µg/mL for E. coli. | 100-2000 µg/mL for mammalian cells.[4][6] | 50-1000 µg/mL for mammalian cells.[6] | 1-10 µg/mL for mammalian cells.[4] | 2-10 µg/mL for mammalian cells.[6] |
| Selection Time | 1-2 days for bacteria. | 10-14 days for stable mammalian cell lines.[4] | 7-10 days for stable mammalian cell lines. | 2-7 days for stable mammalian cell lines.[4] | 5-7 days for stable mammalian cell lines. |
| Key Advantages | Cost-effective for bacterial selection. | Well-established for eukaryotic selection.[5] | Useful for dual-selection experiments with other antibiotics.[5] | Fast-acting, resulting in rapid cell death of non-resistant cells.[4] | Effective at very low concentrations.[6] |
| Potential Issues | Potential for satellite colonies and background growth. | Can be toxic to some cell lines at higher concentrations. | Requires careful optimization of concentration for each cell line.[6] | Can have off-target effects at higher concentrations. | Light sensitive. |
Experimental Protocols for Validating this compound Medium Specificity
To ensure that an this compound-based selection medium is performing as expected, it is crucial to validate its specificity. This involves confirming that the medium effectively inhibits the growth of non-resistant organisms while allowing the robust growth of those carrying the this compound resistance gene.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.[10][11]
Materials:
-
This compound stock solution
-
Liquid culture medium (e.g., LB broth)
-
96-well microtiter plates
-
Culture of non-resistant host strain
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in the liquid culture medium in a 96-well plate. The concentration range should span the expected effective concentration.
-
Inoculate each well with a standardized suspension of the non-resistant host strain (e.g., to a final OD600 of 0.05).
-
Include a positive control well with no this compound and a negative control well with no bacteria.
-
Incubate the plate at the optimal temperature for the host strain for 16-20 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the OD600 of each well. The MIC is the lowest concentration at which no growth is observed.[10]
Agar (B569324) Diffusion Test (Kirby-Bauer Method)
This method assesses the susceptibility of a microorganism to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.[12][13]
Materials:
-
Agar plates with the appropriate growth medium
-
Sterile paper disks
-
This compound stock solution
-
Cultures of non-resistant and resistant host strains
Procedure:
-
Prepare a lawn of the non-resistant and resistant host strains on separate agar plates by evenly spreading a standardized inoculum.
-
Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the center of each agar plate.
-
Incubate the plates at the optimal temperature for the host strain for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred). A large zone of inhibition for the non-resistant strain and no zone for the resistant strain indicates good specificity.
Plating Efficiency Assay
This assay directly compares the survival and colony formation of resistant and non-resistant cells on the this compound selection medium.
Materials:
-
Agar plates with and without this compound (at the determined working concentration)
-
Cultures of non-resistant and resistant host strains
Procedure:
-
Prepare serial dilutions of both the non-resistant and resistant host strain cultures.
-
Plate a known number of cells from each dilution onto both the this compound-containing plates and the control plates without this compound.
-
Incubate the plates until colonies are clearly visible.
-
Count the number of colonies on each plate.
-
Calculate the plating efficiency for each strain on the this compound medium by dividing the number of colonies on the this compound plate by the number of colonies on the control plate. The plating efficiency of the resistant strain should be high, while that of the non-resistant strain should be very low or zero.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound action and the experimental workflow for validating medium specificity.
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for validating this compound medium specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 13. gmpplastic.com [gmpplastic.com]
A Researcher's Guide to Inter-Laboratory Reproducibility of Erythromycin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for testing Erythromycin susceptibility, focusing on the critical aspect of inter-laboratory reproducibility. Ensuring that experimental results are consistent across different laboratories is fundamental to the drug development pipeline and clinical diagnostics. This document outlines standard experimental protocols, presents available data on the variability of results, and visualizes key pathways and workflows to aid in the design and interpretation of robust experiments.
The Challenge of Reproducibility in Erythromycin Testing
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3][4][5] Its efficacy, determined primarily by the Minimum Inhibitory Concentration (MIC), can show variability between different laboratories. This variation can stem from several factors, including the choice of susceptibility testing method, subtle differences in experimental conditions, and the specific bacterial strain being tested.[6][7][8][9] Studies have shown "unacceptable interlaboratory variation" in routine susceptibility testing for certain bacteria, highlighting the need for standardized procedures.[8][10][11]
Comparative Analysis of Susceptibility Testing Methods
The most common methods for determining Erythromycin susceptibility are broth microdilution, agar (B569324) dilution, disk diffusion (Kirby-Bauer test), and the gradient strip method (E-test). The choice of method can significantly impact the obtained MIC values and, consequently, the reproducibility of results.
A study on Vibrio cholerae involving five laboratories demonstrated that the E-test method had better inter-laboratory agreement than the agar dilution method.[9] For the E-test, 94.4% of results were within one dilution, compared to 77.8% for agar dilution.[9] Another study on Enterobacter cloacae showed 100% categorical agreement (susceptible, intermediate, or resistant) for Erythromycin between a commercial MIC strip (M.I.C. Evaluator) and the standard broth microdilution method, with a 90% essential agreement (within ±1 twofold dilution).[12]
Table 1: Inter-Laboratory Reproducibility of Erythromycin MIC Testing for Vibrio cholerae
| Method | Number of Laboratories | Number of Strains | Agreement within 1 Dilution | Agreement within 2 Dilutions |
| E-test | 5 | 18 | 94.4% | 98.1% |
| Agar Dilution | 5 | 18 | 77.8% | 98.1% |
Data sourced from a study on Vibrio cholerae susceptibility testing.[9]
Table 2: Method Agreement for Erythromycin MIC Testing against Enterobacter cloacae
| Comparison | Categorical Agreement | Essential Agreement (±1 dilution) |
| M.I.C. Evaluator vs. Broth Microdilution | 100% | 90% |
Data sourced from a comparative study on Enterobacter cloacae.[12]
Signaling Pathways Modulated by Erythromycin
Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4][5] However, it is also known to possess anti-inflammatory properties in human cells, which are attributed to its interaction with the NF-κB signaling pathway.[1] Erythromycin has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response.[1]
Caption: Dual action of Erythromycin: antibacterial and anti-inflammatory pathways.
Experimental Protocols for Susceptibility Testing
Adherence to standardized protocols is paramount for achieving inter-laboratory reproducibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these methods.[1][2][10][13][14][15]
Broth Microdilution Method (CLSI Guideline)
This method determines the MIC in a liquid medium.
-
Preparation of Erythromycin Stock Solution: Accurately weigh and dissolve Erythromycin powder in an appropriate solvent (e.g., methanol) to create a high-concentration stock solution.[1]
-
Preparation of Dilutions: Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[2]
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][2]
-
Inoculation: Inoculate each well containing the Erythromycin dilutions with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) well.[2]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1][2]
-
Interpretation: The MIC is the lowest concentration of Erythromycin that completely inhibits visible bacterial growth.[1][2]
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method based on the diffusion of the antibiotic in agar.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[16][17]
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.[6][16][17]
-
Application of Antibiotic Disks: Aseptically place a 15 µg Erythromycin disk onto the surface of the inoculated MHA plate.[6]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[6]
-
Measurement and Interpretation: Measure the diameter of the zone of complete inhibition in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized interpretive charts from CLSI or EUCAST.[6][17]
Gradient Strip Method (E-test)
This method uses a plastic strip with a predefined antibiotic gradient to determine the MIC.
-
Inoculum and Plate Preparation: Inoculate an MHA plate with a standardized bacterial suspension as described for the disk diffusion method.[3]
-
Application of E-test Strip: Aseptically apply the Erythromycin E-test strip to the agar surface.[3]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
Reading the MIC: After incubation, an elliptical zone of inhibition will form. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3][8]
A Workflow for Ensuring Inter-Laboratory Reproducibility
To formally assess and ensure the reproducibility of Erythromycin susceptibility testing, a structured inter-laboratory study should be implemented. This workflow outlines the key steps.
Caption: A standardized workflow for an inter-laboratory reproducibility study.
By implementing standardized methodologies and participating in proficiency testing programs, laboratories can significantly improve the consistency and reliability of Erythromycin susceptibility testing results, leading to more robust research outcomes and better-informed clinical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. health.maryland.gov [health.maryland.gov]
- 9. Can Etest Be Used To Determine Vibrio cholerae Susceptibility to Erythromycin? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goums.ac.ir [goums.ac.ir]
- 11. research.wur.nl [research.wur.nl]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. fda.gov [fda.gov]
- 15. darvashco.com [darvashco.com]
- 16. asm.org [asm.org]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Erythromycin vs. Roxithromycin: A Comparative Analysis in Respiratory Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of erythromycin (B1671065) and roxithromycin (B50055), two key macrolide antibiotics, in the context of respiratory infection models. The following sections present a synthesis of experimental data, detailed methodologies of key experiments, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.
In Vitro and In Vivo Efficacy: A Quantitative Comparison
The relative efficacy of erythromycin and roxithromycin has been evaluated in various preclinical models. The data presented below summarizes key findings from in vitro susceptibility testing and in vivo infection models.
In Vitro Susceptibility
The in vitro activity of erythromycin and roxithromycin against common respiratory pathogens is a critical determinant of their potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of both compounds against Streptococcus pneumoniae.
| Organism | Antibiotic | MIC Range (mg/L) |
| Streptococcus pneumoniae (macrolide-susceptible) | Erythromycin | 0.03 |
| Roxithromycin | 0.06 | |
| Streptococcus pneumoniae (macrolide-resistant, erm(B) and mef(A) positive) | Erythromycin | ≥256 |
| Roxithromycin | ≥256 |
Data sourced from a study on macrolide-resistant Streptococcus pneumoniae[1]
In Vivo Efficacy in a Murine Pneumonia Model
A murine model of pneumonia induced by macrolide-resistant Streptococcus pneumoniae was utilized to compare the in vivo effects of erythromycin and roxithromycin. The study focused on the immunomodulatory properties of the antibiotics rather than their direct bactericidal activity against the resistant strain.
| Parameter | Erythromycin (20 mg/kg/day) | Roxithromycin (10 mg/kg/day) | Control (Saline) |
| Median Survival Time (days) | 5.27 | 6.82 | 2.65 |
| Bacterial Load in Lungs (log10 CFU/mL) at 48h post-infection | Not significantly different from control | Decreased compared to control | Increased |
| Bacterial Load in Blood (log10 CFU/mL) at 48h post-infection | Bacteremia present | Bacteremia retarded | Bacteremia present |
This data highlights the immunomodulatory effects of the macrolides in an infection model with a resistant strain, where roxithromycin showed a more pronounced effect on survival and bacterial containment compared to erythromycin.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. The following sections outline the protocols for the in vitro and in vivo studies cited above.
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of erythromycin and roxithromycin against Streptococcus pneumoniae.
Methodology:
-
Bacterial Strains: A macrolide-susceptible and a macrolide-resistant strain of Streptococcus pneumoniae were used. The resistant strain harbored both erm(B) and mef(A) genes.
-
Culture Conditions: Bacteria were grown on Mueller-Hinton agar (B569324) supplemented with 5% sheep blood.
-
MIC Determination: The MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of erythromycin and roxithromycin was prepared in a 96-well microtiter plate. Each well was inoculated with a standardized bacterial suspension. The plates were incubated at 37°C in a 5% CO2 atmosphere for 20-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Murine Pneumonia Model
Objective: To evaluate the in vivo efficacy of erythromycin and roxithromycin in a murine model of pneumonia caused by macrolide-resistant Streptococcus pneumoniae.
Methodology:
-
Animal Model: Male CBA/J mice (3-4 weeks old) were used for the study.
-
Bacterial Strain: A clinical isolate of macrolide-resistant Streptococcus pneumoniae (harboring erm(B) and mef(A) genes) was used to induce pneumonia.
-
Infection Protocol: Mice were anesthetized and intranasally inoculated with a bacterial suspension to induce lung infection.
-
Antibiotic Administration: Erythromycin (20 mg/kg/day) and roxithromycin (10 mg/kg/day) were administered orally via gavage for three days prior to infection. The control group received saline.
-
Evaluation of Efficacy:
-
Survival: Mice were monitored daily for survival over a period of 10 days.
-
Bacterial Burden: At selected time points post-infection, mice were euthanized, and lungs and blood were collected. The organs were homogenized, and serial dilutions were plated on appropriate agar to determine the number of colony-forming units (CFU).
-
Inflammatory Markers: Bronchoalveolar lavage fluid (BALF) was collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Signaling Pathways and Experimental Workflow
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the anti-inflammatory signaling pathway of macrolides and the experimental workflow of the murine pneumonia model.
Anti-inflammatory Signaling Pathway of Macrolides
Macrolides, including erythromycin and roxithromycin, exert anti-inflammatory effects by modulating the NF-κB signaling pathway in respiratory epithelial cells.[2][3][4] This pathway is a key regulator of the inflammatory response.
Caption: Macrolide inhibition of the NF-κB signaling pathway.
Experimental Workflow of Murine Pneumonia Model
The successful establishment of a reproducible animal model of infection is fundamental for the preclinical evaluation of new antimicrobial agents.
Caption: Workflow of the murine pneumonia model.
References
- 1. Roxithromycin Favorably Modifies the Initial Phase of Resistance against Infection with Macrolide-Resistant Streptococcus pneumoniae in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of anti-inflammatory action of erythromycin in human bronchial epithelial cells: possible role in the signaling pathway that regulates nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Erythromycin's Efficacy Across Diverse Bacterial Strains
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the antibacterial effects of Erythromycin (B1671065), a macrolide antibiotic, against various bacterial strains. It summarizes key performance data, details the experimental protocols used for susceptibility testing, and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction
Erythromycin, first isolated in 1952 from the bacterium Saccharopolyspora erythraea, is a well-established macrolide antibiotic used to treat a number of bacterial infections.[1] It is effective against a broad spectrum of organisms, including many Gram-positive bacteria, and serves as a crucial alternative for patients with penicillin allergies.[2][3][4] This guide synthesizes data on its mechanism of action and its variable efficacy against medically significant bacteria.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect—inhibiting the growth of bacteria—by disrupting protein synthesis.[5][6] The molecule diffuses through the bacterial cell membrane and binds specifically to the 50S subunit of the bacterial ribosome.[1][7] This binding action physically blocks the polypeptide exit tunnel, interfering with the translocation of transfer RNA (tRNA) from the aminoacyl site (A-site) to the peptidyl site (P-site).[1][6][8] By halting this crucial step, Erythromycin prevents the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial replication and survival.[1][4] At higher concentrations, it can be bactericidal.[1]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[9] It is a critical measure of a drug's potency against a specific strain. The efficacy of Erythromycin varies significantly across different bacterial species, as shown in the table below.
| Bacterial Strain | Type | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | Gram-positive | 0.023 - 1024[1] | High rates of acquired resistance exist.[10] |
| Streptococcus pyogenes (Group A Strep) | Gram-positive | 0.004 - 256[1] | Resistance is increasingly reported.[11] |
| Streptococcus agalactiae (Group B Strep) | Gram-positive | Varies; resistance rates up to 21.4% in some studies.[12] | Resistance is primarily due to erm genes.[11][12] |
| Haemophilus influenzae | Gram-negative | 0.015 - 256[1] | Generally less susceptible than Gram-positive cocci. |
| Corynebacterium minutissimum | Gram-positive | 0.015 - 64[1] | Generally susceptible. |
| Bordetella pertussis | Gram-negative | 0.06 - 0.125[13][14] | Strains have remained highly susceptible over decades.[13] |
| Pseudomonas aeruginosa | Gram-negative | High (often >100) | Intrinsically resistant; however, sub-MIC levels may affect virulence.[15] |
Note: The wide MIC ranges often reflect the presence of both susceptible (wild-type) and resistant strains within the species.
Mechanisms of Bacterial Resistance
Resistance to Erythromycin in bacteria is primarily achieved through two mechanisms: target site modification and active efflux.[2][11][16]
-
Target Site Modification : This is the most common form of high-level resistance. It is mediated by erm (erythromycin resistance methylase) genes, which produce an enzyme that methylates the 23S rRNA component of the 50S ribosomal subunit.[2][12] This modification reduces the binding affinity of Erythromycin to its target, rendering the drug ineffective.[16] This mechanism often confers cross-resistance to macrolide, lincosamide, and streptogramin B antibiotics (MLSB phenotype).[11][12]
-
Active Efflux : This mechanism is mediated by mef (macrolide efflux) genes, which code for a membrane-bound efflux pump.[2][11] This pump actively transports Erythromycin out of the bacterial cell, preventing it from reaching the necessary intracellular concentration to inhibit protein synthesis.[11] This typically results in low- to moderate-level resistance and is specific to 14- and 15-membered macrolides.[2]
Experimental Protocols: Antimicrobial Susceptibility Testing (AST)
Several standardized methods are used to determine the MIC of Erythromycin, including agar (B569324) dilution, disk diffusion, and broth dilution.[17] The broth microdilution method is a widely used technique for quantitative analysis.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the general steps for determining the MIC of Erythromycin using the broth microdilution method, as guided by standards from the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Erythromycin Stock Solution : Dissolve Erythromycin powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution.
-
Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the Erythromycin working solution with CAMHB to achieve a range of desired final concentrations. Leave one well as a positive control (broth + inoculum, no drug) and another as a negative control (broth only).
-
Prepare Bacterial Inoculum : Culture the bacterial strain on an appropriate agar medium. Select several colonies to create a suspension in a saline solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation : Dilute the standardized bacterial suspension and add it to each well of the microtiter plate (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation : Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Reading Results : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Erythromycin in which there is no visible bacterial growth.[9]
Conclusion
Erythromycin remains a clinically relevant antibiotic, but its efficacy is highly dependent on the target bacterial species and the presence of resistance mechanisms. While it shows excellent activity against certain organisms like Bordetella pertussis, its utility against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes is increasingly compromised by resistance.[1][11][13] The primary resistance pathways—target site modification via erm genes and efflux via mef genes—are key areas of study for overcoming treatment failure.[2][16] Standardized susceptibility testing, as detailed in this guide, is essential for guiding appropriate clinical use and for the ongoing surveillance of resistance trends.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Erythromycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Microbiological aspects of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Erythromycin Stearate? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancement of the antibiotic activity of erythromycin by volatile compounds of Lippia alba (Mill.) N.E. Brown against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cejph.szu.cz [cejph.szu.cz]
- 14. Minimum inhibitory concentrations of erythromycin and other antibiotics for Czech strains of Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of sub-MICs of erythromycin and other macrolide antibiotics on serum sensitivity of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eromycin Docking Simulations: An Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental techniques to validate the in-silico docking simulations of Eromycin with its target, the bacterial ribosome. Below, we detail the methodologies for key validation experiments, present comparative data for this compound and alternative antibiotics, and illustrate the workflows and underlying biological pathways.
Binding Affinity Assays
Binding affinity assays are fundamental in validating the predicted binding strength from docking simulations. These assays quantify the interaction between a ligand (this compound) and its target (the ribosome), typically yielding a dissociation constant (Kd), where a lower Kd indicates a higher binding affinity.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound and other macrolide antibiotics to the bacterial ribosome.
| Antibiotic | Target Organism/Ribosome | Assay Method | Dissociation Constant (Kd) | Reference |
| Erythromycin (B1671065) | Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin | 1.0 x 10⁻⁸ M (at 24°C) | [1] |
| Escherichia coli | Direct binding assay with [¹⁴C]Erythromycin | 1.4 x 10⁻⁸ M (at 5°C) | [1] | |
| Streptococcus pneumoniae | Equilibrium binding of [¹⁴C]-Erythromycin | 4.9 ± 0.6 nM | [2][3] | |
| Solithromycin | Streptococcus pneumoniae | Equilibrium binding of [¹⁴C]-Solithromycin | 5.1 ± 1.1 nM | [2][3] |
| Leucomycins & Analogues | Escherichia coli | Competitive binding assay | Determined by inhibition of [¹⁴C]Erythromycin binding | [1] |
Experimental Protocol: Competitive Radioligand Binding Assay
This method quantifies the ability of a non-labeled antibiotic to displace a radiolabeled antibiotic (e.g., [¹⁴C]Erythromycin) from its ribosomal binding site.[1]
Materials:
-
70S ribosomes from the target bacterium (e.g., S. pneumoniae)
-
Radiolabeled Erythromycin ([¹⁴C]-Erythromycin)
-
Non-radiolabeled this compound and competitor antibiotics
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 150 mM NH₄Cl, 6 mM β-mercaptoethanol)[4]
-
DEAE magnetic beads[4]
-
Scintillation counter and fluid
Procedure:
-
Complex Formation: Mix 70S ribosomes (e.g., 3 nM) with a fixed concentration of [¹⁴C]-Erythromycin (e.g., 6 nM) in the binding buffer. Incubate for 30 minutes at 37°C to allow the formation of the ribosome-Erythromycin complex.[4]
-
Competition: Add increasing concentrations of non-radiolabeled this compound or competitor antibiotics to the pre-formed complexes and incubate for an additional 2 hours at 37°C.[4]
-
Isolation of Ribosomes: Add a suspension of DEAE magnetic beads to the reaction mixtures and incubate for 15 minutes at room temperature to immobilize the ribosomes.[4]
-
Separation: Use a magnetic stand to capture the beads with the bound ribosomes. Remove the supernatant containing the unbound [¹⁴C]-Erythromycin.
-
Elution: Resuspend the beads in a buffer containing EDTA (e.g., 10 mM) to release the ribosomes.
-
Quantification: Transfer the supernatant containing the ribosome-associated [¹⁴C]-Erythromycin to scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of bound [¹⁴C]-Erythromycin against the concentration of the competitor antibiotic. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.[1]
Target Engagement in a Cellular Environment
While binding affinity assays are crucial, they are often performed in a simplified in-vitro system. Target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), confirm that the drug can bind to its target within the complex environment of a living cell.
Comparative CETSA Data
Currently, there is a lack of publicly available, direct comparative CETSA data for this compound and other macrolides. However, the methodology is well-established for demonstrating target engagement for a wide range of drugs.[5][6][7] The expected outcome for a successful this compound CETSA experiment would be a thermal shift, indicating that this compound binding stabilizes the ribosomal proteins against heat-induced denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[1][6]
Materials:
-
Bacterial cell culture (e.g., S. aureus)
-
This compound and control compounds
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to a ribosomal protein (e.g., L22)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture bacterial cells to the desired density. Treat the cells with this compound or a vehicle control and incubate at 37°C for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[8]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.[6]
-
Western Blot Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody against a specific ribosomal protein.
-
Detection and Quantification: Detect the protein bands using a chemiluminescence-based system and quantify the band intensities.
-
Data Analysis: Plot the percentage of the soluble ribosomal protein against the temperature for both the this compound-treated and vehicle-treated samples to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.
Functional Assays: Antimicrobial Activity
Functional assays are critical for validating that the predicted binding from docking simulations translates into the desired biological effect, which for this compound is the inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) is a key metric determined in these assays.
Comparative Antimicrobial Activity Data
The following table presents the MIC values of this compound and other macrolides against various bacterial strains.
| Antibiotic | Bacterial Strain | MIC (μg/mL) | Reference |
| Erythromycin | Bordetella pertussis | 0.03 - 0.125 | [9] |
| S. aureus (analogue 16) | 16 | [10] | |
| S. aureus (analogue 17) | 16 | [10] | |
| Escherichia coli (pig clinical isolate) | 16 - >1,024 | [11] | |
| Clarithromycin | Bordetella pertussis | 0.03 - 0.125 | [9] |
| P. aeruginosa | Sub-MICs tested | [12] | |
| Azithromycin | Bordetella pertussis | 0.06 - 0.125 | [9] |
| Escherichia coli (wild-type) | 1 - 8 | [11] | |
| Tilmicosin | Escherichia coli (wild-type) | 32 - 256 | [11] |
| Spiramycin | Escherichia coli (wild-type) | 128 - 256 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[13]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton broth or agar
-
This compound and other antibiotics
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of this compound and other antibiotics in Mueller-Hinton broth in a 96-well plate.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[14]
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, measuring the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the binding affinity (Kd) and stoichiometry (n). This level of detail can offer deeper insights into the binding mode predicted by docking simulations.
Comparative Thermodynamic Data
Published comparative thermodynamic data for this compound and a range of other macrolides binding to the ribosome is limited. However, ITC is a well-established technique for obtaining such data.[15][16]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[16][17][18]
Materials:
-
Purified 70S ribosomes
-
This compound and other antibiotics
-
Identical buffer for both ribosome and antibiotic solutions (critical to minimize heats of dilution)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare the ribosome solution (in the sample cell) and the antibiotic solution (in the syringe) in the exact same, degassed buffer. Typical starting concentrations are in the micromolar range.[16]
-
Instrument Setup: Set the experimental temperature and other instrument parameters.
-
Titration: Perform a series of small, sequential injections of the antibiotic solution from the syringe into the sample cell containing the ribosome solution.
-
Heat Measurement: The instrument measures the heat change after each injection.
-
Data Analysis: The data is plotted as heat change per injection versus the molar ratio of antibiotic to ribosome. This binding isotherm is then fitted to a binding model to determine the Kd, n, ΔH, and ΔS.
Kinetic and Real-Time Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding and dissociation events. This provides kinetic information (association and dissociation rate constants, kon and koff) that is complementary to the equilibrium data from other binding assays.
Comparative Kinetic Data
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[19][20]
Materials:
-
SPR instrument and sensor chip (e.g., streptavidin-coated)
-
Biotinylated ribosomal RNA (or immobilized ribosomes)
-
This compound and other antibiotics
-
Running buffer (e.g., HBS-EP buffer)
Procedure:
-
Immobilization: Immobilize the biotinylated ribosomal RNA onto the streptavidin-coated sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound or other antibiotics (the analyte) over the sensor chip surface.
-
Association and Dissociation Monitoring: The SPR instrument monitors the change in the response units (RU) in real-time as the antibiotic associates with and dissociates from the immobilized RNA.
-
Regeneration: After each cycle, the sensor chip surface is regenerated to remove the bound antibiotic.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
This compound's Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[21][22] This binding physically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNAs from the ribosome and ultimately halting protein synthesis.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cejph.szu.cz [cejph.szu.cz]
- 10. Catalytic site-selective synthesis and evaluation of a series of erythromycin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Effects of sub-MICs of erythromycin and other macrolide antibiotics on serum sensitivity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 19. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Benchmarking Eromycin: A Comparative Analysis of Antimicrobial Activity
This guide provides a comprehensive comparison of Eromycin's (Erythromycin) activity against established quality control (QC) bacterial strains. It is intended for researchers, scientists, and drug development professionals seeking to benchmark the performance of this macrolide antibiotic against a known reference standard. The data presented is based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Comparative In Vitro Activity of this compound
The following table summarizes the expected performance of this compound against key quality control strains as defined by CLSI and EUCAST. Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter ranges are provided for assessing the potency and susceptibility of microorganisms to this compound.
| Quality Control Strain | Test Method | QC Parameter | CLSI Expected Range | EUCAST Expected Range |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (15 µg disk) | Zone Diameter (mm) | 22 - 30 | 22 - 29 |
| Broth Microdilution | MIC (µg/mL) | 0.25 - 1 | 0.25 - 1 | |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | MIC (µg/mL) | 0.25 - 1 | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | MIC (µg/mL) | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae ATCC® 49619 | Disk Diffusion (15 µg disk) | Zone Diameter (mm) | 25 - 30 | 25 - 30 |
| Broth Microdilution | MIC (µg/mL) | 0.03 - 0.12 | 0.03 - 0.12 | |
| Haemophilus influenzae ATCC® 49247 | Broth Microdilution | MIC (µg/mL) | 1 - 4 | 1 - 4 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome.[2][3][4][5] This binding action occurs near the peptidyltransferase center and interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[1][3][5]
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Protocols
The following are detailed methodologies for conducting two standard antimicrobial susceptibility tests for this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the QC strain and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This creates a standardized bacterial suspension.
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculation: Within 15 minutes of its preparation, dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere with 5% CO₂.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate. To ensure a uniform lawn of growth, swab the plate in three directions, rotating the plate approximately 60 degrees between each streaking.
-
Disk Application: Aseptically apply a 15-µg this compound disk to the surface of the inoculated agar. Ensure firm, even contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For Streptococcus pneumoniae, use Mueller-Hinton agar with 5% sheep blood and incubate in a 5% CO₂ atmosphere.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk. Compare the measured zone diameter to the established QC ranges to determine susceptibility.
Caption: Workflow for the this compound disk diffusion susceptibility test.
References
A Guide to the Statistical Validation of Erythromycin Bioassay Results
For researchers, scientists, and professionals in drug development, the accurate determination of antibiotic potency is paramount. This guide provides a comprehensive comparison of the microbiological bioassay for Eromycin (erythromycin) with alternative analytical methods. It details the experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and validation of the most appropriate assay for your needs.
Comparative Analysis of Erythromycin (B1671065) Assay Methods
The potency of erythromycin, a macrolide antibiotic that inhibits bacterial protein synthesis, is a critical quality attribute.[1] While the microbiological bioassay is a foundational method for determining the biological activity of antibiotics, other analytical techniques offer distinct advantages in terms of speed and specificity.[1][2] This section compares the performance of the cylinder-plate bioassay with spectrophotometry and thin-layer chromatography (TLC).
| Parameter | Microbiological Bioassay (Cylinder-Plate) | UV-Spectrophotometry | Thin-Layer Chromatography (TLC) |
| Principle | Measures the inhibition of microbial growth (e.g., Micrococcus luteus or Bacillus pumilus) by the antibiotic.[1][3] The diameter of the inhibition zone is proportional to the antibiotic concentration. | Quantifies the amount of erythromycin by measuring its absorbance of ultraviolet light at a specific wavelength (λmax of 285nm).[4][5] | Separates erythromycin from other components in a sample based on its differential partitioning between a stationary phase and a mobile phase. The identity is confirmed by comparing the retention factor (Rf) to a standard.[4] |
| Primary Measurement | Zone of inhibition (mm) | Absorbance | Retention Factor (Rf) |
| Key Validation Parameters | Linearity, Precision, Accuracy[2][6] | Linearity, Precision, Accuracy[4] | Identification, Purity[4] |
| Reported Performance | MICs ranging from 0.5-2µg/ml for various samples.[4] | Percentage of stated amounts of erythromycin were 79 - 120% w/w.[4] | Rf values ranging from 0.71 - 0.79 for 80% of the samples.[4] |
| Advantages | Directly measures biological activity, not affected by impurities or related substances that are not antimicrobially active. Simple, sensitive, precise, and cost-effective.[2] | Rapid and cost-effective.[5] | Useful for identification and confirming the presence of the active ingredient.[4] |
| Disadvantages | Longer incubation time (18-24 hours).[3] Can be influenced by factors such as agar (B569324) medium composition and inoculum concentration.[7] | May not distinguish between active and inactive forms of the drug. | Primarily qualitative, though quantitative methods exist. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the key assays discussed.
Microbiological Bioassay: Cylinder-Plate Method
This method is based on the diffusion of the antibiotic through an agar medium, resulting in a zone of growth inhibition of a susceptible microorganism.[1]
1. Preparation of Media and Buffers:
-
Antibiotic Assay Medium: Prepare according to the manufacturer's instructions (e.g., Antibiotic Assay Medium No. 11).[3] Adjust the pH to 7.9 ± 0.1 after sterilization.[1]
-
Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH as required for sample and standard dilutions.[8]
2. Preparation of Inoculum:
-
Maintain a stock culture of a susceptible test organism, such as Micrococcus luteus or Bacillus pumilus.[1][3]
-
Harvest the bacterial growth and resuspend in sterile saline to a standardized turbidity. The optimal concentration should be determined experimentally to yield clear inhibition zones.[1]
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a quantity of Erythromycin Reference Standard and dissolve in a suitable solvent (e.g., methanol) to create a stock solution. Further dilute with phosphate buffer to obtain working standard concentrations.[3]
-
Sample Solution: Prepare the test sample in a similar manner to the standard to achieve a comparable concentration range.[3]
4. Assay Procedure:
-
Dispense a base layer of un-inoculated agar medium into sterile Petri dishes and allow it to solidify.
-
Cool the remaining sterile medium to 40-45°C and add the prepared microbial inoculum. Pour this seeded agar as a second layer.[1]
-
Place stainless steel cylinders on the solidified agar surface at equidistant points.
-
Fill the cylinders with the standard and sample solutions. A common design is the (3+3) design, with three cylinders for the standard and three for the sample on each plate.[1]
-
Allow for pre-diffusion of the antibiotic for a set time before incubating the plates at a specified temperature (e.g., 30-37°C) for 18-24 hours.[3]
-
Measure the diameter of the zones of inhibition.
5. Data Analysis:
-
The potency of the sample is calculated by comparing the size of the inhibition zones produced by the sample to those produced by the known concentrations of the standard. The relationship between the logarithm of the antibiotic concentration and the diameter of the inhibition zone is typically linear.[1]
UV-Spectrophotometry
This method provides a rapid means of quantifying erythromycin.
1. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Erythromycin Reference Standard in a suitable solvent (e.g., a 1:1 mixture of dibasic phosphate buffer pH 8 and methanol).[4] Create a series of dilutions to generate a standard curve.
-
Sample Solution: Prepare the test sample in the same solvent and at a concentration that falls within the range of the standard curve.
2. Measurement:
-
Determine the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for erythromycin, which is 285 nm.[4][5]
-
Use the solvent as a blank.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of erythromycin in the sample by interpolating its absorbance on the standard curve. The relationship should be linear over the tested concentration range.[4]
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for the identification of erythromycin in a formulation.[4]
1. Preparation of Solutions:
-
Standard Solution: Dissolve a small, accurately weighed amount of Erythromycin Reference Standard in a suitable solvent like methanol (B129727) to obtain a known concentration (e.g., 3mg/ml).[4]
-
Test Solution: Prepare the sample to be tested in the same solvent and at a similar concentration.[4]
2. Chromatographic Development:
-
Spot the standard and test solutions onto a TLC plate.
-
Place the plate in a developing chamber containing an appropriate mobile phase.
-
Allow the mobile phase to ascend the plate until the solvent front is near the top.
-
Remove the plate and mark the solvent front.
3. Visualization and Analysis:
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Calculate the Retention Factor (Rf) for the standard and the sample spots using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
The identity of erythromycin in the sample is confirmed if its Rf value matches that of the standard.[4]
Visualizing Workflows and Logical Relationships
To further clarify the processes involved in erythromycin bioassay and the decision-making for assay selection, the following diagrams are provided.
Caption: Workflow for the Cylinder-Plate Microbiological Bioassay of Erythromycin.
Caption: Logical Flow for Selecting an Appropriate Erythromycin Assay Method.
References
Comparative Transcriptomics of Bacteria Under Erythromycin Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic responses of various bacteria to Erythromycin (B1671065) treatment. Supported by experimental data from multiple studies, this document summarizes key findings, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of Erythromycin's mechanism of action and the development of bacterial resistance.
Erythromycin, a macrolide antibiotic, is a crucial tool in combating bacterial infections. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] This interaction obstructs the exit tunnel for newly synthesized peptides, leading to a halt in bacterial growth and proliferation.[2] However, the widespread use of Erythromycin has led to the emergence of resistance in various bacterial species, prompting extensive research into the molecular mechanisms of both its efficacy and bacterial strategies for evasion.
Comparative transcriptomics, utilizing techniques like RNA sequencing (RNA-Seq), has become an invaluable approach to unravel the global changes in gene expression that occur when bacteria are exposed to Erythromycin. These studies provide a comprehensive snapshot of the cellular response, highlighting not only the direct effects on protein synthesis but also the downstream stress responses and metabolic shifts.
Quantitative Overview of Transcriptomic Responses
The impact of Erythromycin on the bacterial transcriptome can be profound, affecting a significant portion of the genome. The extent of this response, however, varies between different bacterial species and is dependent on the concentration of the antibiotic used.
| Bacterial Species | Erythromycin Concentration | Percentage of Differentially Expressed Genes | Key Affected Gene Ontology (GO) and KEGG Pathways | Reference |
| Escherichia coli K-12 MG1655 | IC50 (Inhibitory Concentration 50%) | 39.71% (average for nine antibiotics including Erythromycin) | Carbon Metabolism, Amino Acid Metabolism, Nutrient Assimilation, Transport, Stress Response, Nucleotide Metabolism, Protein Biosynthesis, Cell Wall Biosynthesis, Energy Conservation | [3] |
| Streptococcus pyogenes emm92 (inducible resistance) | 10 µg/mL | 48 genes upregulated | Pathogenicity factors (e.g., hasA-C, ideS, scpA, scl1, scpC, slo) | [4] |
| Escherichia coli | IC50 | Not specified, but significant changes observed | Sulfate Reduction Pathway | [5] |
Table 1: Summary of Quantitative Transcriptomic Data from Bacteria Treated with Erythromycin. This table highlights the significant impact of Erythromycin on the global gene expression of different bacteria, pointing towards both common and species-specific responses.
Deciphering Bacterial Resistance Mechanisms through Transcriptomics
Transcriptomic analyses have been instrumental in identifying and characterizing the genetic determinants of Erythromycin resistance. The primary mechanisms of resistance include:
-
Target Modification: Methylation of the 23S rRNA, a component of the 50S ribosomal subunit, prevents Erythromycin from binding effectively. This is often mediated by erm (erythromycin ribosome methylation) genes.[6][7][8]
-
Efflux Pumps: These are membrane proteins that actively transport Erythromycin out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels. Genes such as msr(A) and mef(A/E) encode for these pumps.[1][7][8]
-
Drug Inactivation: Enzymatic modification of the Erythromycin molecule can render it inactive. This is a less common mechanism.[7][8]
Studies on Enterococcus spp. have revealed the presence of erm(B) and msr(C) genes, which can be located on either the chromosome or plasmids, highlighting the potential for horizontal gene transfer of resistance.[6] In methicillin-susceptible Staphylococcus aureus (MSSA), an increase in Erythromycin resistance has been correlated with the presence of erm(C), erm(A), erm(T), msr(A), and mph(C) genes.[9]
Experimental Protocols: A Closer Look
Reproducibility and comparability of transcriptomic studies heavily rely on the standardization of experimental protocols. Below is a summary of typical methodologies employed in the transcriptomic analysis of Erythromycin-treated bacteria.
| Experimental Step | Methodologies |
| Bacterial Strains and Culture Conditions | Specific bacterial strains (e.g., E. coli K-12 MG1655, S. pyogenes emm92) are grown in appropriate media (e.g., LB medium, Todd Hewitt Yeast media) to a specific growth phase (e.g., logarithmic phase) before antibiotic exposure.[4][5] |
| Erythromycin Treatment | Bacteria are exposed to a defined concentration of Erythromycin, often the half-maximal inhibitory concentration (IC50), for a specified duration.[3][5] |
| RNA Extraction | Total RNA is isolated from bacterial cultures using methods such as TRIzol extraction or commercially available kits (e.g., rBAC Mini Total RNA kit).[4][10] DNase treatment is performed to remove contaminating DNA.[4][10] |
| RNA Quality Control | The integrity and concentration of the extracted RNA are assessed using techniques like agarose (B213101) gel electrophoresis and spectrophotometry. |
| Ribosomal RNA (rRNA) Depletion | Due to the high abundance of rRNA in bacteria, it is typically removed to enrich for messenger RNA (mRNA) using kits like Ribo-Zero rRNA Removal Kit or MicrobeEXPRESS kit.[5][10] |
| cDNA Library Preparation | The enriched mRNA is fragmented and used as a template for complementary DNA (cDNA) synthesis. Adapters are ligated to the cDNA fragments for sequencing. Various commercial kits are available for this step (e.g., NEBNext Ultra Library Prep Kit for Illumina).[5] |
| High-Throughput Sequencing | The prepared cDNA libraries are sequenced using platforms such as Illumina HiSeq.[5] |
| Data Analysis | Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon Erythromycin treatment.[11] |
Visualizing the Impact of Erythromycin
To better understand the processes involved in comparative transcriptomic studies of Erythromycin-treated bacteria, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by the antibiotic.
References
- 1. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 2. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Transcriptome of macrolide-resistant emm92 invasive group A Streptococcus in response to erythromycin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering Key Metabolic Determinants of the Drug Interactions Between Trimethoprim and Erythromycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic expression, molecular characterization and transferability of erythromycin resistance genes in Enterococcus spp. isolated from naturally fermented food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Detection of erythromycin-resistant determinants by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An increase in erythromycin resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020) [frontiersin.org]
- 10. Computational analysis of bacterial RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Eromycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Eromycin, a macrolide antibiotic. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles.[1] | To prevent serious eye irritation from dust or splashes.[1][2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., butyl or nitrile rubber) and a lab coat or protective clothing.[4][5] | To avoid potential allergic skin reactions and direct contact with the substance.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] | To prevent inhalation of dust or aerosols, which may cause allergy or asthma symptoms.[1][2] |
It is recommended to use powder-free gloves to avoid contamination of the work area.[7] For tasks with a risk of splashing, a face shield offers a greater degree of protection for the face and eyes.[7]
Immediate Safety and First-Aid Measures
Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation.[4] In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4] If irritation persists, seek medical attention.[3]
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water.[1][4]
-
Inhalation: Move the individual to an area with fresh air.[1][4] If breathing becomes difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[4] Do not induce vomiting and seek medical attention if the person feels unwell.[3]
Operational and Disposal Plans
Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection.
Handling and Storage:
-
Avoid the formation of dust and aerosols during handling.[8]
-
Wash hands thoroughly after handling the substance.[6]
-
Store this compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][9]
Spill Management: In the case of a spill, avoid creating dust.[1] Wear the appropriate PPE, contain the spill, and collect the material using a method that does not generate dust, such as careful sweeping or using a HEPA-filtered vacuum.[1] Place the collected material into a suitable, closed container for disposal.[1][6]
Disposal: The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] It should not be allowed to enter drains or sewers.[1]
-
Waste Identification: Characterize the this compound waste to determine if it meets the criteria for hazardous waste according to federal, state, and local regulations.[1]
-
Containerization: Segregate the waste into a clearly labeled, closed container suitable for chemical waste.[1]
-
Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[1] Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration.[1]
-
Packaging Disposal: Empty containers should be triple-rinsed.[1] The rinsed packaging can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. guinama.com [guinama.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pppmag.com [pppmag.com]
- 8. pccarx.com [pccarx.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
